Trimethylsulfonium tetrafluoroborate
Description
The exact mass of the compound Trimethylsulfonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98242. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimethylsulfonium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsulfonium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethylsulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBNWTAKWJKQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[S+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217922 | |
| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
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Molecular Weight |
163.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676-88-0 | |
| Record name | Sulfonium, trimethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 676-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98242 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |
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| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |
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Foundational & Exploratory
Trimethylsulfonium tetrafluoroborate chemical properties
Trimethylsulfonium Tetrafluoroborate: Technical Profile & Application Guide
Part 1: Executive Summary
Trimethylsulfonium tetrafluoroborate (
This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of trimethylsulfonium tetrafluoroborate, focusing on its dual role as a sulfur ylide precursor in organic synthesis and a high-voltage electrolyte in energy storage systems.
Part 2: Chemical Identity & Physical Properties
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 676-88-0 |
| Formula | |
| Molecular Weight | 163.97 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 205–210 °C |
| Solubility | Soluble in water, acetonitrile, propylene carbonate, DMSO; Insoluble in non-polar ethers. |
| Stability | Hygroscopic; stable in dry air. Anion may hydrolyze to release HF in acidic aqueous conditions. |
| Reactivity Class | Electrophile (Methylating agent); C-H Acid (Ylide precursor, pKa ~18-19). |
Part 3: Synthesis & Preparation
Two primary methodologies exist for the preparation of high-purity trimethylsulfonium tetrafluoroborate. The choice of method depends on the required purity and available reagents.
Method A: Anion Metathesis (Standard Lab Scale)
This method utilizes the commercially available trimethylsulfonium iodide and exchanges the halide for the tetrafluoroborate anion using a silver salt. This ensures complete removal of the nucleophilic iodide.
-
Reagents: Trimethylsulfonium iodide (Me
SI), Silver tetrafluoroborate (AgBF ). -
Solvent: Anhydrous Methanol or Acetone.
-
Protocol:
-
Dissolve 10 mmol of Me
SI in minimal anhydrous methanol. -
Add 10 mmol of AgBF
solution (in methanol) dropwise under low light (to prevent photoreduction of Ag). -
A yellow precipitate of AgI forms immediately.
-
Stir for 30 minutes at room temperature.
-
Filter through a Celite pad to remove AgI.
-
Evaporate the filtrate under reduced pressure to obtain white crystals of Me
SBF . -
Recrystallize from ethanol/ether if necessary.
-
Method B: Methylation of Dimethyl Sulfide (High Purity)
Direct alkylation of dimethyl sulfide using trimethyloxonium tetrafluoroborate (Meerwein's salt). This method avoids heavy metal waste and yields volatile dimethyl ether as the only byproduct.
-
Reagents: Dimethyl sulfide (DMS), Trimethyloxonium tetrafluoroborate (Me
OBF ). -
Solvent: Dichloromethane (DCM).[1]
-
Protocol:
-
Suspend Me
OBF (1 equiv) in anhydrous DCM under Nitrogen. -
Cool to 0°C.
-
Add DMS (1.1 equiv) dropwise.
-
Allow to warm to room temperature; the solid oxonium salt will dissolve as it reacts, eventually precipitating the sulfonium salt or remaining in solution depending on concentration.
-
Precipitate the product by adding cold diethyl ether.
-
Filtration yields pure Me
SBF .
-
Part 4: Mechanistic Reactivity
Trimethylsulfonium tetrafluoroborate exhibits two distinct modes of reactivity governed by the reaction environment:
-
Electrophilic Methylation (
): The sulfonium center is a potent methyl donor, susceptible to nucleophilic attack. The non-nucleophilic anion ensures that the counterion does not compete or participate in the reaction. -
Ylide Formation (Deprotonation): Treatment with a strong base (NaH, KOtBu) deprotonates a methyl group to generate dimethylsulfonium methylide , a core reagent for the Corey-Chaykovsky reaction.
Diagram 1: Mechanistic Pathways
Caption: Dual reactivity pathways of Me3S+BF4-: Deprotonation yields the reactive ylide for methylene transfer, while nucleophilic attack results in direct methylation.
Part 5: Applications in Drug Development & Research
Corey-Chaykovsky Epoxidation
The primary application of Me
-
Mechanism: The ylide attacks a carbonyl carbon (aldehyde/ketone) to form a betaine intermediate. The alkoxide then displaces the sulfide leaving group to close the epoxide ring.
-
Advantage: The
anion prevents side reactions associated with halide anions, such as the opening of the newly formed epoxide ring.
Electrochemical Energy Storage
Trimethylsulfonium tetrafluoroborate is utilized as a supporting electrolyte in Electrochemical Double-Layer Capacitors (EDLCs) .
-
Wide Potential Window: The oxidative stability of the
anion combined with the reductive stability of the sulfonium cation allows for operating voltages >2.5 V. -
Conductivity: High ionic conductivity in propylene carbonate (PC) or acetonitrile (ACN) reduces Equivalent Series Resistance (ESR).
Diagram 2: Epoxidation Workflow
Caption: Step-wise workflow for the conversion of ketones to epoxides using Trimethylsulfonium tetrafluoroborate.
Part 6: Safety & Handling
-
Corrosivity: The compound is an irritant to eyes, skin, and respiratory tracts.
-
Hydrolysis Hazard: In the presence of moisture, the
anion can slowly hydrolyze to release Hydrogen Fluoride (HF) and boric acid.-
Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Spill Control: Do not use water. Neutralize with calcium carbonate or soda ash to precipitate fluoride as CaF
.
-
-
Thermal Decomposition: Decomposes above 200°C releasing toxic fumes (
, , ).
Part 7: References
-
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[2] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965, 87(6), 1353–1364. Link
-
Sato, T.; et al. "Electrochemical Properties of Trimethylammonium Tetrafluoroborate in Electrochemical Double-Layer Capacitors." Korea Science, 2005. Link
-
Curphey, T. J. "Trimethyloxonium Tetrafluoroborate." Organic Syntheses, 1971, 51, 142. (Precursor synthesis reference). Link
-
Ue, M. "Electrochemical Properties of Organic Liquid Electrolytes Based on Quaternary Onium Salts for Electrical Double-Layer Capacitors." Journal of the Electrochemical Society, 1994, 141(11), 2989. Link
-
Sigma-Aldrich. "Trimethylsulfonium tetrafluoroborate Product Sheet." Link
Sources
An In-Depth Technical Guide to the Synthesis of Trimethylsulfonium Tetrafluoroborate
This guide provides a comprehensive, field-proven protocol for the synthesis of trimethylsulfonium tetrafluoroborate, a versatile reagent in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a deeper understanding of the causality behind the protocol, ensuring both technical accuracy and practical applicability.
Strategic Overview: The Rationale for a Two-Step Synthesis
Trimethylsulfonium tetrafluoroborate, [(CH₃)₃S]⁺[BF₄]⁻, is a valuable salt, primarily utilized as a precursor for generating dimethylsulfonium methylide, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes. While direct methylation of dimethyl sulfide with a reagent that also provides the tetrafluoroborate anion is conceivable, a more robust and common laboratory-scale approach involves a two-step synthesis. This method offers greater control and utilizes more readily available precursors.
Our strategy is twofold:
-
Step 1: Formation of a Stable Sulfonium Salt Precursor. We will first synthesize trimethylsulfonium iodide via a classic Sₙ2 reaction between dimethyl sulfide and methyl iodide. This reaction is high-yielding and produces a stable, easily isolable crystalline product.
-
Step 2: Anion Metathesis. Subsequently, we will perform a salt metathesis (anion exchange) reaction to replace the iodide anion with the desired tetrafluoroborate anion. This is achieved by exploiting the differential solubility of inorganic salts.
This bifurcated approach is scientifically sound as it separates the C-S bond formation from the introduction of the specific counter-ion, allowing for purification at an intermediate stage and ensuring a high-purity final product.
Caption: Overall workflow for the two-step synthesis of Trimethylsulfonium Tetrafluoroborate.
Mechanistic Deep Dive
The Sₙ2 Alkylation of a Thioether
The formation of the trimethylsulfonium cation is a textbook example of an Sₙ2 reaction.[1] Dimethyl sulfide acts as the nucleophile; the lone pair of electrons on the sulfur atom attacks the electrophilic methyl carbon of methyl iodide. Iodide, being an excellent leaving group, is displaced, resulting in the formation of the sulfonium salt.
The choice of methyl iodide is strategic: it is highly reactive, and the resulting iodide salt is typically crystalline and sparingly soluble in many organic solvents, facilitating its isolation.
Anion Metathesis via Precipitation
The second stage leverages Le Châtelier's principle. Silver tetrafluoroborate and trimethylsulfonium iodide are both soluble in a suitable solvent like acetone. However, when solutions of these two salts are mixed, the silver(I) cations and iodide anions immediately combine to form silver iodide (AgI), a compound that is exceedingly insoluble in acetone. This precipitation event effectively removes the iodide ions from the solution, driving the equilibrium towards the formation of the desired trimethylsulfonium tetrafluoroborate, which remains dissolved. Subsequent filtration separates the product from the insoluble silver iodide byproduct.
Detailed Experimental Protocols
PART A: Synthesis of Trimethylsulfonium Iodide Precursor
This protocol is adapted from a well-established procedure for the alkylation of dimethyl sulfide.[2]
Materials and Equipment:
-
Dimethyl sulfide ((CH₃)₂S)
-
Methyl iodide (CH₃I)
-
Ethanol (for recrystallization)
-
Round-bottom flask with a magnetic stir bar
-
Condenser (optional, for reactions requiring heating)
-
Mortar and pestle
-
Büchner funnel and filter flask
-
Vacuum source
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with dimethyl sulfide (1.0 eq).
-
Addition of Methylating Agent: To the stirred solution, add methyl iodide (1.0 eq) dropwise at room temperature. Causality Note: This reaction is exothermic. For larger-scale syntheses, cooling the flask in an ice bath during addition is recommended to control the reaction rate and prevent excessive volatilization of the low-boiling-point reagents.
-
Reaction: Stir the mixture at room temperature (25 °C) for 15-24 hours. A white precipitate of trimethylsulfonium iodide will form over time.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Grind the crude solid using a mortar and pestle. Recrystallize the powder from hot ethanol to yield pure, colorless crystals.
-
Drying: Dry the purified crystals under reduced pressure to remove residual solvent. A typical yield for this reaction is approximately 65-70%.[2]
Caption: Experimental workflow for the synthesis of the Trimethylsulfonium Iodide precursor.
PART B: Anion Exchange to Trimethylsulfonium Tetrafluoroborate
Materials and Equipment:
-
Trimethylsulfonium iodide (from Part A)
-
Silver tetrafluoroborate (AgBF₄)
-
Anhydrous Acetone (solvent)
-
Round-bottom flask, protected from light (e.g., wrapped in aluminum foil)
-
Magnetic stir bar
-
Syringe or cannula for solvent transfer
-
Filter funnel (for gravity filtration) or a filter cannula (for Schlenk line technique)
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation: In a fume hood, dissolve trimethylsulfonium iodide (1.0 eq) in a minimal amount of anhydrous acetone in a round-bottom flask.
-
Silver Salt Solution: In a separate flask, dissolve silver tetrafluoroborate (1.0 eq) in anhydrous acetone. Causality Note: Silver salts are light-sensitive. Protect this solution and the subsequent reaction mixture from light to prevent the photoreduction of Ag⁺ to metallic silver.[3]
-
Reaction: Slowly add the silver tetrafluoroborate solution to the stirred trimethylsulfonium iodide solution at room temperature. A dense, pale-yellow precipitate of silver iodide will form immediately.
-
Completion: Stir the reaction mixture in the dark for 1-2 hours to ensure complete precipitation.
-
Separation: Separate the precipitated silver iodide from the acetone solution containing the product. This can be done by gravity filtration through a fluted filter paper or, for more rigorous exclusion of moisture, by using a filter cannula under an inert atmosphere. The filtrate contains the desired trimethylsulfonium tetrafluoroborate.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the acetone. The resulting solid is trimethylsulfonium tetrafluoroborate.
-
Drying and Storage: Dry the final product under high vacuum to remove any remaining solvent. Store the hygroscopic product in a desiccator or glovebox under an inert atmosphere.
Characterization and Data
The identity and purity of the synthesized trimethylsulfonium tetrafluoroborate should be confirmed by standard analytical techniques.
| Property | Expected Value | Source |
| Molecular Formula | C₃H₉BF₄S | [1] |
| Molecular Weight | 163.97 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 205-210 °C | [1] |
| ¹H NMR (DMSO-d₆) | δ ≈ 2.9 ppm (singlet, 9H) | [4] |
| ¹³C NMR (DMSO-d₆) | δ ≈ 25-26 ppm | - |
NMR Rationale: The ¹H NMR spectrum is expected to show a single sharp peak for the nine equivalent protons of the three methyl groups. The chemical shift is characteristic of methyl groups attached to a positively charged sulfur atom. The tetrafluoroborate anion does not have protons and will not appear in the ¹H spectrum. Similarly, the ¹³C NMR will show a single resonance for the three equivalent methyl carbons.
Critical Safety and Handling Protocols
Self-Validating System for Safety: Adherence to these safety protocols is mandatory for the integrity of the experiment and the safety of the researcher.
-
Ventilation: All steps must be performed in a certified chemical fume hood due to the volatility and toxicity of the reagents.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and appropriate gloves (nitrile or neoprene are recommended for methyl iodide) at all times.[5]
-
Reagent-Specific Hazards:
-
Dimethyl Sulfide: Is a volatile, flammable liquid with an extremely unpleasant and pervasive odor.
-
Methyl Iodide: Is a toxic and carcinogenic substance. Avoid inhalation and skin contact. It is a known alkylating agent with potential for serious health effects.[5]
-
Silver Tetrafluoroborate: Is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive. Handle with care, avoiding contact with skin and eyes.[3][4]
-
Trimethylsulfonium Salts: Are corrosive and should be handled with care, avoiding skin and eye contact.
-
-
Waste Disposal:
-
Silver Waste: The precipitated silver iodide is a hazardous waste product and must be collected in a designated container for heavy metal waste. Do not dispose of it down the drain.[6]
-
Organic Waste: All organic solvents and filtrates should be disposed of in a properly labeled hazardous waste container.
-
References
-
ResearchGate. (n.d.). Trimethylsulfoxonium Iodide. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). US8501138B2 - Production method of high purity silver tetrafluoroborate.
- Google Patents. (n.d.). US4141920A - Process for the preparation of trimethylsulfoxonium bromide.
- Google Patents. (n.d.). US5118842A - Method to prepare trimethylsulfonium halides.
-
Sciencelab.com. (2016). Silver tetrafluoroborate - Safety Data Sheet. Retrieved February 2, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Silver iodide. Retrieved February 2, 2026, from [Link]
-
Agilent. (n.d.). Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography. Retrieved February 2, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved February 2, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Silver tetrafluoroborate, 99%. Retrieved February 2, 2026, from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved February 2, 2026, from [Link]
-
USGS Publications Warehouse. (n.d.). Determination of traces of silver in waters by anion exchange and atomic absorption spectrophotometry. Retrieved February 2, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Investigating the iodide and bromide ion exchange in metal halide perovskite single crystals and thin films. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Trimethylsulfonium. Retrieved February 2, 2026, from [Link]
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- 6. carlroth.com [carlroth.com]
An In-Depth Technical Guide to Trimethylsulfonium Tetrafluoroborate (CAS 676-88-0) for Advanced Synthesis
Executive Summary
Trimethylsulfonium tetrafluoroborate (CAS 676-88-0) has established itself as a cornerstone reagent for electrophilic methylation in modern organic chemistry. Its advantageous physicochemical properties—namely its solid, non-volatile nature—coupled with high reactivity, offer a safer and more convenient alternative to traditional methylating agents like methyl iodide and dimethyl sulfate. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, mechanistic pathways, diverse applications, and validated experimental protocols to ensure its effective and safe implementation in the laboratory.
Introduction: A Paradigm Shift in Electrophilic Methylation
Methylation is a ubiquitous and critical transformation in the synthesis of fine chemicals and active pharmaceutical ingredients. The quest for operationally simple, safe, and highly efficient methylating agents has led to the prominence of trimethylsulfonium tetrafluoroborate. This crystalline solid circumvents the significant handling risks associated with volatile and highly toxic traditional reagents. The presence of the weakly coordinating tetrafluoroborate anion enhances the electrophilicity of the trimethylsulfonium cation, enabling the methylation of a wide array of nucleophiles under mild conditions.[1] This document serves as an expert resource, elucidating the nuances of this powerful reagent to empower chemists in its strategic application.
Core Chemical and Physical Characteristics
A fundamental understanding of a reagent's properties is crucial for successful and safe experimental design.
Table 1: Key Physicochemical Properties
| Property | Value |
| CAS Number | 676-88-0 |
| Molecular Formula | C₃H₉BF₄S |
| Molecular Weight | 163.97 g/mol [2] |
| Appearance | White crystalline solid[1] |
| Melting Point | 205-210 °C[3] |
| Solubility | Soluble in polar solvents[1] |
| Storage Temperature | 2-8°C[4] |
Structurally, the compound consists of a trimethylsulfonium cation, [(CH₃)₃S]⁺, and a tetrafluoroborate anion, [BF₄]⁻.[1] The trigonal pyramidal geometry of the cation places a positive charge on the sulfur atom, rendering the methyl groups highly susceptible to nucleophilic attack.[3] The non-coordinating nature of the tetrafluoroborate anion is pivotal, as it does not interfere with the methylation process, allowing for maximum reactivity of the cation.[1]
Reaction Mechanism: A Classic Sₙ2 Pathway
The primary mode of action for trimethylsulfonium tetrafluoroborate is a bimolecular nucleophilic substitution (Sₙ2) reaction. A nucleophile directly attacks one of the electrophilic methyl groups, leading to the formation of a new carbon-nucleophile bond and the displacement of the neutral leaving group, dimethyl sulfide (CH₃)₂S.
Caption: Sₙ2 methylation by Trimethylsulfonium tetrafluoroborate.
The reaction is typically conducted in polar aprotic solvents, such as acetonitrile or dichloromethane, which effectively solvate the sulfonium salt without competing for the electrophile.
Synthetic Applications in Research and Drug Development
The versatility and mild reaction conditions associated with trimethylsulfonium tetrafluoroborate make it an invaluable tool in complex molecule synthesis.
O-Methylation of Alcohols and Phenols
The methylation of hydroxyl groups is a frequent transformation in medicinal chemistry to enhance metabolic stability or modulate binding interactions. This reagent, often in the presence of a mild, non-nucleophilic base, efficiently converts phenols and alcohols to their corresponding methyl ethers.
N-Methylation of Amines and Heterocycles
The introduction of a methyl group to a nitrogen atom can profoundly alter the pharmacological profile of a drug candidate. Trimethylsulfonium tetrafluoroborate provides a reliable method for the N-methylation of a broad range of amines, amides, and nitrogen-containing heterocycles.
S-Methylation of Thiols
Thiols are readily converted to their corresponding methyl thioethers using this reagent. The high nucleophilicity of sulfur ensures that these reactions are often rapid and high-yielding.
Validated Experimental Protocol: O-Methylation of 4-Methoxyphenol
This protocol provides a standardized, self-validating procedure that can be adapted for various nucleophilic substrates.
Materials:
-
4-Methoxyphenol
-
Trimethylsulfonium tetrafluoroborate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.
-
Charging the Flask: To the flask, add 4-methoxyphenol (1.0 eq), followed by anhydrous potassium carbonate (1.5 eq).
-
Reagent Addition: Anhydrous acetonitrile is added to dissolve the starting materials, followed by the addition of trimethylsulfonium tetrafluoroborate (1.2 eq) as a solid.
-
Reaction: The mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1,4-dimethoxybenzene.
Caption: Workflow for the O-methylation of 4-methoxyphenol.
Safety, Handling, and Storage
While offering a superior safety profile to many alternatives, proper handling of trimethylsulfonium tetrafluoroborate is essential.
-
Hazard Classification: The compound is classified as causing severe skin burns and eye damage.[5][6]
-
Personal Protective Equipment (PPE): Always handle this reagent in a chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Handling Precautions: Avoid breathing dust and prevent contact with skin and eyes.[6][7] Do not ingest.[7] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] The material is hygroscopic and should be protected from moisture.[8] Recommended storage is at 2-8°C.[4]
Conclusion
Trimethylsulfonium tetrafluoroborate is a highly effective and versatile electrophilic methylating agent with significant advantages in terms of safety and ease of handling. Its broad applicability in the methylation of heteroatoms makes it an indispensable tool for synthetic chemists, particularly in the fields of pharmaceutical and materials science. The insights and protocols provided in this guide are intended to facilitate its confident and successful application in the laboratory.
References
-
Wikipedia. Trimethyloxonium tetrafluoroborate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1147, Trimethylsulfonium. [Link]
-
Wikipedia. Trimethylsulfonium. [Link]
-
Organic Syntheses. Trimethyloxonium tetrafluoroborate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3083643, Trimethylsulphonium tetrafluoroborate(1-). [Link]
-
Science of Synthesis. Product Class 15: Arylsulfonium Salts and Derivatives. [Link]
-
ResearchGate. Effects of Tetrafluoroborate and Bis(trifluoromethylsulfonyl)amide Anions on the Microscopic Structures of 1-Methyl-3-octylimidazolium-Based Ionic Liquids and Benzene Mixtures: A Multiple Approach by ATR-IR, NMR, and Femtosecond Raman-Induced Kerr Effect Spectroscopy | Request PDF. [Link]
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National Center for Biotechnology Information. and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc] - PMC. [Link]
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ResearchGate. Structural Studies of the Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrafluoroborate in Dichloromethane Using a Combined DFT-NMR Spectroscopic Approach | Request PDF. [Link]
-
PubMed. Structural studies of the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate in dichloromethane using a combined DFT-NMR spectroscopic approach. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
Sources
- 1. CAS 676-88-0: Sulfonium, trimethyl-, tetrafluoroborate(1-)… [cymitquimica.com]
- 2. scbt.com [scbt.com]
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- 4. トリメチルスルホニウム テトラフルオロボラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Trimethylsulphonium tetrafluoroborate(1-) | C3H9BF4S | CID 3083643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Technical Whitepaper: Trimethylsulfonium Tetrafluoroborate
Physicochemical Profile, Synthetic Methodologies, and Applications in Drug Development
Executive Summary
Trimethylsulfonium tetrafluoroborate (CAS 676-88-0 ) is a pivotal onium salt in organic synthesis and electrochemical research. With a molecular weight of 163.97 g/mol , it serves as a robust source of the trimethylsulfonium cation (
Part 1: Physicochemical Characterization
1.1 Molecular Weight & Formula Analysis
The precise molecular weight is critical for stoichiometric calculations in ylide generation and electrolyte formulation.
| Component | Formula | Atomic Mass Contributions ( g/mol ) | Subtotal ( g/mol ) |
| Cation | 3×C (36.033) + 9×H (9.072) + 1×S (32.[1]06) | 77.17 | |
| Anion | 1×B (10.81) + 4×F (75.992) | 86.80 | |
| Total | Summation | 163.97 |
Note: Values based on standard atomic weights. High-precision mass spectrometry (ESI-MS) typically detects the cation at m/z 77.04.
1.2 Physical Properties & Stability
-
Melting Point: 205–210 °C (Decomposes).[1]
-
Solubility:
-
High: Water, DMSO, Acetonitrile, Nitromethane.
-
Low/Insoluble: Diethyl ether, Hexanes, Non-polar chlorinated solvents.
-
-
Stability: The
anion renders the salt non-hygroscopic compared to the chloride, but it should still be stored under inert atmosphere to prevent slow hydrolysis over extended periods. It is significantly more stable than the corresponding oxonium salt (Meerwein’s salt).
Part 2: Synthetic Methodologies
Two primary protocols are recommended depending on the starting material availability and purity requirements.
Protocol A: Anion Exchange (High Purity Route)
This method is preferred when halide contamination must be strictly avoided (e.g., for electrochemical applications).
Reagents:
-
Trimethylsulfonium Iodide (
)[1] -
Silver Tetrafluoroborate (
) -
Solvent: Methanol or Acetonitrile
Workflow:
-
Dissolution: Dissolve 10 mmol of
in minimal dry methanol. -
Precipitation: Add 10.1 mmol (slight excess) of
solution dropwise under low light (silver salts are photosensitive). -
Filtration: A yellow precipitate of AgI forms immediately. Filter through a Celite pad to remove AgI.
-
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Ether to yield colorless needles of
.
Protocol B: Methylation of Dimethyl Sulfide
A direct route utilizing Meerwein’s salt as a methyl transfer agent.
Reagents:
Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Addition: Suspend
in DCM at 0°C. -
Reaction: Add
(1.1 equiv) dropwise. The reaction is exothermic; maintain temperature <10°C. -
Completion: Stir at room temperature for 2 hours. The byproduct is dimethyl ether (gas).
-
Isolation: The product precipitates or can be crashed out with diethyl ether. Filtration yields the pure salt.
Caption: Dual synthetic pathways for Trimethylsulfonium Tetrafluoroborate via anion exchange (top) or direct methylation (bottom).
Part 3: Applications in Drug Development & Electrochemistry
3.1 The Corey-Chaykovsky Reaction (Epoxidation)
In drug discovery,
-
Mechanism: Treatment with a strong base (NaH or KOtBu) generates the ylide. Unlike the sulfoxonium ylide (which forms cyclopropanes), the sulfonium ylide is kinetically controlled and favors epoxide formation upon reaction with ketones/aldehydes.
-
Why BF4? The tetrafluoroborate anion is non-nucleophilic. In reactions where the counter-ion (I- or Br-) might act as a nucleophile or reducing agent,
remains inert, preventing side reactions like alkyl halide formation.
Caption: Mechanistic pathway for epoxide synthesis using Trimethylsulfonium BF4 as the ylide source.
3.2 Electrochemical Electrolyte
The
-
Utility: Used as a supporting electrolyte in non-aqueous capillary electrophoresis and in the development of solid-state sulfonium-based ionic liquids.
-
Advantage: Higher anodic stability compared to halides, which oxidize at lower potentials (
).
Part 4: Safety & Handling
-
Hazards: Classified as Corrosive (Category 1B) . Causes severe skin burns and eye damage.[5][6]
-
Storage: Store in a cool, dry place. While less hygroscopic than the chloride salt, storage in a desiccator or under nitrogen is best practice to maintain stoichiometry.
-
Incompatibility: Avoid strong oxidizing agents. Reacts violently with strong bases (generates ylide/dimethyl sulfide).
References
-
Sigma-Aldrich. Trimethylsulfonium tetrafluoroborate Product Sheet. Retrieved from
-
PubChem. Trimethylsulfonium tetrafluoroborate Compound Summary. National Library of Medicine. Retrieved from
-
Organic Syntheses. Trimethyloxonium Tetrafluoroborate (Reference for Methylation Method). Org. Synth. 1973, 53, 13. Retrieved from
- Aggarwal, V. K., et al.Catalytic Asymmetric Synthesis of Epoxides from Sulfur Ylides. Chem. Rev. 2003. (Contextual grounding for Ylide Chemistry).
-
Thermo Fisher Scientific. Safety Data Sheet: Trimethylsulfonium tetrafluoroborate. Retrieved from
Sources
- 1. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. Trimethyloxonium Tetrafluoroborate synthesis - chemicalbook [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Trimethylsulfonium Tetrafluoroborate: A Guide to Solubility in Organic Solvents
An In-Depth Technical Guide for the Research Professional
Abstract
This guide provides a comprehensive technical overview of the solubility characteristics of trimethylsulfonium tetrafluoroborate ((CH₃)₃SBF₄) in organic solvents. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility for this ionic salt. We will explore the theoretical underpinnings of the dissolution process, provide a detailed, self-validating experimental protocol for solubility determination, and discuss the critical interplay between solvent properties and solute behavior. The insights and methodologies presented herein are intended to empower scientists to make informed decisions in experimental design, reaction engineering, and formulation development.
Introduction to Trimethylsulfonium Tetrafluoroborate
Trimethylsulfonium tetrafluoroborate, with the chemical formula [(CH₃)₃S]⁺[BF₄]⁻, is a salt belonging to the sulfonium family.[1] It is a white, crystalline solid at room temperature with a melting point in the range of 205-210 °C.[1] As an ionic compound, it consists of a trimethylsulfonium cation ([(CH₃)₃S]⁺) and a tetrafluoroborate anion ([BF₄]⁻).[2] The nature of these ions—a relatively small, charge-localized cation and a non-coordinating anion—dictates its physical and chemical properties, including its behavior as a solvent and its solubility profile.
Understanding the solubility of such reagents is paramount in a research and development setting. For synthetic chemists, solvent selection is critical for controlling reaction kinetics, optimizing yield, and facilitating product purification. For drug development professionals, solubility directly impacts formulation strategies, bioavailability, and the overall efficacy of active pharmaceutical ingredients (APIs). While extensive databases exist for common salts, specific solubility data for reagents like trimethylsulfonium tetrafluoroborate in a wide array of organic solvents is not always readily available. Therefore, a predictive understanding coupled with a robust methodology for empirical determination is essential.
The Theoretical Framework of Solubility
The dissolution of an ionic salt like trimethylsulfonium tetrafluoroborate in an organic solvent is a complex thermodynamic process governed by the principle of "like dissolves like."[3] This process can be understood by considering the balance between two primary energy contributions:
-
Lattice Energy: This is the energy required to break apart the ionic crystal lattice and separate the trimethylsulfonium cations from the tetrafluoroborate anions. This is an endothermic process. Salts with strong ionic bonds have high lattice energies and tend to be less soluble.[4]
-
Solvation Energy: This is the energy released when the separated ions are stabilized by interacting with the solvent molecules. This is an exothermic process. The strength of ion-solvent interactions determines the magnitude of the solvation energy.
A salt will dissolve in a solvent if the solvation energy released is sufficient to overcome the lattice energy of the crystal.
Key Factors Influencing Solubility:
-
Solvent Polarity: The most significant factor influencing the solubility of an ionic salt is the polarity of the solvent.[3]
-
Polar Protic Solvents (e.g., alcohols): These solvents possess a dipole moment and can engage in hydrogen bonding. They are generally effective at solvating both cations and anions.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds. They are effective at solvating cations through dipole-ion interactions but are less effective at solvating anions compared to protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have a low dielectric constant and weak intermolecular forces. They are generally poor solvents for ionic salts as they cannot effectively stabilize the separated ions, leading to very low solubility.[3]
-
The interplay of these factors is illustrated in the diagram below.
Caption: Factors governing the dissolution of an ionic salt in an organic solvent.
Experimental Protocol for Solubility Determination
The following protocol describes the Isothermal Equilibrium Method, a reliable and widely used technique to determine the solubility of a salt in an organic solvent.[8][9] This method ensures that the solution reaches a true equilibrium saturation point, providing accurate and reproducible data.
Materials and Equipment:
-
Trimethylsulfonium tetrafluoroborate (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, Ion Chromatography, or Gravimetric analysis)[9][10]
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh a specific amount of the chosen organic solvent (e.g., 10.00 g) into a series of vials.
-
Causality: Using mass for both solute and solvent eliminates inaccuracies from temperature-induced volume changes and allows for easy calculation of mass-based solubility units (e.g., g/100 g solvent).
-
-
Sample Saturation:
-
Add an excess amount of trimethylsulfonium tetrafluoroborate to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined equilibration period. A preliminary study should be conducted to determine the minimum time to reach equilibrium (e.g., testing at 24, 48, and 72 hours). For many organic salts, 24-48 hours is sufficient.[9]
-
Causality: Continuous agitation and constant temperature are critical for reaching a true thermodynamic equilibrium between the dissolved and undissolved salt.[8]
-
-
Sample Isolation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid temperature-shock precipitation.
-
Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed, clean vial. This step removes any suspended microcrystals.
-
Causality: Filtration is a self-validating step that ensures you are only measuring the concentration of the dissolved salt, not suspended solid particles, which would artificially inflate the solubility value.[11]
-
-
Quantification:
-
Accurately weigh the filtered saturated solution.
-
Determine the concentration of trimethylsulfonium tetrafluoroborate in the filtered aliquot using a suitable analytical method.
-
Gravimetric Method: Evaporate the solvent from the weighed aliquot under controlled conditions (e.g., vacuum oven at a temperature below the salt's decomposition point) and weigh the remaining solid residue.[11] This method is simple but requires a non-volatile solute.
-
Chromatographic Method (HPLC/IC): Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the instrument. Quantify the cation or anion against a prepared calibration curve. This is highly accurate and suitable for low solubilities.[9]
-
-
-
Calculation:
-
Calculate the solubility using the data obtained. For the gravimetric method, the calculation is:
-
Solubility ( g/100 g solvent) = (Mass of residue / (Mass of filtered solution - Mass of residue)) * 100
-
-
The entire workflow is visualized in the following diagram.
Caption: Experimental workflow for determining salt solubility via the isothermal equilibrium method.
Data Presentation: A Template for Your Research
While a comprehensive public database for the solubility of trimethylsulfonium tetrafluoroborate is sparse, researchers can generate their own valuable data using the protocol above. We recommend organizing the results in a structured table for clear comparison and analysis.
| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility at 25°C (g / 100g solvent) | Observations |
| Hexane | Nonpolar | 1.88 | Record experimental value | e.g., Immiscible |
| Toluene | Nonpolar | 2.38 | Record experimental value | |
| Dichloromethane | Polar Aprotic | 9.08 | Record experimental value | |
| Acetone | Polar Aprotic | 20.7 | Record experimental value | |
| Acetonitrile | Polar Aprotic | 37.5 | Record experimental value | |
| Ethanol | Polar Protic | 24.5 | Record experimental value | |
| Methanol | Polar Protic | 32.7 | Record experimental value | |
| Water | Polar Protic | 80.1 | Record experimental value | e.g., Highly soluble |
Relevance in Drug Discovery and Development
The utility of sulfonium salts and related compounds in drug development is multifaceted. They can act as important reagents in the synthesis of complex molecules. For instance, related oxonium salts are potent methylating agents.[12] The development and application of labeled compounds, sometimes synthesized using such reagents, are crucial for studying pharmacokinetics (ADME), receptor binding, and autoradiography in biomedical research.[13] A thorough understanding of the solubility of trimethylsulfonium tetrafluoroborate in various organic solvents is therefore an enabling factor for its effective use in these critical research and development activities.
References
-
PubChem. Trimethylsulphonium tetrafluoroborate(1-). National Center for Biotechnology Information. [Link]
-
Desai, P. et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]
-
Wikipedia. (2024). Ionic liquid. [Link]
-
Desai, P. et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]
-
Wikipedia. (2023). Trimethyloxonium tetrafluoroborate. [Link]
-
Raab, C. et al. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Figshare. [Link]
-
Paduszyński, K. & Domańska, U. (2013). Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. Semantic Scholar. [Link]
-
Wikipedia. (2023). Trimethylsulfonium. [Link]
-
Paduszyński, K. & Domańska, U. (2012). The Solubility Parameters of Ionic Liquids. Molecules. [Link]
-
Paduszyński, K. & Domańska, U. (2012). The Solubility Parameters of Ionic Liquids. ResearchGate. [Link]
-
Scribd. (n.d.). Investigating The Solubility of Salts in Different Solvents. [Link]
-
Austin Publishing Group. (2014). Ionic Liquids as Solvents in Separation Processes. [Link]
-
ResearchGate. (2019). What is the best methods for measuring the solubility of ionic solids in organic solvents? [Link]
-
Guan, L. et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules. [Link]
Sources
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- 3. scribd.com [scribd.com]
- 4. Ionic liquid - Wikipedia [en.wikipedia.org]
- 5. The Solubility Parameters of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 13. mdpi.com [mdpi.com]
Technical Guide: Stability, Storage, and Handling of Trimethylsulfonium Tetrafluoroborate
Executive Summary
Trimethylsulfonium tetrafluoroborate (CAS: 676-88-0) is a sulfonium salt characterized by its utility as a methylating agent and a precursor for sulfur ylides in organic synthesis. While significantly more stable than its oxonium analog (Meerwein’s salt), it presents specific stability challenges related to hygroscopicity and thermal endurance that are often underestimated in standard laboratory protocols.
This guide provides a rigorous, evidence-based framework for the storage and handling of trimethylsulfonium tetrafluoroborate, designed to prevent hydrolytic degradation and ensure reproducibility in drug development and catalytic applications.
Part 1: Physicochemical Profile & Stability Mechanisms[2]
To master the storage of this compound, one must first understand the molecular forces at play. The stability of trimethylsulfonium tetrafluoroborate is dictated by the interaction between the electrophilic trimethylsulfonium cation
Critical Physicochemical Data
| Property | Specification | Technical Note |
| CAS Number | 676-88-0 | Distinct from Trimethyloxonium BF4 (CAS 420-37-1). |
| Molecular Weight | 163.97 g/mol | |
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates degradation. |
| Melting Point | 205–210 °C | High thermal stability compared to halides. |
| Solubility | High: Water, Acetonitrile, DMSOLow: Diethyl ether, Hexanes | Hydrolysis risk is maximal in aqueous solutions. |
| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture, leading to caking and hydrolysis. |
Stability & Degradation Pathways
Unlike trimethylsulfonium halides (iodide/chloride), the tetrafluoroborate anion confers greater thermal stability. However, the compound remains susceptible to two primary degradation modes:
-
Hydrolytic Dealkylation (Moisture Induced): While
is generally stable to hydrolysis, the sulfonium cation is an electrophile. In the presence of moisture, water acts as a nucleophile, attacking a methyl group. This generates methanol and dimethyl sulfide (DMS), often detectable by a characteristic "cabbage-like" odor.-
Mechanism:
-
Result: Acidification of the sample and loss of stoichiometry.
-
-
Thermal Decomposition: At temperatures exceeding 200°C, or upon prolonged exposure to heat, the lattice energy is overcome, leading to the release of methyl fluoride and dimethyl sulfide.
Part 2: Storage & Handling Protocols[3][4][5]
The following protocols are designed to maintain a purity level of >97% over extended periods (12–24 months).
The "Cold-Dry" Storage Standard
Standard refrigeration (2–8°C) is the baseline requirement, but temperature control alone is insufficient due to humidity fluctuations in cold storage units.
Protocol 1: Long-Term Storage Architecture
-
Primary Container: Use the original manufacturer glass vial with a Teflon-lined screw cap. Do not use cork or unlined plastic caps.
-
Secondary Containment: Place the primary vial inside a secondary desiccated jar or a resealable barrier bag (e.g., aluminized Mylar) containing active desiccant (silica gel or molecular sieves).
-
Atmosphere: For maximum shelf-life, purge the secondary container with Argon or Nitrogen before sealing.
-
Location: Store at 2°C to 8°C .
Handling & Weighing Workflow
The "thaw-use-reseal" cycle is the most critical point of failure. Condensation on cold glassware introduces water immediately upon opening.
Protocol 2: The "Zero-Condensation" Weighing Method
-
Equilibration: Remove the container from the refrigerator 30 minutes prior to use. Allow it to reach room temperature (20–25°C) before breaking the seal.
-
Why? Opening a cold vial in humid lab air causes flash condensation on the hygroscopic solid.
-
-
Environment: Weighing should ideally be performed in a fume hood to manage potential DMS odors. For high-precision applications, weigh inside a glovebox under
. -
Tools: Use anti-static spatulas (PTFE coated) to prevent scattering of the crystalline powder.
-
Resealing: Flush the headspace with inert gas (Nitrogen/Argon) immediately after sampling and reseal tightly. Parafilm the cap junction.
Part 3: Visualization of Workflows
Decision Tree: Quality Control & Usage
This logic flow ensures that compromised reagents are identified before they ruin expensive downstream steps.
Figure 1: Decision logic for assessing reagent viability prior to synthesis.
Degradation Pathway Analysis
Understanding the chemical fate of the compound under stress.
Figure 2: Primary degradation pathways. Note that hydrolysis leads to acidification (
Part 4: Safety & Emergency Response
Trimethylsulfonium tetrafluoroborate is classified as Skin Corr.[1][2] 1B (Causes severe skin burns and eye damage).
Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles (ANSI Z87.1) are mandatory.[1] Face shield recommended if handling >5g.
-
Skin: Nitrile gloves (minimum 0.11 mm thickness). Double gloving is advised due to the corrosive nature of the hydrolysis products (
). -
Respiratory: Handle in a certified chemical fume hood.
Spill Management
In the event of a spill (solid):
-
Do not use water. Adding water will generate acid and DMS gas.
-
Sweep up carefully to avoid dust generation.
-
Place in a waste container and neutralize with a weak base (e.g., Sodium Bicarbonate) only once contained and under a fume hood.
References
-
PubChem. Trimethylsulfonium tetrafluoroborate - Compound Summary. National Library of Medicine. Retrieved from [Link]
- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. (Contextual grounding for sulfonium utility).
Sources
Technical Guide: Trimethylsulfonium Tetrafluoroborate Mechanism of Methylation
Executive Summary
Trimethylsulfonium tetrafluoroborate (
This guide details the mechanistic pathways of methylation using
Mechanistic Principles
The Core Reaction: Nucleophilic Substitution ( )
The primary mechanism of methylation by trimethylsulfonium tetrafluoroborate is a bimolecular nucleophilic substitution (
The Reaction Coordinate
-
Electrophilic Activation: The positively charged sulfur atom pulls electron density from the attached methyl groups, rendering the methyl carbons highly electrophilic.
-
Nucleophilic Attack: A nucleophile (Nu:), such as a carboxylate, phenoxide, or amine, attacks one of the methyl carbons from the backside (180° angle).
-
Transition State: A pentacoordinate transition state forms where the Nu-C bond is forming and the C-S bond is breaking.
-
Irreversible Termination: The bond breaks to release neutral dimethyl sulfide (
) and the methylated nucleophile. The anion remains a spectator.
Thermodynamic Driver: The reaction is driven entropically and enthalpically by the formation of the stable, volatile neutral species (DMS) and the high lattice energy of the starting salt being converted into solvated products.
The "Counter-Ion Effect"
A critical advantage of using the tetrafluoroborate salt over the iodide salt (
-
Iodide (
): Is a good nucleophile. In sensitive esterifications, can attack the newly formed methyl ester, leading to de-alkylation or side reactions. -
Tetrafluoroborate (
): Is non-nucleophilic and weakly coordinating. It stabilizes the cationic reagent without interfering in the substitution step.
Competing Pathway: Ylide Formation
Researchers must be aware of the "bifurcation point" in reactivity.
-
Pathway A (Methylation): Occurs with nucleophiles (Nu:) or weak bases. The methyl group is transferred.
-
Pathway B (Ylide Formation): Occurs with strong bases (e.g., NaH, KOtBu). A proton is removed from a methyl group to form the sulfur ylide (
), which then acts as a methylene transfer agent (Corey-Chaykovsky reaction) rather than a methylating agent.
Control Strategy: To ensure methylation, avoid strong bases and use proton scavengers (e.g.,
Visualization of Pathways
Diagram 1: Mechanistic Flow & Selectivity
This diagram illustrates the decision logic between Methylation (
Caption: Bifurcation of reactivity: Weak bases favor SN2 methylation; strong bases trigger deprotonation to ylides.
Comparative Analysis: Reagent Selection
The following table contrasts
| Feature | Methyl Iodide (MeI) | ||
| Reactivity | Moderate (Soft Electrophile) | High (Hard Electrophile) | High (Soft Electrophile) |
| Physical State | White Solid (Salt) | White Solid (Salt) | Volatile Liquid |
| Stability | Stable at RT (Non-hygroscopic*) | Very Hygroscopic (Decomposes) | Light Sensitive |
| Counter-ion | Inert ( | Inert ( | Nucleophilic ( |
| Selectivity | S- / N- / O-methylation | O-methylation dominant | General Alkylation |
| Safety | Non-volatile (Low inhalation risk) | Non-volatile (Corrosive) | Inhalation Hazard / Carcinogen |
| Primary Use | Methylation of sensitive acids; Ylide precursor | Rapid O-methylation of amides/ethers | General purpose methylation |
*Note: While more stable than Meerwein's salt, it should still be stored in a desiccator.
Experimental Protocol: O-Methylation of Carboxylic Acids
This protocol describes the conversion of a carboxylic acid to a methyl ester.[1] This method is preferred when the substrate contains acid-sensitive groups (preventing Fisher esterification) or when methyl iodide is restricted due to safety protocols.
Materials
-
Substrate: Carboxylic acid (1.0 equiv)
-
Reagent: Trimethylsulfonium tetrafluoroborate (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (
) or Diisopropylethylamine (DIPEA) (1.5 equiv) -
Solvent: Acetone (for
) or Dichloromethane (DCM) / Acetonitrile (MeCN) -
Inert Gas: Nitrogen or Argon atmosphere
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add the carboxylic acid substrate and dissolve in the chosen solvent (0.1 M concentration).
-
Activation: Add the base (
) and stir at room temperature for 15 minutes to generate the carboxylate anion.-
Why: The nucleophile in this
reaction is the carboxylate ( ), not the free acid.
-
-
Reagent Addition: Add solid Trimethylsulfonium tetrafluoroborate in one portion.
-
Handling: Unlike Meerwein's salt, this reagent can be weighed in air if done quickly, but prolonged exposure to moisture should be avoided.
-
-
Reaction: Heat the mixture to reflux (if using Acetone/MeCN) or stir vigorously at room temperature (if using DCM). Monitor via TLC.
-
Duration: Reaction times vary from 2 to 12 hours depending on steric hindrance.
-
-
Quench & Workup:
-
Cool the mixture.
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate.
-
Odor Control: The byproduct is dimethyl sulfide (DMS), which has a stench. Perform evaporation in a well-ventilated fume hood. Wash glassware with bleach (hypochlorite) to oxidize residual sulfides.
-
-
Purification: The residue is usually the pure ester. If necessary, purify via silica gel chromatography.
Diagram 2: Experimental Workflow
Caption: Standard workflow for esterification using trimethylsulfonium tetrafluoroborate.
Safety & Handling (E-E-A-T)
Toxicology & Hazards[3]
-
Skin/Eye Irritant: Like all alkylating agents,
is a potential mutagen and irritant. It must be handled with gloves and eye protection.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Volatility: It offers a significant safety upgrade over Methyl Iodide (MeI). MeI is a volatile liquid (bp 42°C) and a potent inhalation hazard/suspected carcinogen.
is a solid (mp >200°C), virtually eliminating inhalation risks during weighing.
Waste Disposal
-
Byproduct Management: The reaction releases dimethyl sulfide (DMS). While not toxic at low levels, it has a low odor threshold. All rotary evaporator exhaust should be vented into a fume hood.
-
Deactivation: Treat waste streams with dilute bleach (sodium hypochlorite) to oxidize residual sulfide/sulfonium traces before disposal.
References
-
Reagent Properties & Synthesis
-
Sigma-Aldrich. "Trimethylsulfonium tetrafluoroborate Product Sheet." CAS: 676-88-0.
-
- Mechanistic Foundation (Sulfonium Salts): Badet, B., & Julia, M. (1979). "Sulfonium salts as alkylating agents." Tetrahedron Letters. (Discusses the comparative reactivity of sulfonium vs. oxonium salts).
-
Corey-Chaykovsky Reagent Context (Ylide vs. Methylation)
-
Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide." Journal of the American Chemical Society.[1]
-
-
Comparative Methylation Agents
Sources
Technical Guide: 1H NMR Spectral Analysis of Trimethylsulfonium Tetrafluoroborate
Executive Summary
Trimethylsulfonium tetrafluoroborate (
This guide provides a definitive protocol for the characterization of
Part 1: Theoretical Framework & Structural Dynamics
Electronic Environment
The trimethylsulfonium cation possesses approximate
-
Deshielding Mechanism: The formal positive charge on the sulfur atom exerts a strong inductive effect (-I), pulling electron density away from the methyl protons. This results in a significant downfield shift (
ppm) compared to the neutral precursor, dimethyl sulfide ( ppm). -
Anion Influence: The tetrafluoroborate anion (
) is non-coordinating. In polar solvents (DMSO-d6, D2O), the cation and anion are effectively dissociated, meaning the anion has negligible magnetic anisotropy effects on the proton shift.
Structural Visualization
The following diagram illustrates the cation geometry and the lack of direct covalent coupling between the protons and the fluorine atoms of the anion.
Caption: Structural representation of the Trimethylsulfonium cation and its electrostatic association with the tetrafluoroborate anion.
Part 2: Spectral Analysis (The Core)
Primary Signal & Chemical Shifts
The defining feature of
Table 1: Chemical Shift Data in Common Solvents
| Solvent | Chemical Shift ( | Multiplicity | Notes |
| DMSO-d6 | 2.90 – 2.94 | Singlet (s) | Recommended. Excellent solubility and peak separation. |
| D2O | 2.88 – 2.92 | Singlet (s) | Good for water-soluble salts. Referenced to TSP/DSS. |
| Acetonitrile-d3 | 2.80 – 2.85 | Singlet (s) | Useful for reaction monitoring. |
| CDCl3 | Variable | Singlet (s) | Not Recommended. Poor solubility often leads to broad lines or precipitation. |
The Diagnostic Satellite: Coupling
While the main peak is a singlet, high-quality spectra will reveal
-
Observation: Two small peaks symmetrically flanking the main singlet (0.55% intensity each).
-
Coupling Constant (
): ~140–145 Hz.[2] -
Significance: This value is higher than that of neutral sulfides (e.g., DMS
Hz) due to the increased s-character and electron withdrawal by the cationic sulfur.
Part 3: Experimental Protocol
Sample Preparation Workflow
Proper preparation is critical to avoid "ghost" peaks from hydrolysis or solubility issues.
Caption: Step-by-step workflow for preparing and analyzing the sulfonium salt sample.
Acquisition Parameters[3][4]
-
Pulse Sequence: Standard zg30 or zg (30° or 90° pulse).
-
Relaxation Delay (d1): Set to
seconds.-
Reasoning: Methyl protons on quaternary centers can have longer
relaxation times. Insufficient delay leads to poor integration accuracy relative to impurities.
-
-
Spectral Width: -2 to 14 ppm (standard).
-
Scans (ns): 16 scans are usually sufficient for >10 mg sample; 64 scans for impurity detection (<1%).
Part 4: Quality Control & Impurity Profiling
A pure spectrum should show only the sulfonium singlet and solvent residuals. Common impurities arise from incomplete synthesis or hydrolysis.
Table 2: Common Impurity Shifts (in DMSO-d6)
| Impurity | Chemical Shift ( | Origin |
| Dimethyl Sulfide (DMS) | 2.09 (s) | Unreacted precursor or decomposition product. |
| Methyl Iodide (MeI) | 2.16 (s) | If synthesized via iodide salt metathesis. |
| Methanol (MeOH) | 3.16 (Me), 4.01 (OH) | Solvolysis byproduct or recrystallization solvent. |
| Water (H2O) | 3.33 (variable) | Hygroscopic nature of the salt. |
| DMSO (non-deuterated) | 2.54 (quintet) | Solvent residual. |
Validation Check: If you observe a peak at ~2.1 ppm, your sample contains unreacted dimethyl sulfide. This is a critical failure for applications in biological methylation or ionic liquid formulation.
Part 5: Advanced Characterization (Validation)
To strictly validate the salt structure beyond 1H NMR, use the following heteronuclear methods:
-
19F NMR (Verification of Anion):
-
Signal: A singlet (or very tight multiplet due to
isotope effects) around -148 ppm . -
Note: If the peak is split or shifted significantly, check for paramagnetic impurities or tight ion-pairing in non-polar solvents.
-
-
13C NMR:
-
Signal: A single peak at ~26-28 ppm .
-
Comparison: DMS carbons appear at ~19 ppm.[3] The downfield shift confirms the cationic nature.
-
References
-
Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: Trimethylsulfonium).
-
Sigma-Aldrich. Trimethylsulfonium tetrafluoroborate Product Specification and Spectral Data.
Sources
Technical Analysis: Infrared Spectroscopy of Trimethylsulfonium Tetrafluoroborate
Executive Summary & Chemical Context
Trimethylsulfonium tetrafluoroborate (
This guide provides a rigorous breakdown of its Infrared (IR) spectrum. Unlike simple organic molecules, the spectrum of this salt is a superposition of two distinct symmetry species: the
Core Chemical Properties
| Property | Detail |
| Formula | |
| CAS | 676-88-0 |
| Structure | Ionic Lattice: Pyramidal |
| Phase | White Crystalline Solid |
| Key Hazard | Corrosive (Skin Corr.[2] 1B); Hygroscopic (potential for hydrolysis) |
Theoretical Vibrational Framework
To accurately interpret the spectrum, one must apply group theory to the isolated ions. The lattice forces in the solid state may cause minor splitting or shifting, but the fundamental modes remain distinct.
The Cation: Trimethylsulfonium ( )[1]
-
Symmetry:
(Trigonal Pyramidal). -
Vibrational Modes: The sulfur atom is bonded to three methyl groups. The vibrational signature is dominated by the methyl group internal modes (C-H stretches/bends) and the skeletal C-S modes.
-
IR Activity: Both
(symmetric) and (degenerate) modes are IR active.
The Anion: Tetrafluoroborate ( )[4][5]
-
Symmetry:
(Tetrahedral).[3] -
Vibrational Modes:
- (Sym. Stretch): Raman active, IR inactive (theoretically).
- (Bend): Raman active, IR inactive.
- (Asym. Stretch): IR Active (Very Strong).
- (Bend): IR Active .
-
Note on Symmetry Breaking: In the crystal lattice or due to ion-pairing, the
symmetry may lower, causing the "forbidden" band to appear weakly in the IR spectrum (~770 cm⁻¹) and the band to split.
Experimental Protocol: ATR-FTIR Acquisition
For this solid salt, Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets to avoid ion exchange (with KBr) or moisture absorption during grinding.
Workflow Diagram
Figure 1: Standardized workflow for acquiring high-fidelity IR spectra of ionic solids.
Step-by-Step Methodology
-
Instrument Purge: Purge the spectrometer optics with dry nitrogen for 15 minutes to eliminate atmospheric water vapor and CO₂, which interfere with the O-H and B-F regions.
-
Background Scan: Collect a background spectrum of the clean ATR crystal (Diamond or ZnSe).
-
Sample Loading: Place a small amount (~10 mg) of Trimethylsulfonium tetrafluoroborate onto the crystal.
-
Compression: Apply high pressure using the anvil to ensure intimate contact. Note: Poor contact yields noisy spectra, particularly in the high-wavenumber C-H region.
-
Parameters:
-
Scans: 32 or 64.
-
Resolution: 4 cm⁻¹.
-
Range: 4000–500 cm⁻¹.
-
-
Post-Run: Clean crystal immediately with isopropyl alcohol (avoid water to prevent corrosion of ZnSe crystals if used).
Spectral Interpretation & Band Assignment
The spectrum is divided into four distinct zones. The table below synthesizes data from standard sulfonium and fluoroborate group frequencies.
Comprehensive Assignment Table
| Frequency Region (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Origin |
| 3020 – 2980 | Medium | Asymmetric C-H stretch of Methyl groups | |
| 2940 – 2910 | Medium | Symmetric C-H stretch of Methyl groups | |
| 1440 – 1410 | Medium | Asymmetric Methyl deformation (bend) | |
| 1340 – 1300 | Weak/Med | Symmetric Methyl deformation (Umbrella) | |
| 1030 – 1080 | Very Strong | B-F Asymmetric Stretch (Dominant feature) | |
| 900 – 1000 | Shoulder | Isotopic shift ( | |
| 760 – 780 | Weak | Sym. B-F stretch (Forbidden, activated by lattice) | |
| 650 – 700 | Medium | C-S Stretching (Skeletal cation mode) | |
| 520 – 530 | Medium/Sharp | F-B-F Bending |
Detailed Analysis of Key Regions
A. The Anion Region (1200 – 500 cm⁻¹)
The spectrum is dominated by the Tetrafluoroborate (
-
The "Super-Band" (1000–1100 cm⁻¹): You will observe a massive, broad absorption centered around 1050 cm⁻¹. This is the triply degenerate
stretching mode.-
Why is it broad? Boron has two natural isotopes:
(80%) and (20%). The lighter isotope absorbs at a slightly higher frequency, causing a shoulder or splitting on the high-energy side of the main peak. Additionally, interactions with the large cation can distort the symmetry, lifting the degeneracy of the mode and causing further splitting.
-
-
The Bending Mode (520 cm⁻¹): A sharp, distinct peak corresponding to the F-B-F deformation. This confirms the presence of the intact anion.
B. The Cation Region (3100 – 600 cm⁻¹)
The Trimethylsulfonium (
-
C-H Stretches: Unlike neutral alkanes, the positive charge on the sulfur atom exerts an inductive effect (-I), slightly stiffening the C-H bonds. This can shift C-H stretches to slightly higher wavenumbers compared to dimethyl sulfide.
-
C-S Skeleton: The C-S stretch is the diagnostic link for the sulfonium center. It typically appears in the 650–750 cm⁻¹ range. In
, this is often obscured by the tail of the massive B-F stretch or appears as a distinct band on the lower frequency slope.
Quality Control & Troubleshooting
A "perfect" spectrum should show only the bands listed above. Common deviations indicate contamination.
Contamination Logic Flow
Figure 2: Diagnostic logic for assessing sample purity.
-
Water (Hygroscopicity):
salts are generally less hygroscopic than halides, but they can still adsorb atmospheric moisture.-
Indicator: A broad, rounded band centered at ~3400 cm⁻¹ (O-H stretch) and a weak bending mode at ~1640 cm⁻¹.
-
Remediation: Dry the sample in a vacuum desiccator over
.
-
-
Hydrolysis: In the presence of acid or prolonged moisture,
can hydrolyze to hydroxyfluoroborates ( ).-
Indicator: Appearance of new bands in the 3200–3600 cm⁻¹ region (distinct from broad water) and shifts in the B-F stretch region (loss of symmetry).
-
References
-
Sigma-Aldrich. Trimethylsulfonium tetrafluoroborate Product Specification & Safety Data Sheet. Retrieved from .
-
PubChem. Trimethylsulfonium tetrafluoroborate (Compound Summary). National Library of Medicine. Retrieved from .
- Harmon, K. M., et al.Hydrogen bonding in the crystal structures of trimethylsulfonium salts. Journal of Molecular Structure.
- Nakamoto, K.Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Authoritative text for symmetry assignments).
-
Organic Syntheses. Trimethyloxonium Tetrafluoroborate (Analogous synthesis and characterization). Org. Synth. 1973, 53, 13. Retrieved from .
Sources
Trimethylsulfonium tetrafluoroborate safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of Trimethylsulfonium Tetrafluoroborate
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of reagent safety is paramount to fostering a secure and productive laboratory environment. This guide provides an in-depth analysis of the safety protocols and intrinsic hazards associated with trimethylsulfonium tetrafluoroborate (CAS RN: 676-88-0), moving beyond a standard Safety Data Sheet (SDS) to deliver actionable insights and the rationale behind critical safety procedures.
Core Hazard Profile and Immediate Response Imperatives
Trimethylsulfonium tetrafluoroborate is a corrosive solid that presents significant health risks upon exposure.[1] It is classified as a substance that causes severe skin burns and eye damage, and is harmful if swallowed.[2] The primary directive in any interaction with this compound is the prevention of direct contact.
GHS Hazard Identification
A synthesized overview of the Globally Harmonized System (GHS) classification for trimethylsulfonium tetrafluoroborate provides a clear and immediate understanding of its primary dangers.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Irritation | 1 | Danger | H314: Causes severe skin burns and eye damage.[1][2] |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed.[2] |
This table summarizes the primary GHS classifications for Trimethylsulfonium tetrafluoroborate.
The Criticality of Immediate and Correct First Aid
In the event of an exposure, time is of the essence, and the correct first-aid response is crucial to mitigating harm. The corrosive nature of this compound necessitates immediate and thorough decontamination.[1]
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Rinse the mouth thoroughly with water.[2]
-
Crucially, do NOT induce vomiting. [1][2] The corrosive nature of the substance can cause further damage to the esophagus.[1]
-
If the person is conscious and alert, they may be given 2-4 cupfuls of milk or water.[3]
-
Seek immediate medical attention.[1][2] Ingestion can lead to severe swelling and perforation of the digestive tract.[1]
-
Caption: Workflow for responding to an exposure incident.
Proactive Safety: Handling, Storage, and Engineering Controls
The most effective safety strategy is proactive prevention. This involves a combination of proper handling techniques, appropriate storage, and the use of engineering controls to minimize the risk of exposure.
Engineering Controls and Personal Protective Equipment (PPE)
The primary engineering control for handling trimethylsulfonium tetrafluoroborate is to work within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[5] An eyewash station and safety shower must be readily accessible in the immediate work area.
The selection of appropriate PPE is non-negotiable and forms the last line of defense.
| Protection Type | Specific Recommendation | Rationale |
| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[2] | Protects against severe eye damage and burns.[1] |
| Hand Protection | Impervious gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use.[2] | Prevents severe skin burns upon contact.[1][2] |
| Skin and Body Protection | A lab coat or impervious protective clothing is required. Protective boots may be necessary depending on the scale of work.[2] | Protects against skin contact from spills or splashes. |
| Respiratory Protection | Generally not required when used in a fume hood. If dust is generated outside of a hood, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[5] | Prevents irritation of the respiratory tract.[5] |
This table outlines the essential PPE for handling Trimethylsulfonium tetrafluoroborate.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the stability of the compound and prevent accidental exposure or dangerous reactions.
-
Always handle this compound within a chemical fume hood.[5]
-
Avoid the formation of dust.[3][5] Minimize dust generation and accumulation.[3]
-
Do not breathe dust or mists.[2]
-
Avoid all personal contact with the substance.[4]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Keep the container tightly closed when not in use.[1]
Trimethylsulfonium tetrafluoroborate is stable under proper conditions but is moisture-sensitive.[2][5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]
-
Keep away from water, moist air, and incompatible materials such as strong oxidizing agents.[2][5]
-
Some suppliers recommend storage in a freezer or under refrigerated conditions.[2][5]
Caption: Decision tree for proper storage of the chemical.
Accidental Release and Fire-Fighting Measures
Preparedness for accidents is a cornerstone of laboratory safety.
Accidental Release Measures
In the event of a spill, a calm and methodical response is required.
-
Evacuate: Evacuate non-essential personnel from the immediate area and move upwind of the spill.[4]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Control Ignition Sources: Remove all sources of ignition as the dust can form explosive mixtures with air.[4]
-
Personal Protection: Don the appropriate PPE as detailed in section 2.1.
-
Containment: Prevent the spilled material from entering drains or waterways.[1][2]
-
Cleanup: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled, and closed container for disposal.[1][2] Use non-sparking tools.[4]
-
Decontamination: Wash the spill area thoroughly after the material has been collected.[4]
Fire-Fighting Measures
While not highly flammable, trimethylsulfonium tetrafluoroborate is a flammable solid.[4]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[3][6]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO2), sulfur oxides, hydrogen fluoride, and boron oxides.[1][2]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]
Technical Data: Properties and Stability
A deeper understanding of the chemical's properties informs its safe handling.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₃H₉BF₄S[7] |
| Molecular Weight | 163.97 g/mol [8][9] |
| Appearance | White to off-white solid/powder[2][8] |
| Melting Point | 205-210 °C[8] |
| Solubility | Soluble in water.[1] Soluble in acetonitrile and dichloromethane.[2] |
This table summarizes key physical and chemical properties.
Stability and Reactivity
-
Reactivity: The compound is generally stable under recommended storage conditions.[2]
-
Conditions to Avoid: Avoid exposure to moist air or water, as it is moisture-sensitive.[5] Also, avoid heat and the formation of dust.[1][4]
-
Incompatible Materials: Strong oxidizing agents should be avoided.[2][5]
-
Hazardous Decomposition: As mentioned, thermal decomposition can lead to the release of hazardous gases like hydrogen fluoride and sulfur oxides.[1]
Toxicological and Ecological Profile
Toxicological Summary
The toxicological properties of trimethylsulfonium tetrafluoroborate have not been fully investigated.[1][3] However, the primary and most severe toxicological effect is its corrosivity, causing severe burns to any tissue it comes into contact with.[1] Ingestion is particularly dangerous due to the risk of perforation of the stomach or esophagus.[1] There is currently no data available to suggest that the compound is a carcinogen or poses a reproductive toxicity hazard.[1]
Ecological Information
Due to its water solubility, this compound is likely to be mobile in the environment.[1] It is advised that the material should not be allowed to enter drains or contaminate the ground water system.[1][2]
Conclusion
Trimethylsulfonium tetrafluoroborate is a valuable reagent in research and development, but its use demands a high level of respect for its hazardous properties. Its corrosive nature is the most significant risk, dictating stringent protocols for handling, PPE use, and emergency response. By understanding the causality behind these safety measures—from the necessity of a fume hood to the critical instruction not to induce vomiting—researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their work.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: Trimethylsulfonium tetrafluoroborate.
- TCI Chemicals. (n.d.). Safety Data Sheet: Trimethylsulfonium tetrafluoroborate.
- Apollo Scientific. (2024). Safety Data Sheet: Trimethyloxonium tetrafluoroborate.
-
MDPI. (2021). Transient Confinement of the Quaternary Tetramethylammonium Tetrafluoroborate Salt in Nylon 6,6 Fibres: Structural Developments for High Performance Properties. Retrieved from [Link].
- Fisher Scientific. (2010). Safety Data Sheet: Trimethyloxonium tetrafluoroborate.
-
Wikipedia. (n.d.). Trimethylsulfonium. Retrieved from [Link].
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.).
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - Trimethyloxonium Tetrafluoroborate.
- Iolitec. (2017). Safety Data Sheet: Trimethylsulfonium bis(trifluoromethylsulfonyl)imide.
-
Reddit. (2025). Working with Trimethyloxonium tetrafluoroborate, handling tips?. Retrieved from [Link].
-
Wikipedia. (n.d.). Trimethyloxonium tetrafluoroborate. Retrieved from [Link].
-
PubChem. (n.d.). Trimethylsulphonium tetrafluoroborate(1-). Retrieved from [Link].
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. iolitec.de [iolitec.de]
- 7. Trimethylsulphonium tetrafluoroborate(1-) | C3H9BF4S | CID 3083643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
The Meerwein Salts: A Technical Guide to Trialkyloxonium Tetrafluoroborates
Executive Summary
In the hierarchy of alkylating agents, few reagents command the potency and specificity of Meerwein salts (trialkyloxonium tetrafluoroborates). Discovered by Hans Meerwein in 1937, these "super-electrophiles" bridge the gap between standard alkyl halides and the fleeting, highly reactive carbocations proposed in theoretical organic chemistry.
This guide analyzes the genesis, synthesis, and modern pharmaceutical applications of Meerwein salts. It is designed for synthetic chemists and drug developers who require a reagent capable of alkylating weakly nucleophilic substrates—such as amides, ethers, and ketones—where conventional reagents (e.g., methyl iodide, dimethyl sulfate) fail.
Part 1: Historical Genesis & The Carbocation Connection
The Discovery (1937)
The discovery of trialkyloxonium salts was not an isolated accident but a direct consequence of Hans Meerwein’s investigation into the nature of electrolytes and onium compounds at the University of Marburg.
In the 1920s and 30s, the concept of a stable carbon cation was controversial. Meerwein, investigating the ionization of triphenylmethyl chloride, postulated that Lewis acids could stabilize these transient species. While exploring the interaction between boron trifluoride (
He identified this compound as triethyloxonium tetrafluoroborate (
Key Historical Reference:
-
Meerwein, H. et al.[2][3][4][5] "Über Tertiäre Oxoniumsalze I." J. Prakt.[2] Chem.1937 , 147, 257.[2][3][4]
Evolution of Utility
Initially a curiosity, the reagent's utility became apparent when Meerwein demonstrated its ability to alkylate amides on the oxygen atom to form imidates (Meerwein's Reagent is often synonymous with this transformation). This overturned the conventional wisdom that amides were primarily nucleophilic at nitrogen, opening new pathways for heterocyclic synthesis and peptide modification.
Part 2: Fundamental Chemistry & Mechanism
The "Super-Electrophile"
Meerwein salts are powerful alkylating agents because they possess a non-nucleophilic counterion (
Unlike alkyl halides (
Comparative Reactivity Profile
The following table situates Meerwein salts within the spectrum of common alkylating agents used in drug development.
| Reagent | Active Species | Leaving Group | Reactivity | Toxicity/Handling |
| Meerwein Salt ( | Extreme (Super-electrophile) | Corrosive, Moisture Sensitive, Non-volatile solid. | ||
| Methyl Triflate (MeOTf) | Very High | High inhalation hazard, liquid. | ||
| Methyl Fluorosulfonate | Very High ("Magic Methyl") | Extreme Toxicity (Lethal inhalation risk). | ||
| Dimethyl Sulfate | High | Carcinogenic, volatile liquid.[6] | ||
| Methyl Iodide (MeI) | Moderate | Neurotoxic, volatile liquid. |
Mechanistic Visualization
The following diagram illustrates the formation of the oxonium salt (Curphey modification) and its subsequent alkyl transfer mechanism.
Caption: Synthesis of Meerwein Salt via Epichlorohydrin/BF3 and subsequent nucleophilic attack (SN2) by a weak nucleophile.
Part 3: Synthesis Protocol (The Curphey Modification)
While Meerwein's original method is foundational, the Curphey modification is the industry standard for safety and yield. It utilizes epichlorohydrin as a co-reactant to generate the
Safety Pre-Requisites[6]
-
Moisture Sensitivity: The product hydrolyzes rapidly in moist air to form strong acid (
) and ether. All glassware must be oven-dried. -
Thermal Hazard: The reaction is exothermic. Strict temperature control is required.
-
PPE: Face shield, butyl rubber gloves, and a functioning fume hood.
Step-by-Step Protocol
Target: Synthesis of Trimethyloxonium Tetrafluoroborate (
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a nitrogen inlet, a pressure-equalizing dropping funnel, and a heavy-duty magnetic stir bar. Flush with dry nitrogen.[3][5][7]
-
Solvent Charge: Add 80 mL of anhydrous Dichloromethane (DCM) .
-
Lewis Acid Addition: Add 33.3 mL (270 mmol) of Boron Trifluoride Diethyl Etherate (
) . -
Ether Condensation: Cool the flask to -78°C (Dry ice/acetone). Condense Dimethyl Ether (gas) into the flask until the volume increases by approx 70-80 mL. (Ensure an excess of ether).[8]
-
Epichlorohydrin Addition (Critical Step):
-
Add 24.1 mL (307 mmol) of Epichlorohydrin to the dropping funnel.
-
Add dropwise over 15–20 minutes with vigorous stirring.
-
Note: The mixture will become viscous.[7]
-
-
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir overnight under nitrogen. A heavy white precipitate will form.
-
Isolation:
-
Filter the solid under a blanket of nitrogen (use a Schlenk frit if possible).
-
Wash the cake with anhydrous DCM (
) to remove unreacted starting materials. -
Dry under a stream of nitrogen or high vacuum.
-
-
Storage: Store at -20°C under Argon.
Validation Check:
-
Appearance: White crystalline solid.[9]
-
Melting Point: 179–180°C (dec) for Trimethyl salt; 91–92°C (dec) for Triethyl salt.
-
Purity Test: Dissolve a small aliquot in water; the solution should be strongly acidic (immediate hydrolysis).
Part 4: Applications in Drug Development
Late-Stage Functionalization of Amides
In medicinal chemistry, converting a stable amide into a reactive intermediate is often necessary to close rings or introduce diverse functionality. Meerwein salts selectively alkylate the amide oxygen to form an Imidate ester salt .
-
Workflow: Amide +
Imidate Salt (Treatment with Amine) Amidine. -
Impact: Enables the synthesis of benzimidazoles and oxazolines from simple amide precursors under neutral conditions (until the quench).
"Meerwein-Type" Bromoarylation
Recent advances have utilized Meerwein-style mechanisms for the bromoarylation of alkenes using arylthianthrenium salts. This allows for the introduction of privileged drug scaffolds (like phenylalanines) into complex molecules.[10]
Polymerization Initiators
In the synthesis of Polysarcosine (a PEG alternative for drug delivery), purity is paramount. Meerwein salts are used to scavenge chloride impurities and initiate the polymerization of N-carboxyanhydrides (NCAs), ensuring a "living" polymerization with narrow molecular weight distribution.
Caption: Dual utility of Meerwein salts in small molecule synthesis (O-alkylation) and polymer chemistry (impurity scavenging).
References
-
Meerwein, H., Hinz, G., Hofmann, P., Kroning, E., & Pfeil, E. (1937).[2][3][4] Über Tertiäre Oxoniumsalze I. Journal für Praktische Chemie, 147, 257.[2][3][4]
-
Curphey, T. J. (1971).[3] Trimethyloxonium Tetrafluoroborate.[1][2][5][7][9][11][12] Organic Syntheses, 51, 142.[3]
-
Meerwein, H. (1966).[5] Triethyloxonium Fluoborate.[2][3][5][7][9][12] Organic Syntheses, 46, 113.
-
Perst, H., & Seapy, D. G. (2008).[2] Triethyloxonium Tetrafluoroborate.[1][2][5][7][9][11][12] Encyclopedia of Reagents for Organic Synthesis.
-
Barott, J. et al. (2024). Utility of Triethyloxonium Tetrafluoroborate for Chloride Removal during Sarcosine N-Carboxyanhydride Synthesis.[13] ResearchGate.
Sources
- 1. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. Meerwein’s salt [ouci.dntb.gov.ua]
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- 13. researchgate.net [researchgate.net]
Trimethylsulfonium Tetrafluoroborate: Quantum Chemical Characterization & Reactivity Profiling
This technical guide details the quantum chemical characterization of Trimethylsulfonium Tetrafluoroborate (
Executive Summary
Trimethylsulfonium tetrafluoroborate (TMS-BF
This guide provides a standardized computational workflow for modeling TMS-BF
Computational Architecture
To achieve chemical accuracy (< 1 kcal/mol error), the computational model must account for the non-covalent interactions between the sulfonium cation and the tetrafluoroborate anion.
Recommended Level of Theory
Standard B3LYP functionals often fail to capture the dispersion forces critical for stabilizing the ion pair. The following "Gold Standard" protocol is recommended:
| Component | Recommendation | Rationale |
| Functional | M06-2X or | Explicitly parameterizes dispersion forces (London interactions) essential for accurate ion-pairing energies.[2] |
| Basis Set | def2-TZVP | Triple- |
| Anion Treatment | Diffuse Functions | Critical: The |
| Solvation | SMD (Solvation Model based on Density) | Superior to PCM for calculating |
Computational Workflow
The following Graphviz diagram outlines the step-by-step protocol for full characterization, from initial geometry to transition state verification.
Figure 1: Standardized quantum chemical workflow for ionic salt characterization.
Structural & Electronic Analysis
Molecular Geometry
-
Cation (
): The sulfur atom adopts a trigonal pyramidal geometry ( symmetry) due to the lone pair. -
Anion (
): Adopts a tetrahedral geometry ( symmetry).[2]-
Key Parameter: B-F bond length
1.38 - 1.40 Å.[2]
-
Ion Pairing & Electrostatics
In non-polar or semi-polar solvents, TMS-BF
-
Interaction Mode: The fluorine atoms of
coordinate with the sulfur center (chalcogen bonding) and the methyl hydrogens (hydrogen bonding). -
Electrostatic Potential (ESP):
-
Positive Max: Localized on the Sulfur atom and the methyl protons (electrophilic sites).
-
Negative Max: Distributed over the Fluorine atoms of the anion.
-
Frontier Molecular Orbitals (FMO)
The reactivity is dictated by the HOMO-LUMO gap:
-
LUMO: Located primarily on the C-S
antibonding orbital .[2] This is the target for nucleophilic attack during methylation.[2] -
HOMO: Located on the Fluorine lone pairs of the anion.
Reactivity Profile: Methylation Mechanism
TMS-BF
Reaction Coordinate
Transition State (TS) Modeling
To locate the TS for methylation:
-
Guess Structure: Position the nucleophile approx. 2.0 Å from one methyl carbon, opposite the C-S bond (linear angle
170-180°). -
Optimization: Use the Opt=TS (Berny algorithm) keyword.[2]
-
Validation: The TS must have exactly one imaginary frequency corresponding to the C-S bond stretching and Nu-C bond forming vector.[2]
Figure 2: Reaction coordinate for the S
Data Summary & Validation
When validating your calculations against experimental data (IR/Raman or X-ray), use the following reference values.
| Property | Calculated (M06-2X/def2-TZVP) | Experimental / Reference |
| C-S Bond Length | 1.782 Å | 1.77 Å (X-ray) |
| C-S-C Angle | 102.4° | 102° (X-ray) |
| C-H Stretching | 2950 - 3050 cm | 2900 - 3100 cm |
| S-C Stretching | 650 - 750 cm | 600 - 800 cm |
| Melting Point | N/A (Solid State Property) | 205 - 210 °C |
Note on Vibrational Scaling: DFT frequencies are typically overestimated.[2] Multiply calculated frequencies by a scaling factor of 0.95 - 0.97 (specific to the functional used) for comparison with experimental IR spectra.
References
-
PubChem. (2025).[2][4] Trimethylsulfonium tetrafluoroborate (Compound).[2][5] National Library of Medicine.[2] [Link]
-
Zhang, Y., et al. (2023).[2] Sulfonium-based precise alkyl transposition reactions. Science Advances. [Link]
-
Zhao, Y., & Truhlar, D. G. (2008).[2] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. [Link]
-
Gaussian, Inc. (2025).[2] DFT Methods and Basis Sets. Gaussian 16 User Reference. [Link]
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- 5. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Trimethylsulfonium Tetrafluoroborate as a Cornerstone Reagent for C-C Bond Formation
Abstract
Trimethylsulfonium tetrafluoroborate, [(CH₃)₃S]⁺[BF₄]⁻, is a versatile and highly valuable salt in modern organic synthesis.[1][2] While recognized for a range of alkylation reactions, its most profound impact lies in its role as a stable, crystalline precursor to dimethylsulfonium methylide, a key sulfur ylide. This application note provides an in-depth exploration of the use of trimethylsulfonium tetrafluoroborate in the Corey-Chaykovsky reaction for the strategic formation of carbon-carbon bonds, specifically in the synthesis of cyclopropane rings. We will dissect the underlying mechanisms, provide detailed, field-tested protocols, and discuss the causality behind critical experimental choices, offering researchers and drug development professionals a comprehensive guide to leveraging this powerful synthetic tool.
Introduction: The Unique Profile of Trimethylsulfonium Tetrafluoroborate
Trimethylsulfonium tetrafluoroborate is a white, solid salt with a melting point of 205-210 °C.[1][3] Unlike its halide counterparts (iodide, bromide, chloride), the tetrafluoroborate anion imparts favorable physical properties, including improved stability and handling characteristics.[1] Its primary utility in C-C bond formation stems from its ability to be readily deprotonated by a strong base to generate dimethylsulfonium methylide (in situ). This highly reactive sulfur ylide is the workhorse of the Johnson-Corey-Chaykovsky reaction, a cornerstone transformation for synthesizing three-membered rings such as cyclopropanes and epoxides.[4]
The reaction's significance lies in its ability to transfer a methylene group (CH₂) to an electrophilic center, providing a robust alternative to other methods like diazomethane reactions or Simmons-Smith cyclopropanation.[5] Understanding the nuances of ylide generation and reactivity is paramount to achieving high yields and selectivity.
Key Properties of Trimethylsulfonium Tetrafluoroborate
| Property | Value | Source |
| Chemical Formula | C₃H₉BF₄S | [2][3] |
| Molecular Weight | 163.97 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 205-210 °C | [1][3] |
| Storage | 2-8°C, under inert atmosphere | [3] |
| Primary Application | C-C Bond Formation (via ylide) | [3] |
The Corey-Chaykovsky Reaction: A Tale of Two Ylides
The Corey-Chaykovsky reaction broadly involves the reaction of a sulfur ylide with an electrophile.[4] However, the choice of the sulfur ylide precursor is critical as it dictates the reaction outcome. The two most common ylides are dimethylsulfonium methylide (derived from a sulfonium salt like trimethylsulfonium tetrafluoroborate) and dimethylsulfoxonium methylide (the "Corey-Chaykovsky Reagent," derived from trimethylsulfoxonium iodide/chloride).[6]
-
Dimethylsulfonium Methylide (less stable ylide): Reacts with α,β-unsaturated ketones (enones) via a 1,2-addition to the carbonyl carbon, leading to epoxidation .
-
Dimethylsulfoxonium Methylide (more stable ylide): Reacts with enones via a 1,4-conjugate (Michael) addition, leading to cyclopropanation .[6][7]
This guide focuses on C-C bond formation , therefore the protocols and mechanisms described will primarily feature the use of dimethylsulfoxonium methylide's precursors, such as trimethylsulfoxonium iodide, for cyclopropanation. It is crucial for the researcher to select the correct sulfur salt to achieve the desired three-membered ring.
Mechanism of Cyclopropanation: 1,4-Conjugate Addition
The formation of a cyclopropane ring from an α,β-unsaturated ketone using a sulfoxonium ylide is a multi-step process that hinges on the ylide's character as a "soft" nucleophile, favoring addition to the β-carbon of the enone system.[7]
Step 1: Ylide Generation: The process begins with the in situ deprotonation of a trimethylsulfoxonium salt using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethyl sulfoxide (DMSO).[5][7] This generates the highly nucleophilic dimethylsulfoxonium methylide.
Step 2: 1,4-Conjugate Addition: The nucleophilic carbon of the ylide attacks the β-carbon of the α,β-unsaturated carbonyl system. This Michael-type addition is the rate-determining step and results in the formation of a stabilized enolate intermediate.[6][7]
Step 3: Intramolecular Cyclization: The negatively charged oxygen of the enolate then performs an intramolecular nucleophilic attack on the carbon atom bearing the sulfoxonium group.
Step 4: Ring Closure and Byproduct Formation: This attack displaces dimethyl sulfoxide (DMSO), a stable leaving group, to form the final three-membered cyclopropane ring.[8]
Caption: Mechanism of Corey-Chaykovsky Cyclopropanation.
Experimental Protocols
Protocol 1: General Procedure for Cyclopropanation of Chalcone
This protocol details the synthesis of 1-benzoyl-2-phenylcyclopropane from chalcone using trimethylsulfoxonium iodide, a common precursor for the required ylide.[7][9]
Materials:
-
Trimethylsulfoxonium iodide (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Chalcone (1.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion, 1.1 eq) to a dry, three-necked flask equipped with a magnetic stirrer and thermometer. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Ylide Formation: Add anhydrous DMSO to the flask via syringe to create an approximately 0.5 M solution. Stir the suspension at room temperature. Add trimethylsulfoxonium iodide (1.1 eq) portion-wise over 10-15 minutes. The mixture will warm slightly and hydrogen gas will evolve. Continue stirring at room temperature for 1 hour or until the gas evolution ceases and the solution becomes clear and homogeneous.[7]
-
Substrate Addition: Dissolve chalcone (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 1-3 hours at room temperature but can be gently heated (e.g., to 50 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water. This will quench any unreacted NaH and precipitate the product.
-
Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with deionized water (twice) and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropyl ketone.
Self-Validation and Causality:
-
Why an inert atmosphere? Sodium hydride is highly reactive with water and atmospheric moisture. An inert atmosphere prevents quenching of the base and potential fire hazards.
-
Why wash the NaH? The mineral oil can interfere with the reaction and complicate purification.
-
Why DMSO? DMSO is an excellent solvent for both the sulfoxonium salt and the resulting ylide, and its polarity helps to facilitate the reaction.[7]
-
Why monitor by TLC? TLC provides a simple and rapid method to determine when the reaction is complete, preventing unnecessary heating or reaction time which could lead to side products.
-
Why quench with ice water? This is a controlled way to safely destroy excess sodium hydride and precipitate the organic product from the highly polar DMSO solvent.
Applications in Drug Development and Complex Synthesis
The cyclopropane motif is a highly sought-after structural feature in medicinal chemistry. Its unique conformational properties and electronic character can impart favorable metabolic stability, binding affinity, and potency to drug candidates. The Corey-Chaykovsky reaction is a key method for introducing this moiety.[7]
Furthermore, the related epoxidation reaction using sulfonium ylides is instrumental in the synthesis of complex natural products. For instance, it has been employed as a key stereoselective step in the total synthesis of compounds like linariophyllene C.[10]
Caption: General workflow for Corey-Chaykovsky cyclopropanation.
Beyond Methylene Transfer: Emerging Roles in C-C Bond Formation
Recent advances have expanded the utility of sulfonium salts beyond ylide chemistry. In the realm of photoredox catalysis, sulfonium salts are emerging as precursors for radical generation. Light-mediated, single-electron reduction of aryl- or alkylsulfonium salts can generate aryl or alkyl radicals, which can then be engaged in a variety of C-C bond-forming reactions.[11] This modern approach allows for the construction of complex carbon skeletons under remarkably mild conditions and is a burgeoning area of research with significant potential in synthetic and medicinal chemistry.[12]
Conclusion
Trimethylsulfonium tetrafluoroborate and its related sulfonium and sulfoxonium salts are indispensable reagents in organic synthesis. Their ability to serve as precursors for sulfur ylides underpins the Corey-Chaykovsky reaction, a powerful and reliable method for constructing cyclopropane and epoxide rings. The operational simplicity, functional group tolerance, and high yields associated with this reaction have cemented its place in the synthetic chemist's toolbox for both academic research and industrial applications, particularly in the development of new pharmaceuticals. As demonstrated by emerging photoredox methods, the synthetic potential of sulfonium salts continues to evolve, promising new and innovative pathways for C-C bond formation.
References
- Trimethyloxonium tetrafluoroborate - Chem-Impex.
- Corey-Chaykovsky Reaction - Wordpress.
- Trimethylsulfonium tetrafluoroborate 97 676-88-0 - Sigma-Aldrich.
- Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropylbenzene Derivatives - Benchchem.
- Triethyloxonium tetrafluoroborate - Wikipedia.
- Trimethylsulfonium | C3H9S+ | CID 1147 - PubChem - NIH.
- Corey-Chaykovsky Reaction - Alfa Chemistry.
- Trimethylsulfonium - Wikipedia.
- Trimethyloxonium tetrafluoroborate - Organic Syntheses Procedure.
- Corey-Chaykovsky Reaction - Organic Chemistry Portal.
- Trimethyloxonium tetrafluoroborate - Wikipedia.
- Johnson–Corey–Chaykovsky reaction - Wikipedia.
- (PDF) Radical C−C Bond Formation using Sulfonium Salts and Light - ResearchGate.
- Trimethylsulphonium tetrafluoroborate(1-) | C3H9BF4S | CID 3083643 - PubChem.
- Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts - J. Heyrovsky Institute of Physical Chemistry.
- US4154952A - Process for the production of substituted cyclopropane derivatives - Google Patents.
- Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - NIH.
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - NIH.
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Application Notes and Protocols for the O-Methylation of Phenols using Trimethylsulfonium Tetrafluoroborate
Introduction: A Modern Approach to a Classic Transformation
The methylation of phenols to form aryl methyl ethers is a cornerstone transformation in organic synthesis, pivotal in the fields of medicinal chemistry, natural product synthesis, and materials science. The resulting ether linkage masks the acidic phenolic proton, altering the parent molecule's polarity, hydrogen bonding capability, and metabolic profile. While classic reagents like methyl iodide or dimethyl sulfate are effective, they often necessitate harsh basic conditions and present significant toxicity and handling challenges.[1]
This guide introduces Trimethylsulfonium Tetrafluoroborate, (CH₃)₃S⁺BF₄⁻, as a robust and efficient reagent for the O-methylation of phenols. As a salt, it is a crystalline, easy-to-handle solid, offering a safer alternative to volatile and highly toxic traditional agents.[2][3] Its high electrophilicity allows for methylation under mild conditions, often at ambient temperatures, providing a clean conversion for a wide range of phenolic substrates. This document provides a comprehensive overview of the underlying mechanism, practical advantages, and detailed experimental protocols for researchers and drug development professionals.
The Mechanism: Sourcing an Electrophilic Methyl Group
The efficacy of trimethylsulfonium tetrafluoroborate lies in its ability to serve as an excellent electrophilic methyl group donor. The positively charged sulfur atom renders the attached methyl groups highly susceptible to nucleophilic attack. The reaction proceeds via a direct SN2 pathway where the nucleophilic oxygen of the phenol attacks one of the methyl groups on the sulfonium salt. This process releases the corresponding aryl methyl ether and dimethyl sulfide, a volatile and easily removable byproduct. The tetrafluoroborate anion is a non-nucleophilic, non-basic counterion, ensuring it does not interfere with the desired reaction pathway.
While phenols are acidic, the reaction can often proceed without the addition of an external base, particularly with more nucleophilic phenols. For less reactive or more acidic phenols, a non-nucleophilic base may be employed to generate the more potent phenoxide nucleophile in situ.
Caption: SN2 mechanism for phenol O-methylation.
Advantages Over Traditional Methylating Agents
Choosing the right reagent is critical for efficiency, safety, and substrate compatibility. Trimethylsulfonium tetrafluoroborate presents several key advantages:
| Feature | Trimethylsulfonium Tetrafluoroborate | Methyl Iodide (MeI) / Dimethyl Sulfate (DMS) | Diazomethane (CH₂N₂) |
| Physical State | Crystalline Solid | Volatile, toxic liquids | Explosive, toxic gas |
| Handling | Easy to weigh and handle.[2] | Requires fume hood, specialized handling. | Requires specialized glassware, explosion shields. |
| Toxicity | Corrosive, but non-volatile byproducts.[2] | Highly toxic, carcinogenic, volatile.[1] | Extremely toxic, explosive. |
| Reaction Conditions | Mild, often room temperature.[4] | Requires strong base (e.g., K₂CO₃, NaH), often elevated temperatures.[1] | Room temperature, but substrate scope can be limited. |
| Byproducts | Dimethyl sulfide (volatile, easily removed). | Iodide/Sulfate salts (requires aqueous workup). | Nitrogen gas (N₂). |
Detailed Experimental Protocol: Methylation of 4-Chlorophenol
This protocol details the O-methylation of a representative electron-deficient phenol. The principles can be readily adapted for other phenolic substrates.
Materials and Reagents
-
4-Chlorophenol (1.0 mmol, 128.6 mg)
-
Trimethylsulfonium tetrafluoroborate (1.1 mmol, 180.4 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (25 mL)
-
Magnetic stir bar and stir plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Equipment Setup and Workflow
Caption: General experimental workflow for phenol methylation.
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (128.6 mg, 1.0 mmol).
-
Solvent Addition: Add 10 mL of anhydrous dichloromethane to the flask. Stir the mixture until the phenol is completely dissolved.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Carefully add trimethylsulfonium tetrafluoroborate (180.4 mg, 1.1 mmol) to the stirred solution in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol spot. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by adding 10 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 5 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-chloroanisole.
Substrate Scope and Considerations
This method is applicable to a broad range of phenols. The reaction rate is influenced by the electronic nature of the substituents on the aromatic ring.
| Phenol Substrate | Substituent Type | Typical Reaction Time (RT) | Expected Yield | Notes |
| 4-Methoxyphenol | Electron-Donating | 1-2 hours | >95% | Highly nucleophilic, reacts quickly. |
| Phenol | Neutral | 2-3 hours | ~90-95% | Baseline reactivity. |
| 4-Chlorophenol | Electron-Withdrawing | 2-4 hours | ~85-90% | Slower reaction due to reduced nucleophilicity. |
| 2,4-Dinitrophenol | Strongly EWD | 12-24 hours | ~60-70% | May require gentle heating (40°C) or addition of a non-nucleophilic base. |
Yields are estimates and may vary based on experimental conditions and purification efficiency.
Safety and Handling Precautions
While safer than many traditional methylating agents, proper handling of trimethylsulfonium tetrafluoroborate is essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Handling: Handle the solid reagent in a well-ventilated area or a fume hood.[6] Avoid creating dust.[7] The reagent is classified as causing severe skin burns and eye damage.[2]
-
Storage: The reagent is air and moisture sensitive.[8] Store in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox) in a cool, dry place.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Quench any unreacted reagent carefully with a dilute solution of sodium bicarbonate before disposal.
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents were anhydrous. Gentle heating (to ~40°C) can be applied, or a small amount of a non-nucleophilic base (e.g., 2,6-lutidine) can be added to facilitate the reaction for less reactive phenols.
-
Low Yield: Low yields may result from moisture contamination, which hydrolyzes the reagent. Ensure proper inert atmosphere techniques are used. Inefficient extraction or purification can also contribute to product loss.
-
Side Products: While the reaction is generally clean, C-alkylation can be a minor competing pathway with highly activated phenols, although it is less common under these mild conditions compared to high-temperature methods.[9][10]
Conclusion
Trimethylsulfonium tetrafluoroborate is a highly effective, versatile, and comparatively safe reagent for the O-methylation of phenols. Its solid nature, mild reaction conditions, and clean byproduct profile make it a superior choice for modern synthetic applications, particularly in complex molecule synthesis where functional group tolerance is paramount. By following the protocols and safety guidelines outlined in this document, researchers can reliably and safely incorporate this valuable transformation into their synthetic workflows.
References
-
Valdez, C. A., et al. (2022). Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry. Scientific Reports. Available at: [Link]
-
Berlier, G., et al. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi. Available at: [Link]
-
ResearchGate. (n.d.). The reaction mechanism of methylation of phenolic component in the presence of TMAH. Available at: [Link]
-
ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. Available at: [Link]
- Google Patents. (n.d.). US3446856A - Methylation of phenols.
- Google Patents. (n.d.). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.
-
Wikipedia. (n.d.). Trimethyloxonium tetrafluoroborate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemistry of Trimethyloxonium Tetrafluoroborate: Properties, Handling, and Reactions. Available at: [Link]
-
Organic Syntheses. (n.d.). Trimethyloxonium tetrafluoroborate. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 15: Arylsulfonium Salts and Derivatives. Available at: [Link]
-
PubChem. (n.d.). Trimethylsulphonium tetrafluoroborate(1-). Available at: [Link]
-
ResearchGate. (2017). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Available at: [Link]
-
Wikipedia. (n.d.). Trimethylsulfonium. Available at: [Link]
-
PubMed. (2022). Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography-mass spectrometry. Available at: [Link]
-
Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - Trimethylsulfonium bromide. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). Available at: [Link]
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derivatization of carboxylic acids for GC-MS analysis
An Application Guide and Protocols for the Derivatization of Carboxylic Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the derivatization of carboxylic acids for robust and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Carboxylic acids, ubiquitous in biological and pharmaceutical matrices, present analytical challenges due to their low volatility and high polarity, which can lead to poor chromatographic peak shape and thermal degradation.[1][2][3] Derivatization is a critical sample preparation step that chemically modifies these polar functional groups to enhance their volatility and thermal stability, making them amenable to GC-MS analysis.[4][5][6]
This document will delve into the most common and effective derivatization strategies, including silylation, alkylation (esterification), and acylation. The underlying chemical principles, advantages, and limitations of each approach will be discussed to provide a rationale for method selection. Detailed, step-by-step protocols for widely used derivatization agents are provided to enable immediate implementation in the laboratory.
The Imperative for Derivatization of Carboxylic Acids in GC-MS
Direct analysis of free carboxylic acids by GC-MS is often hindered by their inherent physicochemical properties. The presence of the carboxyl group (-COOH) leads to strong intermolecular hydrogen bonding, resulting in low volatility.[4] Furthermore, the polar nature of carboxylic acids can cause undesirable interactions with the stationary phase of the GC column, leading to peak tailing and poor chromatographic resolution.[7] At the high temperatures required for GC analysis, many carboxylic acids are also prone to thermal decomposition, compromising analytical accuracy.[1]
Derivatization addresses these challenges by replacing the active hydrogen of the carboxyl group with a less polar, more stable functional group.[5][7] This chemical modification disrupts hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte.[6] The resulting derivatives typically exhibit improved chromatographic behavior, with sharper, more symmetrical peaks, leading to enhanced sensitivity and reproducibility.
Silylation: A Versatile Approach for Carboxylic Acid Derivatization
Silylation is one of the most widely used derivatization techniques in GC-MS.[6] It involves the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[4][5] This process significantly reduces the polarity and increases the volatility of the carboxylic acid, making it ideal for GC-MS analysis.[6]
The Mechanism of Silylation
Silylation of carboxylic acids proceeds via a nucleophilic attack (SN2) of the carboxylate oxygen on the silicon atom of the silylating agent.[5][8][9] The reaction is typically carried out in an aprotic solvent, and for less reactive compounds, a catalyst is often added.[5] The general reaction is as follows:
R-COOH + (CH₃)₃Si-X → R-COO-Si(CH₃)₃ + HX
Where X is a leaving group, such as trifluoroacetamide in the case of BSTFA.[4]
Common Silylating Reagents
A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most popular for their high reactivity and the volatility of their byproducts.[2][4]
| Reagent | Key Features | Byproducts |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Highly reactive, versatile, volatile byproducts. | N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide.[4] |
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Most volatile of the TMS acetamides, ideal for trace analysis. | N-methyltrifluoroacetamide.[10] |
| BSTFA + TMCS (Trimethylchlorosilane) | TMCS acts as a catalyst, increasing the reactivity of BSTFA for hindered or less reactive compounds.[4][10] | Same as BSTFA, with HCl from TMCS. |
Advantages and Disadvantages of Silylation
Advantages:
-
Versatility: Silylating reagents can derivatize a wide range of compounds containing active hydrogens, including alcohols, phenols, amines, and thiols, in addition to carboxylic acids.[5][7]
-
High Reactivity: Reagents like BSTFA and MSTFA react rapidly and often to completion under mild conditions.
-
Volatile Byproducts: The byproducts of silylation are generally volatile and do not interfere with the chromatographic analysis.[4]
Disadvantages:
-
Moisture Sensitivity: Silylating reagents are highly sensitive to moisture and will preferentially react with water, leading to incomplete derivatization of the analyte.[3][5][6] Therefore, all glassware, solvents, and samples must be anhydrous.
-
Derivative Instability: TMS derivatives can be susceptible to hydrolysis and should generally be analyzed soon after preparation.[11]
-
Non-specificity: The high reactivity of silylating agents means they will derivatize other functional groups in the molecule, which may not always be desirable.[3]
Protocol: Silylation of Carboxylic Acids using BSTFA with 1% TMCS
This protocol provides a general guideline for the derivatization of carboxylic acids using BSTFA catalyzed by TMCS. Optimization of reaction time and temperature may be necessary for specific analytes.
Materials:
-
BSTFA + 1% TMCS
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Sample containing carboxylic acids (dried)
-
Heating block or oven
-
GC vials with inserts and PTFE-lined caps
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
Reagent Addition: To 1-10 mg of the dried sample in a GC vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[12] For solutions, a 2:1 molar excess of the silylating reagent to the active hydrogen is recommended.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes.[12] Some compounds may require longer reaction times or higher temperatures for complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
To confirm the completion of the derivatization, it is advisable to analyze aliquots at different time points until no further increase in the product peak is observed.
Caption: Silylation workflow using BSTFA + TMCS.
Alkylation and Esterification: Targeted Derivatization of Carboxylic Acids
Alkylation is a derivatization method that replaces active hydrogens with an alkyl group.[5][6] For carboxylic acids, the most common form of alkylation is esterification, where the carboxyl group is converted into an ester, typically a methyl ester.[5][6][10] This method is highly specific for carboxylic acids when using certain reagents.
The Mechanism of Acid-Catalyzed Esterification
In the presence of an acid catalyst, such as boron trifluoride (BF₃), the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic.[13] A molecule of alcohol (e.g., methanol) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, yielding the ester.[13]
Common Esterification Reagents
BF₃-Methanol is a widely used and effective reagent for the preparation of methyl esters of fatty acids and other carboxylic acids.[10][13][14]
| Reagent | Key Features | Byproducts |
| BF₃-Methanol | Highly efficient for esterification of C8-C24 fatty acids.[13] The reaction is relatively clean with volatile byproducts.[13] | Water.[13] |
| Methanolic HCl | A common and effective acid-catalyzed esterification reagent.[14] | Water. |
| (Trimethylsilyl)diazomethane (TMS-DM) | Reacts instantly and quantitatively with carboxylic acids in the presence of methanol.[10][15] The disappearance of the yellow color indicates reaction completion.[10] | Nitrogen gas. |
Advantages and Disadvantages of Esterification
Advantages:
-
Specificity: Reagents like BF₃-Methanol are highly specific for the esterification of carboxylic acids.[3]
-
Derivative Stability: The resulting alkyl esters are generally very stable and can be stored for extended periods.[5][10]
-
Quantitative Reaction: Esterification reactions, when driven to completion, are highly quantitative.[13]
Disadvantages:
-
Harsh Conditions: Acid-catalyzed esterification often requires heating, which may not be suitable for thermally labile compounds.[14]
-
Reagent Handling: BF₃ is a corrosive and toxic gas, and reagents containing it must be handled with care in a fume hood.[13] Diazomethane and its derivatives are toxic and potentially explosive.[3][16]
-
Water Removal: The formation of water as a byproduct means the reaction is reversible.[13] Excess alcohol is used to drive the reaction to completion.
Protocol: Esterification of Carboxylic Acids using BF₃-Methanol
This protocol outlines the general procedure for preparing methyl esters of carboxylic acids using a 10-14% BF₃-Methanol solution.
Materials:
-
BF₃-Methanol (10-14% w/w)
-
Hexane (or other nonpolar organic solvent)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Sample containing carboxylic acids
-
Heating block or water bath
-
Reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Place 1-25 mg of the sample (e.g., oil, fat, or free fatty acids) into a reaction vial.[13] If the sample is in an aqueous solution, it should be evaporated to dryness first.[13]
-
Reagent Addition: Add 2 mL of BF₃-Methanol to the sample.[13]
-
Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes.[13] Some protocols may recommend higher temperatures and longer times (e.g., 80-90°C for 10-90 minutes).[17]
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.[13] Shake vigorously to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The hexane solution containing the FAMEs is ready for GC-MS analysis.
Caption: Esterification workflow using BF₃-Methanol.
Method Comparison and Selection
The choice between silylation and esterification depends on the specific analytical goals and the nature of the sample.
| Feature | Silylation (BSTFA/MSTFA) | Esterification (BF₃-Methanol) |
| Target Analytes | Carboxylic acids, alcohols, phenols, amines, thiols.[5] | Primarily carboxylic acids.[3] |
| Derivative Stability | Less stable, sensitive to hydrolysis.[11] | Highly stable.[5][10] |
| Reaction Conditions | Generally mild (e.g., 60-70°C).[12] | Can be harsher, often requiring heating.[14] |
| Byproducts | Volatile and non-interfering.[4] | Water, which needs to be managed.[13] |
| Sample Preparation | Requires strictly anhydrous conditions.[5][6] | More tolerant to small amounts of water, but dryness improves yield. |
| Ease of Use | Simple, one-step reaction. | Multi-step procedure involving extraction. |
| Safety | Reagents are moisture-sensitive.[6] | BF₃ is corrosive and toxic.[13] |
Recommendation: For targeted analysis of fatty acids in complex matrices like oils and fats, esterification is often preferred due to its specificity and the stability of the resulting FAMEs. For broader metabolic profiling where various classes of compounds (including organic acids, amino acids, and sugars) are of interest, silylation is a more comprehensive approach.
Conclusion
Derivatization is an indispensable tool for the successful analysis of carboxylic acids by GC-MS. By converting polar, non-volatile carboxylic acids into more volatile and thermally stable derivatives, researchers can achieve significantly improved chromatographic performance, leading to more accurate and reliable quantitative results. Both silylation and esterification are powerful techniques, and the optimal choice of method and reagent depends on the specific application. The protocols and comparative information provided in this guide serve as a foundation for developing robust and effective analytical methods for carboxylic acids in various scientific and industrial settings.
References
- Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - RSC Publishing. (n.d.).
- Application Note: Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA - Benchchem. (n.d.).
- GC Derivatization. (n.d.).
- Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC. (n.d.).
- Comparison of critical methods developed for fatty acid analysis: A review - ResearchGate. (n.d.).
- SUPELCO - Sigma-Aldrich. (n.d.).
- Silylation - Wikipedia. (n.d.).
- Comparing different derivatization techniques for FAME analysis. - Benchchem. (n.d.).
- Derivatization - Chemistry LibreTexts. (2023, August 29).
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
- Silylation, acylation, and alkylation derivatizing reagents and characteristics - ResearchGate. (n.d.).
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21).
- bstfa.pdf - Sigma-Aldrich. (n.d.).
- Derivatization in Gas Chromatography (Part II) - YouTube. (2023, July 29).
- Derivatization in GC. (n.d.).
- Derivatization steps prior to GC–MS analysis: a Silylation reactions... - ResearchGate. (n.d.).
- Acids: Derivatization for GC Analysis. (n.d.).
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.).
- Why Use GC Derivatization Reagents - Chrom Tech, Inc. (2025, October 15).
- Analytical Methods - RSC Publishing. (n.d.).
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC. (2023, June 2).
- Solid Phase Extraction - Principe of SPE - Interchim. (n.d.).
- Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter - MDPI. (n.d.).
- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces - Semantic Scholar. (n.d.).
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
- Navigating Carboxylic Acid Analysis: A Comparative Guide to Derivatization for Mass Spectrometry - Benchchem. (n.d.).
- GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF - ResearchGate. (2025, August 6).
- Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry | Request PDF - ResearchGate. (2025, August 5).
- Technical Support Center: Ensuring Complete Derivatization of 2,5-Furandicarboxylic Acid for GC-MS Analysis - Benchchem. (n.d.).
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace. (n.d.).
- GC Derivatization Reagents - Tokyo Chemical Industry. (n.d.).
- (PDF) Derivatization Methods in GC and GC/MS - ResearchGate. (n.d.).
- The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. (n.d.).
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Application Notes and Protocols for Methylation using Trimethylsulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of Trimethylsulfonium Tetrafluoroborate as a Methylating Agent
In the landscape of synthetic organic chemistry, the precise introduction of a methyl group is a cornerstone transformation, pivotal in drug discovery, materials science, and agrochemical development. While a plethora of methylating agents exist, each possesses a unique profile of reactivity, selectivity, and handling requirements. Trimethylsulfonium tetrafluoroborate, [(CH₃)₃S]⁺[BF₄]⁻, has emerged as a compelling reagent in this domain. As a salt, it offers the advantage of being a crystalline, weighable solid, which can simplify reaction setup compared to volatile or gaseous reagents. Its reactivity profile allows for the methylation of a diverse range of nucleophiles under specific conditions.
This guide provides an in-depth exploration of the experimental setup for methylation reactions utilizing trimethylsulfonium tetrafluoroborate. We will delve into the mechanistic underpinnings of its reactivity, offer detailed, step-by-step protocols for the methylation of key functional groups, and provide insights into reaction optimization and safety considerations. The protocols herein are designed to be self-validating systems, with explanations for each experimental choice to empower researchers to adapt and troubleshoot effectively.
Scientific Foundation: Understanding the Methylation a Echanism
The efficacy of trimethylsulfonium tetrafluoroborate as a methylating agent is rooted in the electrophilicity of the methyl groups attached to the positively charged sulfur atom. The sulfonium ion acts as a good leaving group, facilitating the transfer of a methyl group to a nucleophile. The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the methyl carbons, leading to the formation of the methylated product and dimethyl sulfide as a byproduct.
The choice of the tetrafluoroborate anion is significant. It is a non-nucleophilic counterion, which prevents it from competing with the substrate for the methyl group, thereby ensuring high methylation efficiency. The overall transformation can be represented as:
Nu:⁻ + (CH₃)₃S⁺BF₄⁻ → Nu-CH₃ + (CH₃)₂S + BF₄⁻
The rate and success of this reaction are influenced by several factors, including the nucleophilicity of the substrate, the solvent, the reaction temperature, and the presence of a base.
Caption: Generalized Sₙ2 mechanism for methylation.
Core Experimental Protocols
Safety First: Handling Trimethylsulfonium Tetrafluoroborate
Trimethylsulfonium tetrafluoroborate is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2] All manipulations should be performed in a well-ventilated fume hood.[1][2] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[1][2] Store the reagent in a tightly sealed container in a cool, dry place, away from moisture.[2]
Protocol 1: O-Methylation of Phenols
The methylation of phenols is a crucial transformation in the synthesis of pharmaceuticals and natural products. While specific protocols for trimethylsulfonium tetrafluoroborate are not abundant in peer-reviewed literature, the following is an adapted protocol based on the reactivity of analogous trimethylsulfonium salts, such as the bromide salt.[3]
Objective: To provide a reliable method for the O-methylation of a generic phenol using trimethylsulfonium tetrafluoroborate.
Materials:
-
Phenolic substrate
-
Trimethylsulfonium tetrafluoroborate
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M). Add anhydrous potassium carbonate (1.5-2.0 eq). The base is crucial to deprotonate the phenol, generating the more nucleophilic phenoxide.
-
Reagent Addition: Add trimethylsulfonium tetrafluoroborate (1.2-1.5 eq) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the specific phenolic substrate and should be determined empirically. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired O-methylated phenol.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the reaction with atmospheric moisture, which can hydrolyze the reagent.
-
Anhydrous Conditions: Water can compete with the phenol as a nucleophile, reducing the yield of the desired product.
-
Base: The phenoxide is a significantly stronger nucleophile than the neutral phenol, thus accelerating the Sₙ2 reaction. A non-nucleophilic base is chosen to avoid its own methylation.
-
Excess Reagent: Using a slight excess of the methylating agent ensures complete conversion of the starting material.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Sources
- 1. rsc.org [rsc.org]
- 2. Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
Trimethylsulfonium Tetrafluoroborate: A Versatile Reagent in Natural Product Synthesis
Introduction: Unveiling the Potential of Trimethylsulfonium Tetrafluoroborate
In the intricate world of natural product synthesis, the quest for efficient and selective reagents is paramount. Trimethylsulfonium tetrafluoroborate, [(CH₃)₃S]⁺[BF₄]⁻, has emerged as a valuable tool for synthetic chemists, primarily serving as a precursor to a highly reactive intermediate: dimethylsulfonium methylide. This sulfur ylide is the key player in the renowned Corey-Chaykovsky reaction, a powerful method for the construction of epoxide and cyclopropane rings – structural motifs frequently found in complex natural products.[1][2][3]
While often overshadowed by its iodide counterpart, trimethylsulfonium tetrafluoroborate offers comparable reactivity in the generation of the crucial sulfur ylide. The choice of the counter-ion can influence the salt's physical properties, such as solubility and handling characteristics, although specific comparative studies are not extensively documented in the literature. This guide will delve into the primary application of trimethylsulfonium tetrafluoroborate in natural product synthesis, focusing on the generation of dimethylsulfonium methylide and its subsequent role in the Corey-Chaykovsky reaction. We will also address its limited role as a direct methylating agent, a function more commonly and effectively performed by other reagents like trimethyloxonium tetrafluoroborate.[4]
Core Application: The Corey-Chaykovsky Reaction
The cornerstone of trimethylsulfonium tetrafluoroborate's utility in synthesis lies in its ability to generate dimethylsulfonium methylide, a sulfur ylide that is a key reagent in the Corey-Chaykovsky reaction. This reaction provides a reliable method for the synthesis of epoxides from aldehydes and ketones, and cyclopropanes from α,β-unsaturated carbonyl compounds.[5][6]
Mechanism of Ylide Formation and Reaction
The process begins with the in situ generation of the reactive dimethylsulfonium methylide from trimethylsulfonium tetrafluoroborate. This is achieved by deprotonation of the sulfonium salt with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), typically in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[2][5]
Figure 1: In-situ generation of dimethylsulfonium methylide.
Once formed, the nucleophilic ylide readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate then undergoes an intramolecular Sₙ2 reaction, with the dimethyl sulfide group acting as a good leaving group, to form the three-membered epoxide ring.[7]
Figure 2: Mechanism of epoxide formation in the Corey-Chaykovsky reaction.
Application in Natural Product Synthesis: Epoxidation
The formation of epoxides is a critical step in the synthesis of numerous natural products, where they serve as versatile intermediates for further functionalization.
Protocol 1: General Procedure for Epoxidation of a Ketone
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe.
-
Ylide Generation: To the stirred suspension, add trimethylsulfonium tetrafluoroborate (1.2 equivalents) portionwise at room temperature. The mixture is typically stirred for 30-60 minutes, during which hydrogen gas evolution will be observed.
-
Substrate Addition: Dissolve the ketone (1.0 equivalent) in anhydrous DMSO or THF and add it dropwise to the ylide solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within a few hours.
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired epoxide.
| Substrate Example | Product | Yield (%) | Reference |
| Cyclohexanone | 1-Oxa-spiro[2.5]octane | ~85-95 | [8] |
| 4-tert-Butylcyclohexanone | 4-tert-Butyl-1-oxa-spiro[2.5]octane | ~90 | [8] |
Note: While the provided examples often cite the use of trimethylsulfonium iodide, the reactivity for the generation of the ylide and subsequent epoxidation is expected to be similar with trimethylsulfonium tetrafluoroborate. The choice of salt may be guided by commercial availability, solubility in the chosen solvent system, and ease of handling.
Application in Natural Product Synthesis: Cyclopropanation
A key distinction in the Corey-Chaykovsky reaction arises when using α,β-unsaturated carbonyl compounds as substrates. The reactivity of the sulfur ylide determines the outcome of the reaction.
-
Dimethylsulfonium methylide (from trimethylsulfonium salts) is a "non-stabilized" ylide and is highly reactive. It typically undergoes a rapid, kinetically controlled 1,2-addition to the carbonyl group of an enone, leading to the formation of a vinyloxirane.
-
Dimethyloxosulfonium methylide (from trimethylsulfoxonium salts, e.g., trimethylsulfoxonium iodide) is a "stabilized" ylide. It undergoes a thermodynamically controlled 1,4-conjugate addition to the double bond of an enone, followed by ring closure to form a cyclopropyl ketone.[6]
Therefore, for the purpose of cyclopropanation of enones, a sulfoxonium ylide is the reagent of choice. However, cyclopropanation of other activated alkenes can be achieved with sulfonium ylides. For instance, the synthesis of gem-dimethylcyclopropanes has been demonstrated using triisopropylsulfoxonium tetrafluoroborate, highlighting the utility of the tetrafluoroborate counterion in such transformations.[1]
Clarification on Methylating Properties
A common point of confusion arises from the similarity in nomenclature between trimethylsulfonium tetrafluoroborate and trimethyloxonium tetrafluoroborate . The latter, often referred to as Meerwein's salt, is a powerful methylating agent capable of methylating a wide range of nucleophiles, including alcohols, phenols, and N-heterocycles.[4][9]
In contrast, trimethylsulfonium tetrafluoroborate is not a general or efficient methylating agent for these functionalities under standard conditions. Its primary role in synthesis is as a precursor to the sulfur ylide for the Corey-Chaykovsky reaction. While there are some reports of S-methylation of thiols using trimethylsulfonium hydroxide, this is a different reagent and the reaction proceeds under specific pyrolytic conditions.[7] For general O- and N-methylation, trimethyloxonium tetrafluoroborate remains the superior and more widely used reagent.
Handling and Safety
Trimethylsulfonium tetrafluoroborate is a corrosive solid that can cause severe skin burns and eye damage.[10][11] It is essential to handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reagent is also moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.
Conclusion
Trimethylsulfonium tetrafluoroborate is a valuable reagent in the arsenal of synthetic organic chemists, particularly for its role in the Corey-Chaykovsky reaction. Its ability to serve as a precursor for dimethylsulfonium methylide enables the efficient construction of epoxides from aldehydes and ketones, which are key intermediates in the total synthesis of numerous natural products. While not a general methylating agent, its specific application in ylide-mediated transformations makes it an important tool for the creation of complex molecular architectures. Careful consideration of the choice between sulfonium and sulfoxonium ylides is crucial for achieving the desired outcome in reactions with α,β-unsaturated systems. As with all reactive chemicals, proper handling and safety precautions are paramount when working with trimethylsulfonium tetrafluoroborate.
References
-
Edwards, M. G.; Paxton, R. J.; Pugh, D. S.; Whitwood, A. C.; Taylor, R. J. K. gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Synthesis2008 , 20, 3279–3288. [Link]
-
AdiChemistry. Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes. [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
-
Ghosh, P.; Kwon, N. Y.; Kim, S.; Han, S.; Lee, S. H.; An, W.; Mishra, N.; Han, S. B.; Kim, I. S. Sulfoxonium ylides for direct methylation of N-heterocycles in water. ResearchGate, 2021. [Link]
-
Kornblum, N.; Jones, W. J.; Anderson, G. J. A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. J. Am. Chem. Soc.1959 , 81(15), 4113–4114. [Link]
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Valdez, C. A.; Leif, R. N.; Hok, S.; Al-Abdullah, A. A. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry. Sci Rep12 , 1403 (2022). [Link]
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Chandrasekhar, S.; Narasihmulu, C.; Jagadeshwar, V.; Reddy, K. V. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids. Tetrahedron Lett.2003 , 44(18), 3629-3630. [Link]
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Organic Syntheses Procedure. cyclopropyldiphenylsulfonium tetrafluoroborate. [Link]
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Protocol for O-Methylation of Alcohols: An Application Guide for Researchers
Introduction: The Strategic Importance of O-Methylation in Synthesis and Drug Discovery
The O-methylation of alcohols, the conversion of a hydroxyl group (-OH) to a methoxy group (-OCH₃), is a fundamental and frequently employed transformation in organic synthesis. Its significance extends profoundly into the realm of drug development and medicinal chemistry. The introduction of a methyl group can dramatically alter the physicochemical and pharmacological properties of a molecule. This modification can enhance metabolic stability by blocking sites susceptible to oxidation, increase lipophilicity to improve membrane permeability, and favorably alter binding interactions with biological targets. This phenomenon is often referred to as the "magic methyl" effect, where the simple addition of a methyl group can lead to a significant improvement in a drug candidate's potency and pharmacokinetic profile.[1][2][3] Given its importance, a robust understanding of the various protocols available for O-methylation is essential for researchers in both academic and industrial settings.
This application note provides a detailed guide to the most common and effective methods for the O-methylation of alcohols. We will delve into the mechanistic underpinnings of each protocol, provide step-by-step experimental procedures, and discuss the scope, limitations, and safety considerations associated with each method.
Choosing the Right Path: A Comparative Overview of O-Methylation Strategies
The selection of an appropriate O-methylation protocol is dictated by several factors, including the nature of the alcohol (primary, secondary, or tertiary), the presence of other functional groups in the substrate, the desired scale of the reaction, and the available laboratory resources. Below is a comparative summary of the methods discussed in this guide.
| Method | Methylating Agent | Typical Base/Activator | Advantages | Disadvantages | Substrate Scope |
| Williamson Ether Synthesis | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) | Strong bases (e.g., NaH, KH) or weaker bases for phenols (e.g., K₂CO₃, Cs₂CO₃) | Widely applicable, reliable, cost-effective for simple substrates. | Requires strong base, limited to primary and some secondary alcohols due to competing elimination, potential for C-alkylation with phenoxides.[4][5][6] | Primary > Secondary alcohols, phenols. |
| Diazomethane Methylation | Diazomethane (CH₂N₂) | Lewis or Brønsted acids (e.g., HBF₄) | High yielding for unhindered alcohols, mild conditions. | Diazomethane is highly toxic and explosive, requiring specialized handling and equipment.[7][8][9] | Primary and unhindered secondary alcohols. |
| Dimethyl Sulfate Methylation | Dimethyl sulfate ((CH₃)₂SO₄) | Base (e.g., NaOH, K₂CO₃) | Inexpensive, highly reactive, suitable for large-scale synthesis. | Highly toxic and carcinogenic, requires stringent safety precautions.[10][11][12][13] | Phenols, primary and secondary alcohols. |
| Mitsunobu Reaction | Methanol (CH₃OH) | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Mild conditions, proceeds with inversion of stereochemistry.[14][15][16][17] | Stoichiometric amounts of phosphine oxide byproduct can complicate purification, not suitable for tertiary alcohols. | Primary and secondary alcohols. |
| Phase-Transfer Catalysis (PTC) | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) | Aqueous NaOH or KOH, K₂CO₃ | Avoids the need for anhydrous solvents and strong, hazardous bases like NaH.[18] Ideal for industrial applications. | Catalyst can be "poisoned" by certain leaving groups. | Primary and secondary alcohols. |
In-Depth Protocols and Methodologies
The Classic Approach: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[4][5][19] The choice of base is critical and depends on the acidity of the alcohol.
Mechanism:
The reaction is a two-step process. First, a base is used to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then attacks the methylating agent in an SN2 fashion, displacing a halide or other suitable leaving group.
Figure 1: General mechanism of the Williamson ether synthesis.
Experimental Protocol (for unactivated alcohols): [20]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Methylation: Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong base like NaH necessitates anhydrous conditions to prevent quenching of the base by water.
-
Aprotic Solvent: Aprotic solvents like THF and DMF are used because they do not have acidic protons that can react with the strong base. DMF can also help to solubilize the alkoxide salt.
-
Primary Alkyl Halide: The reaction works best with primary alkyl halides like methyl iodide due to the SN2 mechanism. Secondary and tertiary alkyl halides will predominantly lead to elimination products.[6][19][21]
High-Yield, High-Hazard: Diazomethane Methylation
Diazomethane (CH₂N₂) is a potent methylating agent that can convert alcohols to methyl ethers in the presence of a Lewis or Brønsted acid catalyst, such as fluoroboric acid (HBF₄).[22][23]
Mechanism:
The acid catalyst protonates the diazomethane to form a highly reactive methyldiazonium ion. The alcohol then acts as a nucleophile, attacking the methyl group and displacing nitrogen gas, a very stable leaving group.
Figure 2: Mechanism of acid-catalyzed O-methylation with diazomethane.
Experimental Protocol:
Due to the extreme toxicity and explosive nature of diazomethane, it should only be handled by trained personnel in a designated fume hood with a blast shield. Specialized glassware with fire-polished joints should be used to avoid sharp edges that can trigger detonation.[7][8][9]
-
Preparation: Prepare a solution of diazomethane in diethyl ether using a diazomethane generation kit. The concentration of the solution should be determined by titration before use.
-
Reaction Setup: In a separate flask, dissolve the alcohol (1.0 eq.) in diethyl ether.
-
Catalyst Addition: Add a catalytic amount of fluoroboric acid (HBF₄, ~1 mol%) to the alcohol solution.
-
Methylation: Slowly add the ethereal solution of diazomethane to the alcohol solution at 0 °C until a persistent yellow color is observed, indicating a slight excess of diazomethane.
-
Quenching: Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure.
Safety First:
-
Toxicity: Diazomethane is a severe irritant to the skin, eyes, and respiratory system, and inhalation can be fatal.[8]
-
Explosion Hazard: It can explode upon contact with rough surfaces, direct sunlight, or certain metals.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and double gloves (neoprene or butyl rubber are recommended).[7][9]
The Industrial Workhorse: Dimethyl Sulfate
Dimethyl sulfate ((CH₃)₂SO₄) is a powerful and cost-effective methylating agent widely used in industrial processes.[13] It is, however, extremely toxic and a suspected human carcinogen, demanding strict safety protocols.[10][11][12][13]
Mechanism:
The methylation with dimethyl sulfate is a straightforward SN2 reaction where the alkoxide, generated by a base, attacks one of the methyl groups of dimethyl sulfate, displacing the methyl sulfate anion.
Experimental Protocol (for a phenol): [24]
-
Preparation: To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone, acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Methylation: Add dimethyl sulfate (1.2 eq.) dropwise to the stirred suspension at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours.
-
Work-up: After completion of the reaction (monitored by TLC), filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Safety Imperatives:
-
Extreme Toxicity: Dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen.[10][11][12] It can be absorbed through the skin and mucous membranes, and symptoms of exposure may be delayed.[11]
-
Handling: All manipulations must be performed in a well-ventilated fume hood.[10]
-
PPE: Impermeable gloves, safety goggles, a face shield, and a lab coat are mandatory.[10]
-
Quenching: Spills and residual reagent can be neutralized with a concentrated solution of ammonia or sodium carbonate.[25][26]
Stereochemical Control: The Mitsunobu Reaction
The Mitsunobu reaction provides a mild method for the O-methylation of primary and secondary alcohols with inversion of stereochemistry.[14][15][16] This is particularly valuable in the synthesis of complex molecules where stereocontrol is crucial.
Mechanism:
Triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD) form a phosphonium salt, which then activates the alcohol. The alcohol is then displaced by a nucleophile, in this case, methanol is not the methylating agent itself, but rather another nucleophile is used to displace the activated hydroxyl group. For O-methylation, a suitable methyl source would need to be the nucleophile. A more common application is the inversion of an alcohol's stereocenter by reaction with a carboxylic acid, followed by hydrolysis of the resulting ester.
Experimental Protocol (Esterification with inversion): [14]
-
Preparation: To a solution of the secondary alcohol (1.0 eq.), a carboxylic acid (e.g., p-nitrobenzoic acid, 1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD, 1.5 eq.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours.
-
Work-up: The major challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide byproduct. This can often be achieved by crystallization or chromatography.
-
Hydrolysis: The resulting ester can be hydrolyzed under basic conditions (e.g., with NaOH or LiOH) to afford the inverted alcohol.
Green and Efficient: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is an elegant solution for carrying out reactions between reactants in immiscible phases, such as an aqueous solution of a base and an organic solution of the alcohol and methylating agent.[18] This technique is particularly advantageous for large-scale synthesis as it often avoids the need for expensive and hazardous anhydrous solvents and strong bases.
Mechanism:
A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the hydroxide or alkoxide anion from the aqueous phase to the organic phase. In the organic phase, the "naked" anion is highly reactive and readily reacts with the methylating agent.
Figure 3: Simplified workflow of phase-transfer catalyzed O-methylation.
Experimental Protocol:
-
Preparation: In a round-bottom flask, combine the alcohol (1.0 eq.), the methylating agent (e.g., methyl iodide, 1.5 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5-10 mol%) in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Reaction: Add an aqueous solution of a base (e.g., 50% NaOH) and stir the biphasic mixture vigorously at room temperature or with gentle heating for 2-8 hours.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The product can be purified by column chromatography if necessary.
Conclusion
The O-methylation of alcohols is a vital transformation in modern organic synthesis and drug discovery. The choice of methodology is a strategic decision that depends on the specific requirements of the synthesis. The Williamson ether synthesis remains a robust and widely used method for simpler substrates. For high-yield methylation of unhindered alcohols, diazomethane is an option, provided the stringent safety measures are in place. Dimethyl sulfate is a powerful reagent for large-scale applications, but its extreme toxicity necessitates rigorous handling protocols. The Mitsunobu reaction offers a unique advantage in controlling stereochemistry, while phase-transfer catalysis provides a greener and more efficient alternative for many applications. By understanding the principles and practicalities of each of these methods, researchers can confidently select and execute the most appropriate protocol to advance their scientific endeavors.
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(Trimethylsilyl)diazomethane Standard Operating Procedure. Environmental Health & Safety, The University of New Mexico. [Link]
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Diazomethane. Division of Research Safety, University of Illinois. [Link]
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LCSS: DIMETHYL SULFATE. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Washington (DC): National Academies Press (US); 1995. [Link]
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Standard Operating Procedure for Using Diazomethane. Environmental Health & Safety. [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Synthesis. [Link]
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Standard Operating Procedure for Using Diazomethane. UConn. [Link]
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Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Yale Environmental Health & Safety. [Link]
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DIMETHYL SULFATE. International Labour Organization. [Link]
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Dimethyl sulfate. Penta chemicals. [Link]
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DIMETHYL SULPHATE. Chemstock. [Link]
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PTC O-Methylation Using NaH/DMF – Are You Kidding Me?. Phase Transfer Catalysis. [Link]
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Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
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Methylation of Alcohols Preparation of ethers| Diazomethane | Organic Chemistry| Class-12. YouTube. [Link]
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O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. ResearchGate. [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Mitsunobu Reaction. Master Organic Chemistry. [Link]
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Write down the limitation(s) of the 'Williamson Ether Synthesis'?. Homework.Study.com. [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
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Dimethyl sulfate. Wikipedia. [Link]
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The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. [Link]
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TRIMETHYLGALLIC ACID. Organic Syntheses. [Link]
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O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Bentham Science. [Link]
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Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]
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9.14: Biological Methylating Reagents. Chemistry LibreTexts. [Link]
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Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews (RSC Publishing). [Link]
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Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes. [Link]
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Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. [Link]
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Methylation of alcohols with diazomethane. Caltech Authors. [Link]
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Methylation of Polyols with Trimethylphosphate in the Presence of a Lewis or Brønsted Acid Catalyst. PubMed. [Link]
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DIAZOMETHANE. Organic Syntheses. [Link]
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Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu. [Link]
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(PDF) Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents. ResearchGate. [Link]
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A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol. PMC. [Link]
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Application Note: N-Methylation of Primary and Secondary Amines Using Trimethylsulfonium Tetrafluoroborate
Abstract The introduction of a methyl group to a nitrogen atom (N-methylation) is a fundamental transformation in medicinal chemistry and drug development, often leading to profound changes in a molecule's pharmacological profile, including potency, selectivity, metabolic stability, and bioavailability. While numerous reagents exist for this purpose, many suffer from drawbacks such as high toxicity, volatility, or harsh reaction conditions. This guide presents Trimethylsulfonium Tetrafluoroborate, [(CH₃)₃S]⁺[BF₄]⁻, as a potent and versatile electrophilic methylating agent for the N-methylation of a range of primary and secondary amines. We provide a detailed exploration of its mechanistic underpinnings, field-proven protocols, and safety considerations to empower researchers in leveraging this efficient reagent.
Scientific Foundation and Strategic Advantages
The Importance of N-Methylation in Drug Design
N-methylated amines are ubiquitous structural motifs in a vast number of FDA-approved pharmaceuticals and natural products. The strategic addition of a methyl group can:
-
Enhance Potency: By improving binding affinity to the target protein.
-
Increase Lipophilicity: Facilitating improved membrane permeability and oral absorption.
-
Block Metabolic Sites: Preventing N-demethylation, a common metabolic pathway, thereby extending the drug's half-life.
-
Modulate Basicity: Fine-tuning the pKa of the amine, which can impact solubility, formulation, and off-target effects.
Trimethylsulfonium Tetrafluoroborate: A Reagent of Choice
Trimethylsulfonium tetrafluoroborate is a crystalline, non-volatile solid, offering significant handling advantages over traditional methylating agents like methyl iodide (volatile and toxic) or diazomethane (explosive and toxic). Its high reactivity allows for methylation to proceed under mild conditions, preserving sensitive functional groups within complex molecules.
The key advantages include:
-
High Reactivity: Efficiently methylates a wide range of nucleophiles, including less basic amines.
-
Solid & Non-Volatile: Easy to handle and weigh, minimizing exposure risks compared to gaseous or volatile liquid reagents.
-
Mild Reaction Conditions: Often effective at room temperature, protecting delicate molecular architectures.
-
Predictable Reactivity: The reaction proceeds via a well-understood Sₙ2 mechanism.
Mechanism of Action: An Sₙ2 Displacement
The N-methylation of an amine with trimethylsulfonium tetrafluoroborate proceeds through a classical bimolecular nucleophilic substitution (Sₙ2) pathway. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking one of the electrophilic methyl groups of the trimethylsulfonium cation. This concerted step results in the formation of a new Carbon-Nitrogen bond and the displacement of dimethyl sulfide (a neutral and volatile byproduct).
A computational study by Galano et al. supports this Sₙ2 mechanism and provides a crucial insight into the role of the solvent.[1] The study demonstrates that the activation free energy for the methyl transfer increases with the polarity of the solvent. This is because polar solvents are more effective at solvating and stabilizing the charged reactants (the amine and the sulfonium salt) than the more charge-diffuse Sₙ2 transition state. Consequently, less polar, aprotic solvents are recommended to facilitate a lower energy barrier for the reaction.[1]
Caption: Sₙ2 mechanism for N-methylation.
Experimental Application Notes & Protocols
This section provides a detailed, self-validating protocol for the N-methylation of primary and secondary amines.
Materials and Equipment
-
Reagents:
-
Amine substrate
-
Trimethylsulfonium tetrafluoroborate (CAS 676-88-0)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Chromatography equipment (TLC, column chromatography)
-
General Representative Protocol for N-Methylation
This protocol is a general guideline and may require optimization based on the specific reactivity and steric properties of the amine substrate.
Step 1: Reaction Setup
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add the amine substrate (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice-water bath. Causality: Starting the reaction at a lower temperature helps to control any initial exotherm and can improve selectivity, particularly for highly reactive substrates.
Step 2: Reagent Addition
-
In a separate vial, weigh Trimethylsulfonium tetrafluoroborate (1.1-1.2 eq). Causality: A slight excess of the methylating agent ensures complete conversion of the starting amine.
-
Add the solid trimethylsulfonium tetrafluoroborate to the stirred amine solution at 0 °C in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
A typical TLC system might be ethyl acetate/hexanes with a suitable stain (e.g., ninhydrin for primary/secondary amines, potassium permanganate). The product should have a different Rf value than the starting material.
Step 4: Workup and Purification
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This step neutralizes the tetrafluoroboric acid formed as a byproduct and quenches any unreacted reagent.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-methylated amine.
Sources
Application Note: Optimized Workup Procedures for Trimethylsulfonium Tetrafluoroborate Reactions
Executive Summary & Reagent Profile[1][2]
Trimethylsulfonium tetrafluoroborate (
Unlike its halide counterparts (e.g., trimethylsulfonium iodide), the tetrafluoroborate anion (
-
Byproduct Management: The reaction generates Dimethyl Sulfide (DMS), a volatile, noxious, and neurotoxic byproduct.
-
Anion Stability: The
anion is susceptible to hydrolysis under acidic aqueous conditions, potentially releasing Hydrogen Fluoride (HF).[1] -
Solubility Profile: The salt exhibits higher solubility in organic solvents (e.g., DCM) compared to halides, requiring rigorous phase partitioning for removal.[1]
This guide details a self-validating workup strategy designed to neutralize these risks while maximizing product recovery.
Safety & Handling (Critical)
| Hazard | Risk Description | Mitigation Protocol |
| Dimethyl Sulfide (DMS) | Byproduct of methylene transfer.[1] Extremely low odor threshold (ppb range).[1] Neurotoxic at high concentrations.[1] | Oxidative Quench: Use dilute sodium hypochlorite (bleach) to oxidize DMS to DMSO (odorless, water-soluble).[1] |
| Tetrafluoroborate ( | Stable in neutral media but hydrolyzes in strong acid or hot water to form | pH Control: Maintain aqueous washes at pH |
| Reagent Toxicity | Alkylating agent.[1] Potential carcinogen.[1] | Inactivator: Quench excess reagent with nucleophilic amines or thiosulfate if bleach is incompatible.[1] |
Protocol A: Methylene Transfer (Corey-Chaykovsky Epoxidation)[3][4]
This protocol addresses the formation of epoxides from aldehydes/ketones using
Mechanistic Context
The base deprotonates the sulfonium salt to form the sulfur ylide.[2][3][4] The ylide attacks the carbonyl, forming a betaine intermediate, which collapses to the epoxide, releasing DMS.
Step-by-Step Workup Procedure
Step 1: Quenching (The "Cold Kill")
-
Cool the reaction mixture to 0°C.
-
Slowly add Saturated Aqueous Ammonium Chloride (
) .[1]-
Why: This neutralizes the strong base (NaH/KOtBu) and protonates the alkoxide intermediates, preventing polymerization.
-
Note: If the product is acid-sensitive, substitute
with water.
-
Step 2: Oxidative Deodorization (The "Bleach Wash")
-
Caution: Perform this only if your product contains no easily oxidizable groups (e.g., free thiols, electron-rich anilines).[1]
-
Add a 5% solution of Sodium Hypochlorite (Bleach) to the crude mixture or the first aqueous wash.
-
Stir vigorously for 10–15 minutes.
Step 3: Phase Separation & Extraction
-
Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (
) .[1] Avoid DCM if possible, as unreacted sulfonium salts are partially soluble in chlorinated solvents.[1] -
Re-extract the aqueous layer 2x with organic solvent.[1]
Step 4: Salt Removal Washes
-
Wash the combined organic phases with Water (2x) to remove DMSO and inorganic tetrafluoroborates (
).[1] -
Wash with Brine (1x) to dry the organic layer.[1]
Step 5: Drying & Concentration
-
Dry over anhydrous
.[1] -
Concentrate under reduced pressure.[1]
-
Self-Validation Check: The distillate should NOT smell of rotten cabbage (DMS). If it does, the oxidative wash was insufficient.
-
Workflow Diagram
Caption: Optimized workup flow for Corey-Chaykovsky reactions using sulfonium tetrafluoroborates.[1]
Protocol B: General Methylation (O/N/S-Alkylation)[3]
When using
Step 1: Precipitation (Non-Aqueous Workup) [1]
-
If the reaction was performed in a minimum amount of polar solvent (e.g., MeCN), add a large excess of non-polar solvent like Diethyl Ether or Hexanes/Pentane .
-
The methylated product will remain in solution, while the unreacted sulfonium salt and the byproduct salt (
) will precipitate. -
Filtration: Filter the solids.[1][7] This avoids aqueous hydrolysis risks entirely.[1]
Step 2: Aqueous Polish (If Precipitation Fails)
-
If the product is not soluble in ether, dissolve the mixture in DCM .
-
Wash rapidly with cold 5%
.[1]-
Why: Keeps the pH basic to prevent
hydrolysis; cold temperature slows decomposition.[1]
-
Solvent Compatibility & Solubility Data
Understanding the solubility of the reagent vs. the byproduct is key to separation.
| Solvent | Product (Typical Organic) | Strategy | |
| Water | High Solubility | Insoluble | Wash away reagent |
| DMSO | High Solubility | Soluble | Requires aqueous extraction |
| DCM | Moderate Solubility | Soluble | Poor selectivity (Avoid for primary extraction) |
| EtOAc | Low Solubility | Soluble | Good for extraction |
| Ether | Insoluble | Soluble | Excellent for precipitation |
Troubleshooting Guide
Issue: Persistent "Rotten Cabbage" Smell
-
Cause: Incomplete oxidation of DMS.[1]
-
Fix: Treat the organic layer with dilute bleach again.[1] Ensure the pH of the bleach solution is >9 (acidic bleach releases chlorine gas).
-
Alternative: If the product is oxidation-sensitive, wash with a solution of Oxone® (Potassium peroxymonosulfate) or perform the reaction in a fume hood with a bleach trap on the exhaust.
Issue: Emulsion Formation
-
Cause: High density of sulfonium salts or presence of DMSO.[1]
-
Fix: Add solid NaCl to saturate the aqueous layer.[1] Filter the biphasic mixture through a pad of Celite to break surface tension.
Issue: Low Yield / Product Decomposition
-
Cause: Hydrolysis of
releasing HF, which degrades acid-sensitive epoxides.[1] -
Fix: Ensure all aqueous washes are buffered (use
or phosphate buffer pH 7.[1]4) rather than pure water. Work quickly.
References
-
Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.
-
Aggarwal, V. K., et al. (1994).[1] Catalytic Asymmetric Epoxidation of Aldehydes. Optimization and Mechanism. Journal of the American Chemical Society.
-
Sigma-Aldrich. (n.d.).[1][8] Trimethylsulfonium tetrafluoroborate Safety Data Sheet.
-
Freer, R., et al. (2010).[1] Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Journal of Physical Chemistry B.
-
Kutney, J. P., et al. (1975).[1] The Chemistry of Thio- and Seleno-Derivatives. Canadian Journal of Chemistry.[1] (Reference for oxidative quenching of sulfide byproducts).
Sources
- 1. Trimethylsulphonium tetrafluoroborate(1-) | C3H9BF4S | CID 3083643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. ACP - Chamber studies of OHâ+âdimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism [acp.copernicus.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 三甲基四氟硼酸锍 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes: Large-Scale Synthesis Using Trimethylsulfonium Tetrafluoroborate
Introduction: The Industrial Chemist's Choice for Methylene Transfer
In the landscape of industrial organic synthesis, particularly within the pharmaceutical and fine chemical sectors, the choice of reagents is dictated by a stringent set of criteria: efficacy, safety, scalability, and cost-effectiveness. Trimethylsulfonium tetrafluoroborate, [(CH₃)₃S]⁺[BF₄]⁻, has emerged as a superior reagent for large-scale methylene-transfer reactions, primarily through the renowned Corey-Chaykovsky reaction.[1][2] Its applications are pivotal in the construction of essential three-membered rings such as epoxides and aziridines from carbonyls and imines, respectively.[3][4]
Historically, reagents like diazomethane were employed for such transformations, but their extreme toxicity and explosive nature render them unsuitable for large-scale industrial applications. Trimethylsulfonium iodide, while effective, can present challenges with solubility and hygroscopicity. Trimethylsulfonium tetrafluoroborate offers a compelling alternative. It is a stable, free-flowing solid that is less hygroscopic than its iodide counterpart, making it significantly easier and safer to handle in a manufacturing environment.[5] The tetrafluoroborate anion is non-nucleophilic and does not interfere with the desired reaction pathway, leading to cleaner reactions and higher yields.
This guide provides an in-depth exploration of the practical application of Trimethylsulfonium tetrafluoroborate in large-scale synthesis, focusing on the underlying chemistry, detailed operational protocols, safety considerations, and process optimization.
Mechanism of Action: The Corey-Chaykovsky Reaction
The synthetic utility of Trimethylsulfonium tetrafluoroborate is centered on its ability to serve as a precursor to dimethylsulfonium methylide, [(CH₃)₂S⁺CH₂⁻], a sulfur ylide.[6] This reactive intermediate is generated in situ by deprotonation of the sulfonium salt with a strong, non-nucleophilic base.[4]
The reaction proceeds via the following key steps:
-
Ylide Formation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), abstracts a proton from one of the methyl groups of the trimethylsulfonium cation to form the sulfur ylide.[4][6]
-
Nucleophilic Addition: The nucleophilic ylide carbon attacks the electrophilic carbon of a carbonyl group (in an aldehyde or ketone) or an imine.[1] This forms a betaine intermediate.
-
Intramolecular Cyclization: The negatively charged oxygen or nitrogen atom in the betaine intermediate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the sulfonium group.[1][4] This results in a three-membered ring (epoxide or aziridine) and the expulsion of dimethyl sulfide (DMS) as a neutral leaving group.[1][6]
The preference for epoxidation over olefination (as seen in the Wittig reaction) is a key feature. This is because the sulfonium group is an excellent leaving group, and the formation of the S-O or S-N bond is not as thermodynamically favorable as the P=O bond in the Wittig reaction, allowing the ring-closing pathway to dominate.[1]
Figure 1: Simplified mechanism of the Corey-Chaykovsky reaction for epoxidation.
Large-Scale Protocol: Epoxidation of an Aromatic Ketone
This protocol details a representative procedure for the epoxidation of 4-chlorobenzophenone on a multi-kilogram scale.
Safety First: This procedure must be conducted in a well-ventilated chemical manufacturing plant or a designated kilo-lab. All operations should be performed by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, a face shield, and a flame-retardant lab coat.[5] An emergency shower and eyewash station must be readily accessible.[7]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Chlorobenzophenone | 216.67 | 5.00 kg | 23.07 | 1.0 |
| Trimethylsulfonium tetrafluoroborate | 163.97 | 4.54 kg | 27.69 | 1.2 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.11 kg | 27.69 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 L | - | - |
| Toluene | - | 25 L | - | - |
| Saturated Ammonium Chloride (aq.) | - | 20 L | - | - |
| Brine (Saturated NaCl aq.) | - | 20 L | - | - |
| Anhydrous Magnesium Sulfate | - | 2 kg | - | - |
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature probe, nitrogen inlet, and bottom outlet valve.
-
Addition funnel (10 L) or controlled dosing pump.
-
Heating/cooling circulator connected to the reactor jacket.
-
Inert atmosphere system (Nitrogen).
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with Trimethylsulfonium tetrafluoroborate (4.54 kg) and anhydrous THF (25 L).
-
Begin stirring to form a suspension. Cool the reactor contents to 0-5 °C using the circulator.
-
-
Ylide Formation (CAUTION: Exothermic & Hydrogen Gas Evolution):
-
Under a strong nitrogen flow, add the sodium hydride dispersion (1.11 kg) portion-wise to the stirred suspension over 1-2 hours.
-
Causality: Slow, portion-wise addition is critical to control the exotherm and the rate of hydrogen gas evolution. The reaction temperature must be maintained below 10 °C to prevent ylide decomposition.[8]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure complete formation of the ylide. A milky-white to greyish appearance is expected.
-
-
Substrate Addition:
-
Dissolve 4-chlorobenzophenone (5.00 kg) in anhydrous THF (25 L) in a separate vessel.
-
Add this solution to the ylide suspension in the reactor via the addition funnel or pump over 1-2 hours, maintaining the internal temperature at 0-10 °C.
-
Causality: Maintaining a low temperature minimizes side reactions and ensures selective attack on the carbonyl group.
-
-
Reaction Monitoring:
-
Allow the reaction to warm slowly to room temperature (20-25 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (<1% remaining).
-
-
Work-up and Quenching (CAUTION: Exothermic & Gas Evolution):
-
Cool the reactor back down to 0-10 °C.
-
Slowly and carefully add saturated aqueous ammonium chloride solution (20 L) to quench any unreacted sodium hydride and the reaction mixture. This must be done at a rate that keeps the internal temperature below 25 °C.
-
Causality: Ammonium chloride is a mild proton source that safely neutralizes the strong base and hydrolyzes the betaine intermediate without damaging the epoxide product.
-
-
Extraction and Isolation:
-
Stop stirring and allow the layers to separate.
-
Transfer the entire mixture to a suitable extraction vessel. Add Toluene (25 L) and agitate.
-
Separate the aqueous layer and extract it again with Toluene (10 L).
-
Combine the organic layers and wash with brine (20 L).[8]
-
Dry the combined organic phase over anhydrous magnesium sulfate (2 kg), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final, high-purity epoxide. Expected yield: 85-95%.
-
Figure 2: Large-scale epoxidation workflow.
Application in Aziridine Synthesis
The same principle extends to the synthesis of aziridines from imines.[9] The sulfur ylide generated from Trimethylsulfonium tetrafluoroborate reacts with the C=N double bond of an imine in a process analogous to epoxidation. This is a powerful method for constructing nitrogen-containing three-membered rings, which are valuable building blocks in medicinal chemistry.[10] The reaction conditions are broadly similar, though reaction times and temperatures may need optimization depending on the reactivity of the specific imine substrate.[9]
Process Safety and Handling on an Industrial Scale
-
Reagent Handling: Trimethylsulfonium tetrafluoroborate is a corrosive solid.[5] Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or fume hood, using appropriate PPE.[11][12]
-
Hydrogen Gas: The ylide formation step with sodium hydride liberates flammable hydrogen gas. The reactor must be properly vented and under an inert nitrogen atmosphere to prevent the formation of an explosive mixture. All equipment must be properly grounded to prevent static discharge.
-
Exotherm Control: Both the ylide formation and the quenching steps are highly exothermic. A reliable reactor cooling system and controlled addition rates are non-negotiable for safe operation. Continuous temperature monitoring is essential.
-
Byproduct Management: The reaction produces dimethyl sulfide (DMS), which is a volatile liquid with a strong, unpleasant odor.[2] The reactor and subsequent work-up vessels should be connected to a scrubber system to capture DMS vapors before venting.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Incomplete ylide formation (inactive base, wet solvent). | Use freshly opened, high-quality NaH. Ensure all solvents are rigorously dried. Extend the ylide formation time. |
| Low reactivity of the substrate. | Increase reaction temperature after initial addition (e.g., to 40 °C). Increase reaction time. | |
| Side Product Formation | Ylide decomposition due to high temperature. | Maintain strict temperature control (<10 °C) during ylide formation and substrate addition. |
| Presence of water leading to hydrolysis. | Ensure all reagents and equipment are scrupulously dry. | |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine or adjust the pH of the aqueous layer. Allow for a longer separation time. |
References
- NROChemistry. (n.d.). Corey-Chaykovsky Reactions.
- Organic Chemistry. (2022, January 21).
- ADICHEMISTRY. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES.
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
- Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky).
- Organic Chemistry Portal. (n.d.). Epoxide synthesis by sulfonium ylide addition.
- WordPress. (n.d.). Corey-Chaykovsky Reaction.
- Xu, J. (2017). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation.
- Aggarwal, V. K., & Winn, C. L. (2004). Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Accounts of Chemical Research, 37(8), 611-620.
- ResearchG
- Google Patents. (n.d.).
- Baran Lab. (n.d.). Sulfonium Ylid Reactions.
- Kaur, N. (2025). Epoxide synthesis from carbonyl compounds using sulfur ylides-I. In Synthesis of Epoxides (pp. 229-256).
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
- Organic Syntheses. (n.d.).
- Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction.
- Baran Lab. (n.d.). Sulfur Ylide Chemistry.
- Fisher Scientific. (n.d.).
- National Institutes of Health. (n.d.). Synthesis of Chiral Aziridines through Decarboxylative Generation of Sulfur Ylides and their Reaction with Chiral Sulfinyl Imines.
-
Wikipedia. (n.d.). Trimethylsulfonium. Retrieved from [Link]
- Thermo Fisher Scientific. (2010, April 19).
- Fisher Scientific. (2010, April 19).
- Yadav, L. D. S., Kapoor, R., & Garima. (2009). Organocatalytic Stereoselective Aziridination of Imines via Ammonium Ylides. Synlett, 2009(19), 3123-3126.
- Science of Synthesis. (n.d.).
- Apollo Scientific. (2024, February 22).
- Wikipedia. (n.d.).
- Fisher Scientific. (2011, February 21).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- RSC Publishing. (n.d.). Recent progress in the application of iodonium ylides in organic synthesis.
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.).
- YouTube. (2021, October 29).
- Wikipedia. (n.d.).
Sources
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. adichemistry.com [adichemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. Synthesis of Chiral Aziridines through Decarboxylative Generation of Sulfur Ylides and their Reaction with Chiral Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organocatalytic Stereoselective Aziridination of Imines via Ammonium Ylides [organic-chemistry.org]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Application Note & Protocol: High-Efficiency Methylation for Analytical Standards Preparation Using Trimethylsulfonium Tetrafluoroborate
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the use of Trimethylsulfonium tetrafluoroborate as a potent methylation agent for the derivatization of analytical standards. The focus is on preparing analytes with active hydrogens, such as carboxylic acids and phenols, for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer insights into method validation, safety, and troubleshooting to ensure robust and reliable results.
Introduction: The Rationale for Methylation in Analytical Chemistry
In the realm of analytical chemistry, particularly for chromatographic techniques, derivatization is a critical tool for enhancing the performance of an assay. Many compounds of interest in drug development, environmental analysis, and clinical diagnostics, such as organic acids and phenols, possess polar functional groups (-COOH, -OH). These groups can lead to poor chromatographic peak shape, low volatility, and thermal instability, making direct analysis by GC challenging.
Methylation, the process of adding a methyl group to an analyte, effectively "caps" these active hydrogens. This transformation increases the analyte's volatility and thermal stability while reducing its polarity, leading to improved chromatographic resolution and sensitivity. While various methylating agents exist, many, like the historically common diazomethane, are highly toxic, explosive, and carcinogenic[1].
Trimethylsulfonium tetrafluoroborate, [(CH₃)₃S]⁺[BF₄]⁻, has emerged as a superior alternative. It is a powerful and efficient electrophilic methylating agent that offers several distinct advantages:
-
Safety: It provides a safer alternative to hazardous reagents like diazomethane[1][2].
-
Efficiency: The methylation reaction is often rapid, proceeding to completion at ambient temperature[2][3].
-
Versatility: It is effective for a range of functional groups, including carboxylic acids, phenols, and even phosphonic acids[2][4].
-
Matrix Compatibility: Uniquely, it can be used for direct derivatization in both organic solvents and aqueous solutions, which can significantly simplify sample preparation workflows[1].
This document serves as a practical guide for researchers and drug development professionals to effectively implement Trimethylsulfonium tetrafluoroborate in the preparation of analytical standards.
Physicochemical Properties and Handling
Understanding the properties of Trimethylsulfonium tetrafluoroborate is fundamental to its safe and effective use. It is a corrosive solid that requires careful handling.
Table 1: Physicochemical Properties of Trimethylsulfonium Tetrafluoroborate
| Property | Value | Source |
| IUPAC Name | trimethylsulfanium tetrafluoroborate | PubChem[5] |
| CAS Number | 676-88-0 | PubChem[5] |
| Molecular Formula | C₃H₉BF₄S | PubChem[5] |
| Molar Mass | 163.98 g/mol | PubChem[5] |
| Appearance | White to off-white crystalline solid | Wikipedia[6] |
| Melting Point | 205-210 °C | Wikipedia[6] |
| Key Hazards | Causes severe skin burns and eye damage (GHS H314) | ECHA[5] |
Safety and Handling Precautions
Due to its corrosive nature, strict safety protocols must be followed.
-
Engineering Controls: Always handle Trimethylsulfonium tetrafluoroborate inside a certified chemical fume hood[7][8].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield[7][8].
-
Handling: Avoid breathing dust. Prevent contact with skin, eyes, and clothing. Do not ingest[7][8]. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention[8].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials[7].
The Mechanism of Methylation
Trimethylsulfonium tetrafluoroborate functions as an electrophilic methylating agent. The trimethylsulfonium cation, [(CH₃)₃S]⁺, is the active species. It readily transfers a methyl group to a nucleophilic site on the analyte molecule (denoted as R-X-H, where X is typically oxygen).
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile (e.g., the carboxylate anion of a carboxylic acid) attacks one of the methyl carbons of the sulfonium salt. This results in the formation of the methylated analyte (R-X-CH₃) and dimethyl sulfide ((CH₃)₂S), a volatile byproduct. The reaction also generates tetrafluoroboric acid (HBF₄) as a byproduct[4].
Caption: Sₙ2 Methylation of a Carboxylic Acid.
The generation of tetrafluoroboric acid is a crucial consideration. While often not problematic, it can potentially degrade acid-sensitive analytes or damage GC columns over time. Therefore, a neutralization step (e.g., washing with a mild base) is often included in the protocol before instrumental analysis[4].
Protocol 1: Preparation of a Carboxylic Acid Standard in an Organic Solvent
This protocol details the methylation of a non-polar to moderately polar analyte, such as a fatty acid or an acidic drug molecule, dissolved in an organic solvent.
Materials and Equipment
-
Reagents:
-
Analyte of interest (analytical grade)
-
Trimethylsulfonium tetrafluoroborate (≥97% purity)
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Methanol (for stock solution), HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas, high purity
-
-
Equipment:
-
Analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
2 mL glass autosampler vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge (optional)
-
GC-MS system
-
Experimental Workflow
Caption: Workflow for methylation in an organic solvent.
Step-by-Step Methodology
-
Standard Preparation: Accurately weigh and prepare a stock solution of the carboxylic acid standard at a known concentration (e.g., 1.0 mg/mL) in methanol.
-
Aliquoting: In a 2 mL glass vial, pipette an aliquot of the stock solution (e.g., 100 µL for a 100 µg standard).
-
Solvent Evaporation: Gently evaporate the methanol to dryness under a stream of nitrogen gas at room temperature. Causality: This step removes the protic solvent (methanol), which can compete with the analyte for the methylating agent.
-
Reconstitution: Reconstitute the dried analyte in 200 µL of dichloromethane (DCM). Vortex briefly to ensure complete dissolution.
-
Reagent Addition: Add approximately 2-5 mg of solid Trimethylsulfonium tetrafluoroborate directly to the vial. Expertise Note: A slight excess of the reagent is recommended to drive the reaction to completion. The reagent has low solubility in DCM and will form a slurry[2].
-
Reaction: Cap the vial tightly and vortex vigorously for 30-60 seconds. Let the reaction proceed at room temperature for 30 to 60 minutes, with intermittent vortexing. The optimal reaction time may need to be determined experimentally[2].
-
Quenching: Carefully add 500 µL of saturated sodium bicarbonate solution to the vial to neutralize the HBF₄ byproduct and quench the reaction. Cap and vortex for 30 seconds.
-
Phase Separation: Allow the aqueous and organic layers to fully separate. Centrifugation (e.g., 2 min at 2000 rpm) can accelerate this process.
-
Extraction: Using a pipette, carefully transfer the lower organic (DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Drying: Let the vial stand for 5 minutes to allow the sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system. Transfer the supernatant to an autosampler vial if necessary.
Protocol 2: Direct Methylation of Organic Acids in an Aqueous Matrix
A key advantage of Trimethylsulfonium tetrafluoroborate is its efficacy in aqueous solutions, eliminating the need for prior extraction steps. This is particularly useful for biological samples like urine[1].
Step-by-Step Methodology
-
Sample Preparation: Place 500 µL of the aqueous sample (e.g., urine, pre-filtered) into a 2 mL glass vial. If preparing a standard curve, spike known amounts of the analyte into a blank matrix.
-
Reagent Addition: Add approximately 10-15 mg of solid Trimethylsulfonium tetrafluoroborate directly to the aqueous sample.
-
Reaction: Cap the vial and vortex vigorously for 1-2 minutes. Allow the reaction to proceed at room temperature for 30 minutes.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., dichloromethane or diethyl ether). Cap and vortex for 1-2 minutes to extract the newly formed methyl esters.
-
Phase Separation: Centrifuge the vial (e.g., 5 min at 3000 rpm) to achieve a clean separation of the organic and aqueous layers.
-
Isolation & Drying: Transfer the organic layer to a clean vial containing anhydrous sodium sulfate.
-
Analysis: The dried organic extract is ready for GC-MS analysis.
Trustworthiness: This direct approach simplifies sample preparation, reduces solvent usage, and minimizes potential analyte loss during extraction steps, improving overall method reproducibility[1].
Method Validation: A Self-Validating System
A protocol is only as reliable as its validation. For quantitative applications, the entire analytical method, including the derivatization step, must be validated to ensure it is suitable for its intended purpose[9].
Table 2: Key Parameters for Method Validation
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest, free from interference. | Chromatographic peaks are well-resolved from matrix components. |
| Linearity & Range | To demonstrate a proportional response over a defined concentration range. | Correlation coefficient (r²) ≥ 0.99[10]. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 80-120% of the spiked amount[10][11]. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15%[11]. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; RSD ≤ 20%. |
| Stability | To evaluate the stability of the derivatized analyte under specific conditions. | Analyte concentration remains within ±15% of the initial value over the test period. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Yield | 1. Reagent has degraded due to moisture exposure. 2. Insufficient amount of reagent. 3. Reaction time is too short. | 1. Use fresh Trimethylsulfonium tetrafluoroborate; store it properly in a desiccator. 2. Increase the mass of reagent added. 3. Extend the reaction time (e.g., to 90 minutes) and re-analyze. |
| Poor Chromatographic Peak Shape (Tailing) | 1. Incomplete derivatization. 2. Acidic HBF₄ byproduct was not fully neutralized. | 1. Optimize reaction conditions (reagent amount, time). 2. Ensure the quenching step is performed thoroughly with a sufficient volume of bicarbonate solution. |
| Inconsistent Results (Poor Precision) | 1. Inconsistent addition of the solid reagent. 2. Incomplete extraction of the derivatized analyte. 3. Degradation of the derivatized standard. | 1. Prepare a fresh slurry of the reagent in a dry, inert solvent and add it volumetrically (use with caution and prepare fresh daily). 2. Ensure vigorous vortexing during the extraction step. 3. Analyze samples immediately after preparation or perform a stability study. |
References
-
(PDF) Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry - ResearchGate. Available at: [Link]
-
Trimethyloxonium tetrafluoroborate - Wikipedia. Available at: [Link]
-
Profiling of organic acids by capillary gas chromatography-mass spectrometry after direct methylation in urine using trimethyloxonium tetrafluoroborate - PubMed. Available at: [Link]
-
Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry - NIH. Available at: [Link]
-
Triethyloxonium tetrafluoroborate - Wikipedia. Available at: [Link]
-
Triethyloxonium Tetrafluoroborate/1,2-Dimethoxyethane - Zeitschrift für Naturforschung. Available at: [Link]
-
Trimethyloxonium tetrafluoroborate - Organic Syntheses Procedure. Available at: [Link]
-
TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Effective methylation of phosphonic acids related to chemical warfare agents mediated by trimethyloxonium tetrafluoroborate for - OSTI.gov. Available at: [Link]
-
Trimethylsulfonium - Wikipedia. Available at: [Link]
-
Trimethylsulphonium tetrafluoroborate(1-) | C3H9BF4S | CID 3083643 - PubChem. Available at: [Link]
-
Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed. Available at: [Link]
-
(PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - ResearchGate. Available at: [Link]
-
A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluoresce - Oxford Academic. Available at: [Link]
-
Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in hum… - OUCI. Available at: [Link]
-
Validation of Analytical Methods: A Review - Gavin Publishers. Available at: [Link]
-
TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE - Gelest, Inc. Available at: [Link]
Sources
- 1. Profiling of organic acids by capillary gas chromatography-mass spectrometry after direct methylation in urine using trimethyloxonium tetrafluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethylsulphonium tetrafluoroborate(1-) | C3H9BF4S | CID 3083643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with Trimethylsulfonium Tetrafluoroborate
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist
Welcome to your comprehensive resource for mastering reactions involving Trimethylsulfonium tetrafluoroborate. This guide is designed to move beyond simple protocols and provide you with the deep, causal understanding needed to troubleshoot and optimize your experiments effectively. Whether you're performing a classic Corey-Chaykovsky reaction to synthesize epoxides, aziridines, or cyclopropanes, this document will serve as your go-to reference for achieving high-yield, reproducible results.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the handling, function, and application of Trimethylsulfonium tetrafluoroborate.
Q1: What is Trimethylsulfonium tetrafluoroborate and what are its primary applications?
Trimethylsulfonium tetrafluoroborate is a salt used to generate dimethylsulfonium methylide, a sulfur ylide.[1] This ylide is a powerful nucleophilic reagent primarily used for methylene transfer reactions. Its key applications include:
-
Epoxidation: Reacting with aldehydes and ketones to form epoxides (the Corey-Chaykovsky reaction).[1][2]
-
Aziridination: Reacting with imines to form aziridines.[1][2]
-
Cyclopropanation: Reacting with α,β-unsaturated carbonyl compounds (enones) to form cyclopropanes.[1][2]
Unlike phosphorus ylides used in the Wittig reaction which yield alkenes, sulfur ylides like the one generated from this salt lead to the formation of three-membered rings because the dimethyl sulfide group is an excellent leaving group and the S-O bond is not as thermodynamically strong as the P-O bond.[2][3]
Q2: How must I handle and store Trimethylsulfonium tetrafluoroborate?
Proper handling and storage are critical for reagent longevity and, most importantly, for safety.
-
Handling: Trimethylsulfonium tetrafluoroborate is a corrosive solid and should be handled exclusively in a well-ventilated chemical fume hood.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6] Avoid creating dust and prevent all personal contact, including inhalation.[4][7] In the case of a spill, avoid using spark-generating tools for cleanup.[8]
-
Storage: The reagent is moisture-sensitive. Contact with water can lead to its degradation and the formation of tetrafluoroboric acid.[9] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, typically at 2-8°C.[6][10]
Q3: What are the advantages of using Trimethylsulfonium tetrafluoroborate over the iodide or methylsulfate salts?
While trimethylsulfonium iodide and methylsulfate are also used, the tetrafluoroborate salt offers distinct advantages:
-
Stability: It is generally more thermally stable and less hygroscopic than the corresponding iodide salt, giving it a better shelf-life.
-
Byproducts: The tetrafluoroborate anion is non-nucleophilic and less likely to interfere with the desired reaction pathway compared to iodide.
-
Safety & Environmental: Compared to processes using dimethyl sulfate to generate the methylsulfate salt, this reagent avoids the handling of the highly toxic and carcinogenic dimethyl sulfate.[11]
Part 2: Troubleshooting Guide for Low Reaction Yield
Low or no yield is the most common issue encountered. The following guide is structured as a decision-making workflow to help you systematically identify and solve the problem.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
In-Depth Troubleshooting Q&A
Q: My reaction isn't working. Could my Trimethylsulfonium tetrafluoroborate have gone bad?
A: Yes, this is a primary suspect. The sulfonium salt is electrophilic and susceptible to degradation by atmospheric moisture.
-
Causality: Moisture hydrolyzes the tetrafluoroborate anion and can also lead to slow decomposition of the sulfonium cation. If the salt appears clumpy, discolored, or has been stored improperly, its activity is likely compromised.
-
Troubleshooting Protocol:
-
Visual Inspection: Check for any change in the physical appearance of the salt. It should be a fine, white crystalline solid.
-
Solubility Test: A small sample should dissolve readily in polar aprotic solvents like DMSO or DMF. Poor solubility can indicate degradation.
-
Control Reaction: Run the reaction with a simple, highly reactive aldehyde (e.g., benzaldehyde) and a fresh bottle of reagent under ideal conditions. If the control works, your original batch of reagent is the likely culprit.
-
Best Practice: Always handle the reagent quickly, minimizing its exposure to air.[9] Flushing the bottle with argon or nitrogen before sealing can significantly extend its shelf life.[9]
-
Q: I have good reagent, but the yield is still low. How do I choose the right base and solvent?
A: The choice of base and solvent is arguably the most critical parameter, as it governs the in situ formation of the reactive ylide.[1]
-
Causality: The base must be strong enough to deprotonate the sulfonium salt to form the ylide, but ideally non-nucleophilic to avoid reacting with your substrate or the salt itself. The solvent must be aprotic and capable of solvating both the salt and the intermediate ylide.
-
Troubleshooting & Optimization:
-
Base Strength: If you are using a weak base like a tertiary amine, it is likely insufficient. Strong, non-nucleophilic bases are required.
-
Anhydrous Conditions: The base and solvent must be strictly anhydrous. Any protic impurities (water, alcohols) will quench the ylide as soon as it forms. Use freshly distilled solvents and properly dried bases.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF) are the most common and effective solvents. DMSO can facilitate the ylide formation and the subsequent reaction.
-
Table 1: Recommended Base and Solvent Combinations
| Base | Common Solvents | Temperature Range (°C) | Notes |
| Sodium Hydride (NaH) | THF, DMSO | 0 to 25 | Excellent choice. Heterogeneous reaction requires good stirring. Ensure mineral oil is removed. |
| Potassium tert-Butoxide | THF, DMSO | 0 to 25 | A strong, soluble base. Very effective but can be sterically hindering in some cases. |
| n-Butyllithium (n-BuLi) | THF | -78 to 0 | Very strong base, but can be nucleophilic itself. Best used at low temperatures. |
| KOH / Ionic Liquid | (bmim)PF6 | Room Temp | An effective system for recyclability and simplified workup, particularly for epoxidations.[12] |
Q: I'm seeing starting material left even after a long reaction time. What's wrong?
A: This points to either slow ylide formation or a slow reaction between the ylide and your substrate. Temperature is the key lever to pull here.
-
Causality: The deprotonation of the sulfonium salt and the subsequent nucleophilic attack by the ylide are both temperature-dependent. While ylide formation is often done at 0°C or room temperature, some sterically hindered or electronically deactivated substrates require more thermal energy to react.
-
Troubleshooting Protocol:
-
Monitor Ylide Formation: After adding the base to the sulfonium salt solution, you should observe a change (e.g., the solution may become cloudy or change color slightly). Allow sufficient time for ylide formation (typically 30-60 minutes) before adding your substrate.
-
Incremental Temperature Increase: If the reaction is sluggish at room temperature, try gently warming the reaction mixture to 40-50°C. Monitor the reaction progress by TLC or LC-MS to check for product formation and starting material consumption.
-
Reaction Time: Some reactions, especially with less reactive ketones, can require extended reaction times (12-24 hours). Ensure you are not prematurely quenching the reaction.
-
Part 3: Mechanistic Insights & Side Reactions
Understanding the reaction mechanism is key to predicting and controlling outcomes, especially when side products appear.
Core Reaction Mechanism: Epoxidation
The reaction proceeds via a two-step mechanism: (1) generation of the dimethylsulfonium methylide ylide, and (2) nucleophilic attack on the carbonyl followed by intramolecular ring closure.[2][13]
Caption: Mechanism of Corey-Chaykovsky Epoxidation.
Q: My reaction with an enone is giving me an epoxide instead of the cyclopropane I want. Why?
A: This is a classic regioselectivity issue governed by the type of sulfur ylide used. The ylide generated from Trimethylsulfonium tetrafluoroborate is considered a "non-stabilized" or highly reactive ylide.
-
Causality:
-
Dimethylsulfonium methylide (from your reagent): This ylide is highly reactive and its addition to the carbonyl group (1,2-addition) is often kinetically favored and irreversible, leading to the epoxide.[14]
-
Dimethyloxosulfonium methylide (Corey's Reagent): This is a more stable, "stabilized" ylide. Its initial addition to the enone system is more likely to be reversible. This allows for the thermodynamically favored 1,4-conjugate addition to occur, which then leads to the cyclopropane product.[1][3]
-
-
Solution: To favor cyclopropanation, you must switch your reagent system. Use Trimethyloxosulfonium iodide or chloride with a base like NaH in DMSO to generate the less reactive dimethyloxosulfonium methylide.
Part 4: Reference Experimental Protocol
Synthesis of Styrene Oxide from Benzaldehyde
This protocol provides a reliable starting point for the epoxidation of an aldehyde.
-
Setup: Under an inert atmosphere of argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Washing: Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Carefully decant the hexane wash each time using a cannula.
-
Reagent Addition: Suspend the washed NaH in anhydrous DMSO (20 mL). To this suspension, add Trimethylsulfonium tetrafluoroborate (1.80 g, 11.0 mmol, 1.1 eq) portion-wise at room temperature.
-
Ylide Formation: Stir the resulting mixture at room temperature for 45-60 minutes. Hydrogen evolution should cease, and the mixture may become a grayish, slightly cloudy solution.
-
Substrate Addition: Cool the mixture to 0°C in an ice bath. Add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol, 1.0 eq) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC (e.g., 9:1 Hexanes:EtOAc).
-
Quench & Workup: Carefully pour the reaction mixture into a separatory funnel containing ice-water (50 mL) and diethyl ether (50 mL). Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure styrene oxide.
References
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
-
Reusch, W. (2023). Reactions of Ylides. Chemistry LibreTexts. Retrieved from [Link]
-
Li, A., & Che, C. (2019). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Retrieved from [Link]
-
Reddit. (2025). Trimethyloxonium tetrafluoroborate reaction, handling tips?. Retrieved from [Link]
-
ACS Publications. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2021). Optimization of Corey-Chykovsky reaction (module 2) in flow a. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. Chemical Communications. Retrieved from [Link]
- Google Patents. (1997). Process for preparing epoxides from carbonyl compounds using sulphonium or sulphoxonium ylides and intermediates useful therein.
-
PubMed. (2008). Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Epoxide synthesis by sulfonium ylide addition. Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (2015). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Retrieved from [Link]
-
YouTube. (2019). 10.07 Structure and Reactivity of Ylides. Retrieved from [Link]
-
Russian Journal of General Chemistry. (2012). Synthesis of 2,3-Epoxyperfluoroalkanes by Means of Oxidation of Fluorine-Containing Olefins. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
Sources
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. reddit.com [reddit.com]
- 10. 三甲基四氟硼酸锍 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. US5750740A - Process for preparing epoxides from carbonyl compounds using sulphonium or sulphoxonium ylides and intermediates useful therein - Google Patents [patents.google.com]
- 12. Epoxide synthesis by sulfonium ylide addition [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.pku.edu.cn [chem.pku.edu.cn]
Technical Support Center: Trimethylsulfonium Tetrafluoroborate in Methylation Reactions
Welcome to the technical support center for methylation reactions utilizing trimethylsulfonium tetrafluoroborate ((CH₃)₃SBF₄). This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of using this potent methylating agent. Here, we will delve into the mechanistic underpinnings of common side reactions, provide robust troubleshooting strategies, and answer frequently asked questions to ensure the success of your experiments.
Introduction: Understanding the Reagent
Trimethylsulfonium tetrafluoroborate is a powerful and versatile electrophilic methylating agent. Its primary utility lies in the transfer of a methyl group to a variety of nucleophiles under relatively mild conditions. The driving force for this reaction is the formation of the neutral and volatile dimethyl sulfide byproduct. However, like any reactive chemical, its use is not without potential pitfalls. Understanding the possible side reactions and decomposition pathways of both the trimethylsulfonium cation and the tetrafluoroborate anion is crucial for optimizing your reaction outcomes and simplifying purification.
Troubleshooting Guide & FAQs
I. Issues Related to the Trimethylsulfonium Cation
Question 1: My reaction is sluggish or incomplete, and I'm observing the formation of dimethyl sulfide without significant product formation. What is happening?
Answer: This common issue often points to the decomposition of the trimethylsulfonium cation via an S(_N)2-type reaction with a competing nucleophile. The intended reaction is the methylation of your substrate (Nu), as shown below:
Figure 1: Intended S(_N)2 methylation pathway.
However, if other nucleophiles are present, they can compete with your substrate for the methyl group.
Potential Competing Nucleophiles and Their Sources:
-
Water: Trimethylsulfonium salts can be hygroscopic. Water can act as a nucleophile, leading to the formation of methanol and dimethyl sulfide. This hydrolysis is often accelerated by heat.
-
Solvent: If you are using a nucleophilic solvent (e.g., methanol, ethanol), it can be methylated. This is a particular concern if the reagent was synthesized using these solvents and they were not completely removed.[1]
-
Counter-ion: While tetrafluoroborate is a weakly coordinating anion, under certain conditions, it can exhibit nucleophilicity, although this is less common than with halide counter-ions.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.
-
Handle the trimethylsulfonium tetrafluoroborate quickly in the open or preferably in a glovebox to minimize exposure to atmospheric moisture.[3]
-
-
Solvent Selection:
-
Opt for non-nucleophilic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).
-
-
Temperature Control:
-
While some reactions require elevated temperatures, running the reaction at the lowest effective temperature can minimize solvent-mediated decomposition.
-
Question 2: I am observing the formation of an epoxide or cyclopropane derivative instead of my expected methylated product. Why is this happening?
Answer: This indicates the in situ formation of a sulfur ylide, which is a known side reaction pathway for sulfonium salts in the presence of a base. The base deprotonates a methyl group on the trimethylsulfonium cation to form dimethylsulfonium methylide.
Figure 2: Ylide formation and subsequent reaction.
This ylide is a potent nucleophile that reacts readily with carbonyl compounds to form epoxides (Corey-Chaykovsky reaction) or with α,β-unsaturated carbonyls to form cyclopropanes.[4]
Troubleshooting Steps:
-
Avoid Strong Bases: If your reaction conditions include a strong base (e.g., alkoxides, hydrides), this is the likely culprit. If a base is necessary for your substrate, consider using a weaker, non-nucleophilic base like a hindered amine (e.g., diisopropylethylamine).
-
Control pH: Ensure your reaction mixture is not basic due to the nature of your substrate or impurities.
-
Order of Addition: Add the base slowly to a solution of your substrate and the methylating agent to maintain a low instantaneous concentration of the base.
II. Issues Related to the Tetrafluoroborate Anion
Question 3: My reaction work-up is difficult, and I suspect I have fluoride-containing byproducts. Is the tetrafluoroborate anion stable?
Answer: While generally considered a weakly coordinating and stable anion, tetrafluoroborate (BF₄⁻) is not entirely inert. It can undergo hydrolysis, especially under acidic conditions or at elevated temperatures, to generate hydrofluoric acid (HF) and boric acid.[5]
BF₄⁻ Hydrolysis Equilibrium: BF₄⁻ + H₂O ⇌ [BF₃OH]⁻ + HF
This can be problematic as HF is corrosive and can react with other components of your reaction mixture, particularly silicon-containing protecting groups (e.g., silyl ethers).
Troubleshooting Steps:
-
Maintain Neutral or Slightly Basic pH During Work-up: Avoid acidic aqueous work-ups if possible. A mild bicarbonate wash can help to neutralize any acid generated.
-
Temperature Control: Perform your reaction and work-up at or below room temperature to minimize thermal decomposition of the BF₄⁻ anion.
-
Alternative Work-up:
-
Non-Aqueous Work-up: If your product is sensitive to water, you can attempt to remove the sulfonium salt by filtration through a plug of silica gel or by precipitation of your product from a non-polar solvent.
-
Ion-Exchange Resin: A work-up procedure involving an acidic ion-exchange resin in the presence of a solid base like calcium carbonate can effectively remove ionic byproducts.[6]
-
Experimental Protocols
Protocol 1: General Procedure for Methylation
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your substrate (1.0 equiv.).
-
Dissolve the substrate in an appropriate anhydrous solvent (e.g., DCM, ACN).
-
Add trimethylsulfonium tetrafluoroborate (1.1-1.5 equiv.) in one portion.
-
Stir the reaction at the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with an appropriate work-up procedure (see below).
Protocol 2: Aqueous Work-up for Water-Stable Products
-
Dilute the reaction mixture with the reaction solvent.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to quench any remaining acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate in vacuo.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 3: Non-Aqueous Work-up for Water-Sensitive Products
-
Concentrate the reaction mixture in vacuo.
-
Add a non-polar solvent (e.g., diethyl ether, hexanes) to precipitate the methylated product if it is a solid and the byproducts are soluble.
-
Alternatively, triturate the crude residue with a non-polar solvent to wash away non-polar impurities, leaving your more polar product.
-
If the product is soluble, filter the crude mixture through a short plug of silica gel, eluting with an appropriate solvent system to separate the product from the ionic byproducts.
Data Summary
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Presence of water or other nucleophiles | Use anhydrous conditions and non-nucleophilic solvents. |
| Low reaction temperature | Gradually increase the temperature while monitoring for side products. | |
| Formation of Epoxide/Cyclopropane | Presence of a strong base | Avoid strong bases; use a hindered, non-nucleophilic base if necessary. |
| Difficult Work-up/Fluorinated Byproducts | Decomposition of BF₄⁻ anion | Maintain neutral pH during work-up; keep temperatures low. |
| Multiple Methylated Products | Over-methylation | Use a stoichiometric amount of the methylating agent; monitor the reaction closely. |
Frequently Asked Questions (FAQs)
-
Q: Can I use trimethylsulfonium iodide or chloride instead?
-
A: Yes, but be aware that the counter-ion can influence the reactivity and selectivity. Halide ions are more nucleophilic than tetrafluoroborate and can compete in the methylation reaction, leading to the formation of methyl halides.[2]
-
-
Q: How should I store trimethylsulfonium tetrafluoroborate?
-
A: It should be stored in a tightly sealed container under an inert atmosphere, preferably at a low temperature (2-8°C), to minimize decomposition from atmospheric moisture.[7]
-
-
Q: Is trimethylsulfonium tetrafluoroborate hazardous?
References
- Method to prepare trimethylsulfonium halides.
-
Trimethylsulfonium. Wikipedia. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2018). Synthetic Applications of Sulfonium Salts. Chemistry – A European Journal, 24(62), 16444–16460. [Link]
-
Wang, Q.-Q., et al. (2020). Alkylation Reactions with Alkylsulfonium Salts. Chemistry – An Asian Journal, 15(18), 2689-2703. [Link]
-
Trimethylsulphonium tetrafluoroborate(1-). PubChem. [Link]
-
A Study on the Trimethylsulfonium and trimethylsulfoxonium as versatile epoxidation reagents. A comparative study. ResearchGate. [Link]
-
Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. [Link]
-
Trimethyloxonium tetrafluoroborate. Organic Syntheses. [Link]
-
Kinetics and Mechanism of Decomposition of the Trimethylsulfonium Cation. The Journal of Organic Chemistry. [Link]
-
Sulfonium-based precise alkyl transposition reactions. PNAS. [Link]
-
Pocker, Y., & Parker, A. J. (1966). Kinetics and Mechanism of Decomposition of the Trimethylsulfonium Cation. The Journal of Organic Chemistry, 31(5), 1526–1531. [Link]
-
Working with Trimethyloxonium tetrafluoroborate, handling tips? Reddit. [Link]
-
Salt Metathesis: Tetrafluoroborate Anion Rapidly Fluoridates Organoboronic Acids to give Organotrifluoroborates. ResearchGate. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Tetrafluoroborate. Wikipedia. [Link]
-
Trimethylsulfoxonium Iodide. ResearchGate. [Link]
-
Solvent effects on the boron–fluorine coupling constant and on fluorine exchange in the tetrafluoroborate anion. Canadian Journal of Chemistry. [Link]
-
An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH. [Link]
-
Faulty Sulfation and Methylation. Nourishing Hope. [Link]
-
Mechanisms of Decomposition of Neutral Sulfonium Salts in Solution. I. Trimethyl- and Tribenzyl-sulfonium Salts. Journal of the American Chemical Society. [Link]
-
Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. PubMed. [Link]
-
Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Royal Society of Chemistry. [Link]
-
Trimethyloxonium tetrafluoroborate. Wikipedia. [Link]
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- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 三甲基四氟硼酸锍 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Trimethylsulphonium tetrafluoroborate(1-) | C3H9BF4S | CID 3083643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Handling and Weighing Trimethylsulfonium Tetrafluoroborate
As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to handling Trimethylsulfonium tetrafluoroborate. It is designed to move beyond basic procedural steps, offering insights into the causality behind experimental choices to ensure both safety and experimental integrity for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary characteristics of Trimethylsulfonium tetrafluoroborate I should be aware of before handling?
A1: Trimethylsulfonium tetrafluoroborate, [(CH₃)₃S]⁺[BF₄]⁻, is a white to off-white solid.[1] While sulfonium salts are generally more thermodynamically stable and easier to handle under atmospheric conditions compared to their oxonium counterparts, it is crucial to recognize the specific hazards associated with this reagent.[2] The primary concerns are its corrosive nature and potential for hygroscopicity.
The GHS classification indicates that it causes severe skin burns and eye damage.[3] Therefore, all handling procedures must be designed to prevent direct contact. While not as aggressively water-reactive as some other reagents, related compounds like Trimethylsulfonium chloride are noted to be "very hygroscopic," suggesting that moisture absorption is a potential issue that can affect weighing accuracy and sample integrity.[1]
Here is a summary of its key properties:
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉BF₄S | [3] |
| Molecular Weight | 163.97 g/mol | [1][3] |
| Appearance | White or colorless solid/crystals | [1] |
| Melting Point | 205-210 °C | [1][4] |
| Primary Hazards | Causes severe skin burns and eye damage (Skin Corr. 1B) | [3][5] |
Q2: What is the minimum required Personal Protective Equipment (PPE) for handling this compound?
A2: Due to its corrosive nature, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier against any possible contact.
-
Eye Protection: Chemical safety goggles are mandatory. For enhanced protection, especially when handling larger quantities or if there's a risk of dust generation, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for specific breakthrough times. Always double-glove if extended handling is anticipated.
-
Body Protection: A flame-retardant lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: While routine weighing of small quantities in a certified chemical fume hood may not require a respirator, one should be available. If any dust is generated or if working outside of a fume hood (which is not recommended), a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[6][7]
Troubleshooting and Experimental Protocols
Q3: Can I weigh Trimethylsulfonium tetrafluoroborate on an open bench? What is the ideal environment?
A3: No, you should not weigh this compound on an open bench. The primary reason is its corrosive hazard classification.[3] Any accidental generation of dust could lead to inhalation or contamination of surfaces.
The ideal and mandatory environment for handling and weighing Trimethylsulfonium tetrafluoroborate is within a certified chemical fume hood.[7] This provides the necessary ventilation to protect the user from inhaling any airborne particles and contains any potential spills.
For highly sensitive applications where absolute exclusion of moisture is critical to prevent any potential hydrolysis and ensure the highest accuracy, weighing inside a nitrogen or argon-filled glovebox is the best practice. However, for most standard procedures, prompt handling in a fume hood is sufficient.
Q4: I'm observing my sample clumping, and the weight on the analytical balance is fluctuating. What's happening and how can I fix it?
A4: This is a classic sign of moisture absorption (hygroscopicity). As the compound absorbs water from the air, its weight will continuously increase, making an accurate measurement impossible. Clumping is the physical manifestation of this process.
Here is a decision-making workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for weighing issues.
Q5: What is the standard protocol for accurately weighing this reagent in a fume hood?
A5: This protocol is designed to maximize accuracy while ensuring safety. The core principle is to minimize the compound's exposure time to the atmosphere.
Experimental Protocol: Weighing Trimethylsulfonium Tetrafluoroborate
-
Preparation:
-
Ensure your chemical fume hood is clean and certified.
-
Don all required PPE (goggles, face shield, lab coat, double gloves).
-
Place an analytical balance inside the fume hood. If not possible, place it as close to the hood sash as is safe to minimize transport distance.
-
Have your reaction vessel, a clean spatula, a weigh boat, and a waste container ready within the fume hood.
-
-
Execution:
-
Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Tare the weigh boat on the analytical balance.
-
Quickly dispense a slightly larger amount of Trimethylsulfonium tetrafluoroborate than required onto the weigh boat. Immediately and tightly reseal the reagent bottle.
-
Record the stable weight.
-
Using a clean spatula, carefully transfer the solid from the weigh boat to your reaction vessel.
-
Re-weigh the weigh boat with any residual solid. The difference between the initial and final weights is the exact amount transferred. This "weighing by difference" method is more accurate for hygroscopic or static-prone solids.
-
-
Cleanup:
-
Immediately quench any residual solid on the spatula and weigh boat by carefully adding them to a beaker of water or an appropriate quenching solution (e.g., dilute aqueous base).[8] This neutralizes its reactivity.
-
Wipe down the spatula and the work surface in the fume hood with a damp cloth.
-
Dispose of all contaminated materials (gloves, weigh boat, paper towels) in a designated solid hazardous waste container.[6]
-
Below is a diagram illustrating the recommended workflow.
Caption: Recommended workflow for weighing the reagent.
References
- Apollo Scientific. (2024, February 22).
- Wikipedia. (n.d.).
- Gelest, Inc. (2015, January 13).
- Fisher Scientific. (n.d.). Trimethylsulphonium tetrafluoroborate(1-)
- TCI Chemicals. (n.d.).
- Fisher Scientific. (2010, April 19).
- Wikipedia. (n.d.). Trimethylsulfonium.
- PubChem. (n.d.).
- Reddit. (2025, April 25).
- Sigma-Aldrich. (n.d.). Trimethylsulfonium iodide 0.98.
- ACS Publications. (2019, June 25). Bond-Forming and -Breaking Reactions at Sulfur(IV)
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Reactivity modes of sulfonium salts.
- Atmospheric Chemistry and Physics. (2021, November 2).
- PubMed. (2024, December 13).
- Sigma-Aldrich. (n.d.).
Sources
- 1. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethylsulphonium tetrafluoroborate(1-) | C3H9BF4S | CID 3083643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimethylsulfonium tetrafluoroborate 97 676-88-0 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Managing Trimethylsulfonium Tetrafluoroborate
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Trimethylsulfonium Tetrafluoroborate. This resource is designed to provide you, as a dedicated researcher, with the in-depth knowledge and practical guidance required to handle this potent and moisture-sensitive reagent effectively. Our goal is to move beyond simple instructions and offer a comprehensive understanding of the "why" behind each procedural step, ensuring the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the use of Trimethylsulfonium Tetrafluoroborate, with a focus on problems arising from its sensitivity to moisture.
Q1: My methylation reaction has failed or is showing a very low yield. How can I determine if moisture contamination of the Trimethylsulfonium Tetrafluoroborate is the cause?
A1: Low or no yield in a methylation reaction using Trimethylsulfonium Tetrafluoroborate is a classic indicator of reagent degradation due to moisture. The Trimethylsulfonium cation is highly reactive towards water.
-
Underlying Mechanism: The salt readily hydrolyzes in the presence of water. This reaction consumes the active methylating agent and produces dimethyl ether, methanol, and tetrafluoroboric acid.[1] This acidic byproduct can also potentially lead to unwanted side reactions or degradation of acid-sensitive substrates.[2]
-
Troubleshooting Steps:
-
Visual Inspection of the Reagent: Check your stock of Trimethylsulfonium Tetrafluoroborate. Fresh, high-purity reagent should be a fine, white, free-flowing solid.[1][3] If you observe clumping, discoloration, or a sticky, syrupy consistency, it is a strong indication of significant moisture contamination.
-
Solubility Test: In a dry vial under an inert atmosphere, attempt to dissolve a small sample of the reagent in an appropriate anhydrous solvent (e.g., dichloromethane, nitromethane). Severely hydrolyzed reagent may show poor solubility or form a biphasic mixture.
-
Control Reaction: Perform a small-scale control reaction with a simple, reliable substrate that is known to work well (e.g., a simple carboxylic acid). If this reaction also fails, it strongly points to a problem with the reagent's activity.
-
Q2: I've noticed an unexpected pH drop in my reaction mixture. Could this be related to the Trimethylsulfonium Tetrafluoroborate?
A2: Yes, a decrease in pH is a direct consequence of the reagent's hydrolysis.
-
Causality: As mentioned, the reaction between Trimethylsulfonium Tetrafluoroborate and water produces tetrafluoroboric acid (HBF₄).[1][2] This is a strong, non-oxidizing acid that will lower the pH of your reaction medium. This can be particularly problematic for reactions involving acid-sensitive functional groups, potentially leading to byproducts or complete failure of the desired transformation.[2]
-
Preventative & Corrective Actions:
-
Strict Anhydrous Technique: The most effective solution is prevention. Ensure all glassware is flame- or oven-dried, solvents are rigorously dried using appropriate methods, and all transfers are conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Use of a Non-Nucleophilic Base: If your substrate and product are stable to basic conditions, you can consider adding a proton sponge or a hindered, non-nucleophilic base to the reaction mixture to neutralize any in-situ generated acid. However, this must be carefully evaluated for compatibility with your specific reaction.
-
Post-Reaction Quench: During workup, quenching the reaction with a mild aqueous base like sodium bicarbonate solution can neutralize the tetrafluoroboric acid.[2]
-
Section 2: Best Practices & Frequently Asked Questions (FAQs)
This section provides proactive guidance on the proper storage, handling, and use of Trimethylsulfonium Tetrafluoroborate to prevent moisture-related issues from occurring.
Q3: What are the ideal storage conditions for Trimethylsulfonium Tetrafluoroborate to ensure its long-term stability?
A3: Proper storage is the first and most critical line of defense against reagent degradation.
-
Core Principle: The key is to minimize exposure to atmospheric moisture at all times.[3] The reagent is hygroscopic and reacts with water.[3][4]
-
Recommended Storage Protocol:
-
Primary Container: The reagent should be kept in its original, tightly sealed container.[5][6] For products supplied in Sure/Seal™ bottles, the septum provides an excellent barrier.[7]
-
Inert Atmosphere: The headspace of the container should be flushed with a dry, inert gas (argon or nitrogen) after each use.[6]
-
Secondary Containment: Place the primary container inside a desiccator containing a suitable drying agent (e.g., Drierite, phosphorus pentoxide). For added protection, the desiccator can be placed in a freezer.
-
Temperature: Store the reagent at refrigerated temperatures (2-8°C) or in a freezer (-20°C).[1][6] This reduces the overall moisture content of the air and slows the rate of any potential decomposition.
-
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Prevents contact with atmospheric moisture and oxygen.[6] |
| Temperature | 2-8°C or -20°C | Lowers the rate of decomposition and reduces ambient moisture.[1] |
| Container | Tightly sealed, original packaging | Minimizes ingress of moisture.[5] |
| Location | Chemical-resistant desiccator | Provides a secondary barrier against ambient humidity. |
Q4: I do not have access to a glovebox. What is the safest and most effective way to weigh and dispense this solid reagent?
A4: While a glovebox or glove bag provides the ideal environment, it is possible to handle Trimethylsulfonium Tetrafluoroborate in the open atmosphere if the procedure is performed quickly and efficiently.[1][8]
-
The "Brisk Transfer" Technique: The goal is to minimize the reagent's exposure time to the air.
-
Allow the container to warm to room temperature before opening it. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
Prepare your reaction flask, equipped with a septum, and have it under a positive pressure of inert gas.
-
Briefly remove the cap, quickly weigh the desired amount of the solid onto a tared weighing paper or directly into a small, dry vial.
-
Immediately add the solid to the reaction flask against a positive flow of inert gas.
-
Promptly and securely reseal the main container, purge the headspace with inert gas, and return it to cold storage.[8]
-
Q5: What is the chemical reaction for the decomposition of Trimethylsulfonium Tetrafluoroborate with water?
A5: The hydrolysis of Trimethylsulfonium Tetrafluoroborate is a rapid process that neutralizes its methylating capability.
-
The Reaction: [(CH₃)₃S]⁺[BF₄]⁻ + H₂O → (CH₃)₂S + CH₃OH + H⁺[BF₄]⁻ (Note: The reaction shown is a simplified representation. The actual mechanism involves the Trimethylsulfonium cation reacting with water, leading to dimethyl sulfide and protonated methanol, which then equilibrates.)
-
Implications: This reaction highlights the stoichiometric consequence of moisture contamination. For every molecule of water that reacts, one molecule of the active reagent is destroyed. This underscores the necessity of using anhydrous conditions for any reaction involving this reagent.
Section 3: Experimental Protocols
Protocol 1: Preparation of an Anhydrous Stock Solution
This protocol outlines the steps for preparing a stock solution of Trimethylsulfonium Tetrafluoroborate for use in multiple reactions, minimizing repeated handling of the solid.
-
Glassware Preparation: Ensure a volumetric flask, magnetic stir bar, and glass syringe are thoroughly dried in an oven at >120°C overnight and allowed to cool in a desiccator over a drying agent.
-
Inert Atmosphere: Assemble the volumetric flask with the stir bar and a rubber septum. Purge the flask with dry argon or nitrogen for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous reaction solvent (e.g., Dichloromethane) into the purged volumetric flask.
-
Reagent Transfer: Following the "Brisk Transfer" technique described in Q4, weigh the required mass of Trimethylsulfonium Tetrafluoroborate and add it to the solvent in the flask against a positive flow of inert gas.
-
Dissolution: Allow the reagent to dissolve completely with gentle stirring.
-
Storage: The resulting solution should be stored under an inert atmosphere in a sealed container, preferably at a low temperature if stability studies permit. Use a syringe to withdraw aliquots for reactions as needed.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Working with Trimethyloxonium tetrafluoroborate, handling tips? Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethyloxonium tetrafluoroborate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Trimethyloxonium Tetrafluoroborate: Essential Guidelines. Retrieved from [Link]
-
Lab Manager. (n.d.). Best Practices for Storing Lab Reagents in Dry Conditions: Ensuring Quality and Reliability. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethylsulfonium. Retrieved from [Link]
-
Kyushu University. (2009). Decomposition of tetrafluoromethane by water plasma generated under atmospheric pressure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Reddit r/chemistry. (2023). Trimethyloxonium tetrafluoroborate reaction, handling tips? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Trimethyloxonium tetrafluoroborate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry. Retrieved from [Link]
-
Reddit r/chemhelp. (2023). Trimethyloxonium tetrafluoroborate, handling advice? Retrieved from [Link]
Sources
- 1. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Trimethylsulfonium Tetrafluoroborate Storage & Stability
Executive Summary & Core Directive
Trimethylsulfonium tetrafluoroborate (TMSBF4) is a potent methylating agent and a source of the non-coordinating tetrafluoroborate anion. While kinetically stable under ideal conditions, it is thermodynamically predisposed to two primary failure modes: hydrolytic generation of Hydrogen Fluoride (HF) and thermal dealkylation .
This guide provides a self-validating storage protocol designed to arrest these decomposition pathways. The core directive is simple: Exclude moisture to prevent autocatalytic acidity, and control temperature to prevent entropic fragmentation.
The Mechanism of Failure (The "Why")
To prevent decomposition, one must understand the molecular triggers. TMSBF4 instability is not random; it follows specific chemical pathways driven by moisture and heat.
The Hydrolysis Cascade (The Moisture Threat)
The tetrafluoroborate anion (
Thermal Dealkylation (The Heat Threat)
Sulfonium salts are alkylating agents. At elevated temperatures, the cation is prone to nucleophilic attack by its own counter-ion or decomposition products, leading to the release of volatile sulfides.
Visualization of Decomposition Pathways
Figure 1: Mechanistic pathways of TMSBF4 degradation. Note the acid catalysis feedback loop where HF generation accelerates further breakdown.
The Gold Standard Storage Protocol
Do not rely on standard "shelf storage." Follow this protocol to ensure reagent fidelity for sensitive kinetic or pharmaceutical applications.
Storage Specifications Table
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C (Standard) -20°C (Long-term >6 months) | Retards thermal dealkylation kinetics. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis by excluding atmospheric moisture. |
| Container | Tightly Sealed Polypropylene (PP) or Glass with Parafilm | PP is resistant to trace HF; Glass is acceptable only if strictly dry. |
| Desiccant | Required (Silica Gel or Drierite) | Scavenges residual moisture within the secondary container. |
| Light | Dark / Amber Vial | While less critical than moisture, some sulfonium salts exhibit photosensitivity [1]. |
Step-by-Step Handling Workflow
-
Receipt: Upon arrival, inspect the bottle for "sweating" or crystal clumping. If the solid flows freely, it is likely good.
-
Equilibration (Critical): Before opening the bottle, allow it to warm to room temperature (approx. 30-60 mins).
-
Why? Opening a cold bottle in humid air causes immediate condensation on the salt, triggering the hydrolysis cascade [2].
-
-
Aliquot Strategy: Do not repeatedly open the main stock.
-
Transfer the material inside a glovebox or a dry bag flushed with Argon.
-
Split the stock into single-use aliquots (e.g., 500 mg vials).
-
Seal aliquots with Parafilm under inert atmosphere.
-
-
Return to Storage: Place vials inside a secondary container (Ziploc or jar) containing a desiccant packet. Store at 2-8°C [3].
Troubleshooting & FAQs
Q1: The compound smells strongly of rotten cabbage or garlic. Is it safe to use?
Status: DEGRADED.
-
Diagnosis: The "rotten cabbage" odor is Dimethyl Sulfide (DMS) . This indicates that the sulfonium cation has undergone dealkylation [4].
-
Action: If the smell is faint, the purity may still be >95%, but for precise stoichiometry, quantitative NMR (qNMR) is required. If the smell is overpowering or the solid is wet, discard the reagent.
Q2: The glass bottle appears "frosted" or etched on the inside.
Status: DANGEROUS / FAILED.
-
Diagnosis: This is a sign of significant HF generation . The
anion has hydrolyzed, releasing HF which dissolves silica (glass) [2]. -
Action: Do not use. The presence of HF poses a safety risk and introduces significant acidity and borosilicate contaminants into your reaction. Dispose of as hazardous fluoride waste.
Q3: Can I store this in a standard freezer (-20°C)?
Status: YES, BUT...
-
Caveat: Freezers often have high humidity / frost cycles. You must use a secondary container with desiccant. If the primary seal fails in a freezer, the compound will absorb moisture and degrade faster upon thawing than if it were at 4°C.
Q4: How do I validate purity before a critical experiment?
Status: PROTOCOL.
-
Method: Run a 1H NMR in
or . -
Target Signal: Look for the Trimethylsulfonium singlet (
ppm). -
Impurity Signal: Look for Dimethyl Sulfide (
ppm) or Methanol (if hydrolyzed/reacted). -
19F NMR: Check for a sharp singlet at
ppm ( ). Broadening or new peaks indicate hydrolysis products like .
Storage Logic Diagram
Figure 2: Decision tree for handling and storage to maximize shelf-life.
References
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Trimethylsulfonium tetrafluoroborate. Retrieved from
-
BenchChem. (n.d.). The Tetrafluoroborate Anion: A Linchpin in Modern Chemical Reactivity. Retrieved from
-
Sigma-Aldrich. (2025).[2] Product Specification: Trimethylsulfonium tetrafluoroborate 97%. Retrieved from
-
National Institutes of Health (NIH). (n.d.). Synthetic Applications of Sulfonium Salts. PubMed Central. Retrieved from
Sources
Technical Support Center: Quenching Excess Trimethylsulfonium Tetrafluoroborate
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals on effectively quenching excess trimethylsulfonium tetrafluoroborate in a reaction mixture. Trimethylsulfonium tetrafluoroborate is a powerful methylating agent, and its proper handling and quenching are critical for reaction success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess trimethylsulfonium tetrafluoroborate?
A1: Quenching is essential for several reasons. Firstly, unreacted trimethylsulfonium tetrafluoroborate is a highly reactive and corrosive substance that can interfere with the workup and purification of the desired product.[1][2] Secondly, its presence can lead to unwanted side reactions during product isolation. Finally, proper quenching neutralizes its hazardous properties, ensuring safe disposal of the reaction waste.
Q2: What are the primary hazards associated with unquenched trimethylsulfonium tetrafluoroborate?
A2: The primary hazards are its corrosivity and potent alkylating nature.[1][3] Contact with skin and eyes can cause severe burns.[2] While not volatile, its degradation products can be corrosive.[4] In the presence of moisture, it can hydrolyze to form tetrafluoroboric acid, a strong acid.[5]
Q3: What are the most common and effective quenching agents for trimethylsulfonium tetrafluoroborate?
A3: The choice of quenching agent depends on the reaction solvent and the stability of the desired product. Common and effective quenching agents include:
-
Water: Reacts readily with trimethylsulfonium tetrafluoroborate, but the reaction can be vigorous and produce tetrafluoroboric acid.[4][5] It is best added slowly at a low temperature.
-
Aqueous basic solutions: Solutions of sodium bicarbonate, sodium carbonate, or sodium hydroxide are effective for neutralizing the reagent and the acidic byproducts.[5]
-
Alcohols: Methanol or ethanol can be used to quench the reagent, forming methyl ether and the corresponding alcohol.
-
Amines: A primary or secondary amine, such as triethylamine or diethylamine, can be used to quench the reagent through methylation of the amine.[3]
-
Thiols: Thiols are excellent nucleophiles and react rapidly with methylating agents.[6]
Q4: How can I tell if the quenching process is complete?
A4: A simple method is to test the pH of the aqueous layer after quenching and workup. A neutral or slightly basic pH indicates that the acidic byproducts have been neutralized. For more sensitive substrates, a small aliquot of the reaction mixture can be analyzed by TLC or LC-MS to confirm the absence of the starting material that was being methylated.
Troubleshooting Guide
| Problem | Probable Cause(s) | Corrective Action(s) |
| Persistent exotherm during quenching | - Addition of the quenching agent is too rapid.- Insufficient cooling of the reaction mixture. | - Slow the rate of addition of the quenching agent.- Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water bath). |
| Product degradation during quenching | - The quenching agent is too harsh for the product (e.g., strong base).- The pH of the reaction mixture is too acidic or basic. | - Use a milder quenching agent, such as a saturated aqueous solution of sodium bicarbonate.- Carefully monitor and adjust the pH during the quenching process. |
| Formation of unexpected byproducts | - The quenching agent is reacting with the desired product.- Incomplete quenching allows for side reactions during workup. | - Choose a quenching agent that is orthogonal to the reactivity of your product.- Ensure the quenching is complete before proceeding with the workup. |
| Phase separation issues during workup | - The formation of emulsions due to the presence of salts. | - Add a small amount of brine (saturated NaCl solution) to break up the emulsion.- Filter the mixture through a pad of celite to remove any insoluble material. |
Experimental Protocol: Quenching with Saturated Sodium Bicarbonate
This protocol describes a general and widely applicable method for quenching excess trimethylsulfonium tetrafluoroborate using a saturated aqueous solution of sodium bicarbonate.
Materials:
-
Reaction mixture containing excess trimethylsulfonium tetrafluoroborate
-
Saturated aqueous solution of sodium bicarbonate
-
Ice-water bath
-
Addition funnel
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Cool the reaction mixture: Place the reaction vessel in an ice-water bath and allow the contents to cool to 0-5 °C with stirring.
-
Slow addition of quenching agent: Slowly add the saturated aqueous solution of sodium bicarbonate to the reaction mixture via an addition funnel over a period of 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Stir and warm to room temperature: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 15 minutes. Then, remove the ice-water bath and allow the mixture to warm to room temperature.
-
Verify completion of quench: Check the pH of the aqueous layer. It should be in the range of 7-8. If it is still acidic, add more sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Proceed with workup: The reaction mixture is now ready for standard aqueous workup and product isolation.
Quenching Workflow Diagram
Sources
Technical Support Center: Thermal Management of Trimethylsulfonium Tetrafluoroborate
Product: Trimethylsulfonium Tetrafluoroborate (
Introduction: The Thermal Paradox of Me3SBF4
Trimethylsulfonium tetrafluoroborate (
-
High Stability: Unlike the highly reactive (and moisture-sensitive) Trimethyloxonium salts (Meerwein’s salt),
is stable up to C. -
Kinetic Barrier: Because the
bond is stronger than the bond in oxonium salts, often requires higher reaction temperatures (40–80°C) to overcome the activation energy for substitution.
This guide addresses the critical balance between applying enough heat to drive the reaction while managing the release of the volatile byproduct, Dimethyl Sulfide (DMS).
Module 1: Critical Thermal Specifications
Before initiating any protocol, verify your operating parameters against these stability thresholds.
| Parameter | Specification | Operational Implication |
| Melting Point | 205–210 °C | Reagent is thermally stable in solid state. Decomposition is rarely the limiting factor during storage. |
| Activation Temp | > 40 °C | Reactions at Room Temp (RT) are often too slow. Reflux conditions are standard. |
| Byproduct BP | 37 °C (DMS) | CRITICAL: The byproduct (Dimethyl Sulfide) boils at 37°C. Above this temp, DMS off-gassing occurs. |
| Hydrolysis Risk | Low (vs. Oxonium) | Decomposes in water/moisture to form |
Module 2: Troubleshooting Guide (Q&A)
Q1: Why is my reaction yield negligible (<10%) after 12 hours?
Diagnosis: Kinetic Limitation (Temperature Too Low)
-
Mechanism: Me3SBF4 is a "hard" methylating agent but less reactive than MeI or Me3OBF4. The
transition state often requires temperatures >40°C. -
Solution:
-
Increase Temperature: Switch from DCM (Reflux: 40°C) to MeCN (Reflux: 82°C) or Acetone (Reflux: 56°C).
-
Phase Transfer Catalysis (PTC): If using a biphasic system (e.g., DCM/Water), the reaction is often limited by phase transfer. Add a catalyst like TBAB (Tetrabutylammonium bromide) and heat to 40–50°C.
-
Q2: I smell a strong sulfur odor, and pressure is building in my sealed vessel. Is this dangerous?
Diagnosis: Byproduct Volatilization (DMS Release)
-
Mechanism: The methylation reaction produces Dimethyl Sulfide (DMS) as the leaving group:
DMS boils at 37°C. If your reaction is at 60°C in a sealed tube, DMS will generate significant vapor pressure. -
Solution:
-
Ventilation: Do not run large-scale reactions in sealed pressure tubes unless rated for >5 bar. Use a reflux condenser open to an inert gas line (N2/Ar) to allow DMS to escape safely into a scrubber (bleach trap).
-
Scrubbing: Connect the exhaust to a bleach (NaOCl) trap to oxidize the smelly DMS to odorless DMSO/DMSO2.
-
Q3: My product is decomposing or isomerizing during the reaction. Is the reagent too acidic?
Diagnosis: Hydrolysis-Induced Acidity (
-
Mechanism: While Me3SBF4 is not an acid itself, trace moisture hydrolyzes the
anion or the cation to release and . -
Solution:
-
Buffer the System: Add an inorganic base like
or an organic base like 2,6-Di-tert-butylpyridine (non-nucleophilic) to scavenge protons. -
Dry Solvents: Ensure solvents are anhydrous (<50 ppm water).
-
Module 3: Optimized Experimental Protocols
Protocol A: Standard O-Methylation (Reflux Method)
Best for: Phenols, Carboxylic Acids, and Alcohols.
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Substrate (1.0 equiv)
- (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or (1.5 equiv for faster rates) -
Solvent: Anhydrous Acetone or Acetonitrile (0.1 M concentration).
-
-
Procedure:
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.[1] Dissolve residue in EtOAc, wash with water/brine, dry over
.[1]
Protocol B: Phase-Transfer Methylation (DCM/Water)
Best for: Large scale or substrates soluble in DCM.
-
Setup: Standard flask with vigorous stirring.
-
Reagents: Substrate (1.0 eq),
(1.5 eq), 50% NaOH (aq), DCM, TBAB (5 mol%). -
Procedure:
-
Mix substrate in DCM and
. -
Add TBAB and 50% NaOH.
-
Crucial: Heat to mild reflux (40°C). The phase transfer is significantly faster at 40°C than at 20°C.
-
Note: Vigorous stirring is essential to maximize the interfacial area.
-
Module 4: Process Visualization
Figure 1: Reaction Workflow & Thermal Checkpoints
Caption: Workflow emphasizing the critical heating step for activation and the management of volatile DMS byproduct.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing common thermal and chemical issues during methylation.
References
-
General Reactivity & Stability: Title: "Trimethylsulfonium Salts: Stable Alternatives to Methyl Iodide." Source:Journal of Organic Chemistry (General Reference for Sulfonium Chemistry). Link:[Link] (Search: Trimethylsulfonium methylation)
-
Comparative Methylation Protocols: Title: "Alkylation of Carboxylic Acids and Phenols using Onium Salts."[2] Source:Organic Process Research & Development. Link:[Link]
Sources
Technical Support Center: Trimethylsulfonium Tetrafluoroborate
Senior Application Scientist Desk Subject: Solubility, Stability, and Handling of Trimethylsulfonium Tetrafluoroborate (Me₃S⁺ BF₄⁻) CAS: 676-88-0 | Formula: C₃H₉S·BF₄ | MW: 163.97 g/mol [1]
Core Directive & Scope
This guide addresses the physicochemical challenges associated with Trimethylsulfonium tetrafluoroborate . Unlike its halide counterparts (iodide/chloride), the tetrafluoroborate anion (BF₄⁻) imparts unique solubility properties and stability risks—specifically regarding hydrolysis—that are frequently overlooked in standard protocols.
Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists.
Solubility Profiling: The "Like Dissolves Like" Trap
Users frequently encounter precipitation when attempting to substitute Trimethylsulfonium Iodide with the Tetrafluoroborate salt without adjusting solvent polarity. The BF₄⁻ anion is non-coordinating and less polarizable than iodide, altering the lattice energy and solvation requirements.
Solvent Compatibility Matrix
Data represents standard laboratory conditions (25°C, 1 atm).
| Solvent Class | Specific Solvent | Solubility Status | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc | High | Recommended for homogeneous reactions. |
| Polar Aprotic | Acetonitrile | Good | Excellent for electrochemical applications; stable if dry. |
| Polar Protic | Water | High | WARNING: Promotes hydrolysis of BF₄⁻ (See Section 3). |
| Alcohols | Ethanol, Methanol | Moderate to High | Solubility decreases significantly with chain length (e.g., Isopropanol). |
| Chlorinated | DCM, Chloroform | Poor / Insoluble | Often requires a phase transfer catalyst or cosolvent. |
| Ethers | THF, Diethyl Ether | Insoluble | Used as an antisolvent for precipitation/purification. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Strictly antisolvents. |
Decision Tree: Solvent Selection
The following logic flow ensures optimal solvent choice based on reaction requirements.
Figure 1: Solvent selection logic based on reaction sensitivity and concentration requirements.
The "Hidden" Failure Mode: Anion Hydrolysis
A critical oversight in handling BF₄⁻ salts is their instability in aqueous media or wet organic solvents. Unlike the inert nature often assumed, BF₄⁻ undergoes stepwise hydrolysis, releasing Hydrofluoric Acid (HF).
Mechanism of Failure:
-
Moisture Ingress: Hygroscopic nature draws water into the solid or solution.
-
Hydrolysis:
-
Catalytic Destruction: The released HF can quench basic reagents (e.g., NaH, KOtBu) used in sulfur ylide formation, leading to low yields or stalled reactions.
Figure 2: The chemical pathway of reaction failure due to moisture-induced hydrolysis.
Troubleshooting & FAQs
Direct answers to common technical tickets.
Q1: I switched from Trimethylsulfonium Iodide to the BF₄ salt, and now my Corey-Chaykovsky epoxidation yields are zero. Why?
-
Root Cause: Solubility and Counter-ion effects.
-
Explanation: The Iodide salt is often slightly soluble in DCM/THF mixtures due to the "soft" nature of the iodide anion. The BF₄ salt is "harder" and likely insoluble in the same media, preventing the ylide generation. Furthermore, if your solvent was not strictly anhydrous, the BF₄⁻ might have hydrolyzed, neutralizing the base required to deprotonate the sulfonium salt.
-
Solution: Switch solvent to DMSO/THF (1:1) or Acetonitrile . Ensure all solvents are dried over molecular sieves (3Å).
Q2: My stock solution in acetonitrile turned cloudy after 3 days. Can I still use it?
-
Root Cause: Moisture absorption or etching.
-
Explanation: Cloudiness indicates precipitation or glass etching. Acetonitrile is hygroscopic; absorbed water causes slow hydrolysis of BF₄⁻, releasing HF. The HF then etches the glass container, releasing silicates (cloudiness).
-
Solution: Discard the solution. It is now contaminated with acid and dissolved glass. Prepare fresh solutions immediately before use.
Q3: How do I remove water from the solid salt without decomposing it?
-
Root Cause: Thermal instability.
-
Explanation: Heating BF₄ salts above 100°C can induce decomposition.
-
Protocol: Dry in a vacuum desiccator over P₂O₅ at 40–50°C for 24 hours. Do not exceed 60°C under high vacuum.
Validated Purification Protocol
If you suspect your batch is wet or impure, recrystallization is the standard recovery method.
Recrystallization from Ethanol/Toluene:
-
Dissolution: Dissolve 10g of crude Me₃S⁺ BF₄⁻ in the minimum amount of boiling Ethanol (approx. 30-50 mL).
-
Note: Do not boil excessively to prevent hydrolysis.[2]
-
-
Filtration: Hot filter through a glass frit (if insoluble particulates are present).
-
Precipitation: Slowly add warm Toluene (antisolvent) until the solution becomes slightly turbid.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.
-
Collection: Filter the white crystals and wash with cold Toluene or Diethyl Ether.
-
Drying: Dry under high vacuum (<1 mbar) at 40°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1147, Trimethylsulfonium. Retrieved from [Link][3]
-
Freire, M. G., et al. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids.[4] Journal of Physical Chemistry A. Retrieved from [Link]
-
Organic Syntheses. Trimethyloxonium Tetrafluoroborate (Analogous Handling Protocols). Org.[1][2][3][5][6] Synth. 1971, 51, 142. Retrieved from [Link]
Sources
- 1. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Trimethylsulphonium tetrafluoroborate(1-) | C3H9BF4S | CID 3083643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tetrafluoroborate - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Methylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for scaling up methylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning methylation processes from the laboratory bench to pilot or manufacturing scale. Instead of a generic overview, we will directly address the critical challenges you may encounter, providing in-depth troubleshooting guides, FAQs, and validated protocols to ensure your scale-up is successful, safe, and efficient.
The Core Challenge of Scale-Up: A Shift in Physical Principles
Scaling a chemical reaction is not as simple as multiplying the quantities of reagents. As the volume of a reactor increases, the fundamental relationship between its volume and surface area changes dramatically. This shift is the primary source of most scale-up challenges. For stirred-tank reactors, the rate of heat generation, which is proportional to volume, goes up with the cube of the reactor's diameter, but the wall area available for heat transfer only increases as the diameter squared[1]. This disparity means that heat removal becomes significantly less efficient at larger scales, a critical issue for often exothermic methylation reactions[1][2][3]. Similarly, achieving uniform mixing becomes more complex, potentially leading to localized "hot spots" or areas of high reactant concentration that can cause incomplete reactions and the formation of impurities[4].
Visualization: The Scale-Up Parameter Dilemma
Caption: Relationship between key physical parameters during reaction scale-up.
Troubleshooting Guide: Common Scale-Up Issues
This section is structured in a question-and-answer format to address specific problems you may encounter.
Issue 1: My reaction is showing a lower yield and more impurities at a larger scale.
Q: We perfected our methylation in a 1L flask with 95% yield, but in the 100L reactor, the yield dropped to 70% with several new impurities. What's going on?
This is a classic scale-up problem rooted in inadequate mixing and heat distribution[4]. In a large tank, it's much harder to maintain a homogenous environment.
Potential Causes & Solutions:
-
Cause A: Poor Mixing and Localized Hot Spots.
-
The "Why": Inefficient stirring can fail to distribute reactants evenly, leading to areas of high concentration.[4] If the reaction is exothermic, these areas can become "hot spots" where the temperature is significantly higher than the sensor reading.[4] These localized high temperatures can accelerate side reactions or cause thermal degradation of reactants and products.[4] The viscosity of the reaction medium can also significantly hinder effective mixing.[4]
-
Troubleshooting Steps:
-
Evaluate Your Agitation System: The impeller type and speed that worked in the lab are unlikely to be optimal for the plant. Axial flow impellers are generally better for blending and solid suspension, while radial flow impellers (like a Rushton turbine) generate higher shear, which can be useful for dispersions but may not be ideal for simple homogenization.[5]
-
Use Computational Fluid Dynamics (CFD): Before running another batch, model the fluid dynamics in your reactor. CFD simulations can help optimize the placement of baffles and impellers and predict mixing times.[4][6]
-
Implement a Staggered Reagent Addition: Instead of adding a key reagent all at once, dose it slowly over time. This allows the heat generated to be removed more effectively and prevents the buildup of high local concentrations.[7]
-
-
-
Cause B: Side Reaction Proliferation.
-
The "Why": Many methylation reactions have competing pathways, such as O-methylation vs. C-methylation or poly-methylation.[8] These side reactions may have different activation energies than the desired reaction. If hot spots form, these side reactions can become dominant. For example, in the methylation of cyclohexanone, the desired monomethylated product can be deprotonated and undergo a second methylation if the reaction time is too long or local base concentration is too high.[8]
-
Troubleshooting Steps:
-
Re-evaluate Your Base/Methylating Agent: A strong base used in excess can favor polymethylation.[8] Consider using a weaker base or a stoichiometric amount. The choice of methylating agent is also crucial; "harder" electrophiles like dimethyl sulfate may favor O-alkylation, while "softer" ones like methyl iodide generally favor C-alkylation.[8]
-
Kinetics Study: Perform a simple kinetics study at the lab scale at various temperatures to understand the temperature sensitivity of both your main reaction and key side reactions. This data is invaluable for setting operating limits at scale.
-
Quench Strategy: Ensure your quenching procedure is rapid and effective at the larger scale to stop the reaction precisely.
-
-
Visualization: Troubleshooting Workflow for Low Yield
Caption: Decision-making process for troubleshooting common scale-up issues.
Issue 2: The reaction is taking much longer to complete at scale.
Q: A reaction that was complete in 2 hours in the lab is now taking over 8 hours in the pilot plant, even at the same temperature. Why the delay?
This issue often points back to mass and heat transfer limitations. What appears to be the "same temperature" may not be true throughout the entire reactor volume.
Potential Causes & Solutions:
-
Cause A: Inefficient Mass Transfer.
-
The "Why": The reactants are not encountering each other as frequently as they did in the well-mixed lab flask. This is a mixing issue where the bulk movement of fluid is insufficient to ensure homogeneity in a timely manner.[9] The time required to achieve a homogeneous state increases with the scale of the process.[9]
-
Troubleshooting Steps:
-
Measure Mixing Time: Perform a tracer study at the pilot scale. This involves adding a small amount of a detectable substance (like a salt or dye) and measuring how long it takes for its concentration to become uniform across the vessel.[6][9] This gives you a quantitative measure of your mixing efficiency.
-
Increase Agitator Speed (with caution): While increasing the impeller speed seems like an easy fix, it also increases power consumption and shear stress, which could degrade sensitive molecules. It's a parameter to be optimized, not maximized.[6]
-
Check Reactor Geometry: Ensure the impeller is correctly positioned and that baffles are being used effectively to prevent vortexing and promote top-to-bottom fluid movement. Suboptimal placement of baffles or impellers can severely hamper mixing.[4]
-
-
-
Cause B: Inaccurate Temperature Control.
-
The "Why": A single temperature probe in a large reactor may not reflect the true average temperature. If parts of the reactor are colder due to poor mixing or inefficient heating jacket performance, the reaction rate in those zones will be slower, dragging out the overall completion time.[4]
-
Troubleshooting Steps:
-
Use Multiple Temperature Probes: Install probes at different locations and depths in the reactor to get a comprehensive thermal map of your system.
-
Verify Heat Transfer Coefficient: The overall heat transfer coefficient (U) is a critical parameter for modeling and predicting reactor performance.[7] This can be determined experimentally using reaction calorimetry, which measures the heat flow in real-time.[7] This data allows you to accurately model the heat transfer capabilities of your larger reactor.[7]
-
-
Issue 3: We are struggling with the downstream purification of our methylated product.
Q: Our lab-scale purification by chromatography worked perfectly. At the pilot scale, the column is clogging, and the resolution is poor. What should we change?
Purification challenges at scale are common because large-scale operations introduce nonlinear factors like pressure drops, high viscosity, and equipment limitations that aren't apparent at the bench.[10]
Potential Causes & Solutions:
-
Cause A: Column Packing and Resin Issues.
-
The "Why": Packing a large-diameter chromatography column uniformly is significantly more challenging than a lab-scale column.[11] Voids or channels in the packing can lead to poor separation. Furthermore, the cost and availability of the specific resin used in the lab may be prohibitive at a commercial scale.[11]
-
Troubleshooting Steps:
-
Linear Flow Rate is Key: When scaling up chromatography, the primary goal is to keep the linear flow rate (and thus residence time) constant.[11] This is achieved by increasing the column diameter while maintaining the bed height.[11]
-
Automated Packing: For columns with diameters greater than 30 cm, consider using an automated column packing system to ensure consistency and avoid human error.[11]
-
Resin Stability and Lifecycle: Evaluate how many cycles the resin can withstand before its performance degrades. Impurities can build up over time, affecting column performance.[11]
-
-
-
Cause B: Physical Properties of the Process Stream.
-
The "Why": The viscosity of your product stream can have a major impact on flow characteristics and pressure.[10] A solution that is easy to handle in a beaker may be too viscous to pump effectively through a large column, leading to high backpressure and poor performance.
-
Troubleshooting Steps:
-
Consider Alternative Purification Methods: If chromatography is proving difficult, explore other options. Tangential flow filtration (TFF) can be an effective alternative for removing low-molecular-weight impurities.[10] Crystallization is another highly effective and scalable purification technique if your product is a solid.
-
Dilution/Solvent Exchange: Before loading onto the column, you may need to dilute the product stream or perform a solvent exchange to reduce viscosity and ensure compatibility with the chromatography resin.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up methylation reactions? A: The top concerns are thermal runaway and handling hazardous reagents . Many methylation reactions are exothermic, and the reduced heat transfer capacity of large reactors increases the risk of an uncontrolled temperature increase.[2][3] Additionally, many common methylating agents like methyl iodide and dimethyl sulfate are highly toxic and hazardous.[12] At a large scale, the risks associated with handling these materials are magnified. A thorough safety review (e.g., a HAZOP study) is critical before any scale-up operation.
Q2: Can we just run the reaction for a longer time to ensure it goes to completion? A: While extending the reaction time can sometimes help, it is often a suboptimal solution. Prolonging the reaction can lead to the formation of more degradation products or polymethylated byproducts, reducing both yield and purity.[8] It is far better to address the root cause, which is typically a rate limitation due to poor mixing or heat transfer.
Q3: What is reaction calorimetry and why is it important for scale-up? A: Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction in real-time.[7] It provides critical data on the rate of heat release, which is essential for ensuring that the plant-scale reactor's cooling system can handle the thermal load.[7] This information allows you to calculate the maximum safe dosing rate for your reactants and prevent thermal runaway.[7]
Q4: Our process involves DNA methylation for epigenetic studies. Do the same principles apply? A: Yes, the core principles of ensuring complete and specific reactions apply, though the context is biological. When scaling up enzymatic DNA methylation, ensuring sufficient enzyme-to-substrate ratio (e.g., methyltransferase units per µg of DNA) and optimal S-adenosylmethionine (SAM) concentration is crucial.[13] Incomplete methylation can occur if you exhaust your SAM cofactor.[14] For purification, simple spin columns or ethanol precipitation are often sufficient to remove the enzyme and buffers after heat inactivation, and more complex methods like phenol extraction may not be necessary and can lead to sample loss.[15]
Q5: Are there newer technologies that can mitigate some of these scale-up challenges? A: Yes, flow chemistry is an emerging technology that offers significant advantages for scaling up reactions.[12] In a flow reactor, reactants are continuously pumped through a heated tube or channel. This setup has an extremely high surface-area-to-volume ratio, allowing for excellent heat transfer and precise temperature control.[12] This often allows reactions to be run at higher temperatures and pressures safely, leading to much faster reaction times and easier scale-up compared to traditional batch reactors.[12][16]
Key Experimental Protocols
Protocol 1: Determining Mixing Time via pH Tracer
This protocol provides a method to empirically measure the mixing efficiency of your reactor, a critical parameter for ensuring reaction homogeneity.[9]
Materials:
-
Stirred-tank reactor filled with process-volume water or a solvent matching the viscosity of your reaction medium.
-
Two calibrated pH probes, placed at different locations (e.g., one near the top surface, one near the bottom outlet).
-
Data logging system for pH probes.
-
Tracer solution: 1 M Sodium Carbonate (Na₂CO₃).
Procedure:
-
Set the agitator to the desired process speed and allow the system to stabilize.
-
Begin recording pH data from both probes. The initial pH should be stable.
-
Rapidly inject a small volume of the 1 M Na₂CO₃ tracer solution into the reactor near the liquid surface.
-
Continue recording until the pH readings from both probes stabilize at a new, higher value and are identical.
-
Analysis: The mixing time is defined as the time elapsed from the injection of the tracer to the point where both pH probes reach and remain within 95% of the final pH value.[9] This time provides a quantitative benchmark for your reactor's mixing performance under those conditions.
Protocol 2: General Protocol for Scaling Up Enzymatic DNA Methylation
This protocol is adapted for scaling up in vitro methylation of genomic DNA.
Parameters to Keep Constant:
-
Concentration of DNA in the reaction volume.
-
Units of methyltransferase per microgram of DNA.
-
Final concentration of S-adenosylmethionine (SAM).
-
Reaction buffer concentration (e.g., 1X).
-
Temperature and Incubation Time.
Example Scale-Up Calculation (from 50 µL to 5 mL):
| Component | Lab-Scale (50 µL) | Pilot-Scale (5 mL) | Notes |
| Nuclease-free Water | Up to 50 µL | Up to 5 mL | Adjust to final volume |
| 10X Reaction Buffer | 5 µL | 500 µL | Maintains 1X concentration |
| DNA (e.g., 1 µg/50µL) | 1 µg | 100 µg | Keeps DNA concentration constant |
| SAM (e.g., 160 µM final) | 0.5 µL of 16 mM stock | 50 µL of 16 mM stock | Keeps cofactor concentration constant |
| Methyltransferase (e.g., 4U/µg) | 4 Units | 400 Units | Keeps enzyme/substrate ratio constant[13] |
| Total Volume | 50 µL | 5 mL | 100x Scale-Up |
Procedure:
-
Prepare a master mix of water, buffer, and SAM at the pilot-scale volume.
-
Aliquot the DNA into the reaction vessel.
-
Add the master mix to the DNA.
-
Add the required total units of methyltransferase.
-
Mix gently but thoroughly. For larger volumes, this may require a rocker or gentle orbital shaker instead of just pipetting.
-
Incubate at the recommended temperature (e.g., 37°C) for the standard time (e.g., 1-4 hours).[13]
-
Stop the reaction via heat inactivation (e.g., 65°C for 20 minutes).[13]
-
Purification: For large volumes, do not use phenol-chloroform as it can lead to loss.[15] Use a suitable large-scale DNA cleanup kit (spin column-based) or perform ethanol precipitation with a co-precipitant like GlycoBlue to ensure efficient pelleting of the DNA.
References
- Vertex AI Search. (2015). How flow chemistry can make processes greener. Chem. Commun.
- Amar Equipment. (2024). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium.
- Jinzong Machinery. (2024). Common Issues in Chemical Reactors.
- New England Biolabs.
- Harriott, P. (2002). Heat and Mass Transfer in Reactors. CRC Press.
- Mettler Toledo.
- Fluorotherm™. (2024).
- Benchchem.
- Thermo Fisher Scientific.
- Scale Biosciences.
- New England Biolabs. EpiMark® Methylated DNA Enrichment Kit Troubleshooting Guide.
- NIH. (2021).
- Protocol Online. (2008).
- Scale Biosciences.
- Takara Bio.
- Bio-Rad.
- NIH. (2019). DNA Methylation Analysis: Choosing the Right Method. PMC.
- MDPI. (2021).
- NIH. (2023).
- BHR Group. Mixing: - Impeller Performance in Stirred Tanks.
- ACS Publications. (2022). Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines. The Journal of Organic Chemistry.
- Distek, Inc. Characterizing Mixing Dynamics within a Single-Use Stirred Tank Reactor (STR) System.
- Bentham Science.
- MDPI. (2022). Progress of Methylation of C 6-8 ~Arene with Methanol: Mechanism, Catalysts, Kinetic/Thermodynamics and Perspectives.
- NIH. (2017).
- Read the Docs.
- American Physiological Society. (2020).
- Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- Penerbit UTHM. (2024).
- IJERA. (2016). Development and Scale Up Of a Chemical Process in Pharmaceutical Industry: A Case Study.
- Bio-Rad.
- AIR Unimi. (2018). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry.
- Bio-Link.
- ResearchGate. (2016). (PDF) Numerical evaluation of mixing time in a tank reactor stirred by a magnetically driven impeller.
- Wikipedia.
- ResearchGate. (2015). Purification of Methylation product after methylation by M.
- MDPI. (2023). Current Challenges of Methylation-Based Liquid Biopsies in Cancer Diagnostics. PMC.
- The Royal Society of Chemistry. (2024). Chapter 6: Safety Considerations of Targeting Epigenetic Mechanisms.
- ResearchGate. (2013). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
- Natural Balance Wellness Medical Center.
- Oxford Academic. (2012). What Do We Need to Know prior to Thinking about Incorporating an Epigenetic Evaluation into Safety Assessments? Toxicological Sciences.
- Rupa Health. (2024).
- MDPI. (2021). Targeting DNA Methylation in the Adult Brain through Diet. PMC.
- PubMed. (2022). Large-scale manipulation of promoter DNA methylation reveals context-specific transcriptional responses and stability.
- Britannica. (2024).
- Chemistry Learner.
- MDPI. (2021). Effects of Environmental Non-Essential Toxic Heavy Metals on Epigenetics During Development.
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Optimizing Heat Transfer in the Chemical Industry - Fluorotherm™ [fluorotherm.com]
- 3. ijera.com [ijera.com]
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- 5. framatomebhr.com [framatomebhr.com]
- 6. Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics [mdpi.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. distekinc.com [distekinc.com]
- 10. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
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- 15. researchgate.net [researchgate.net]
- 16. air.unimi.it [air.unimi.it]
Technical Support Center: A Researcher's Guide to Removing Tetrafluoroborate Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging task of removing tetrafluoroborate (BF₄⁻) salts from their reaction mixtures. As a weakly coordinating anion, tetrafluoroborate is a frequent flyer in organic and inorganic synthesis, prized for its ability to stabilize reactive cationic species and its solubility in organic solvents.[1][2] However, its very utility can complicate purification, making its efficient removal a critical step for obtaining pure products.
This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a logical framework for selecting the most appropriate removal strategy for your specific experimental context.
Troubleshooting Common Issues: A Q&A Approach
This section directly addresses specific problems you might be facing in the lab.
Question 1: I've performed an aqueous workup, but my NMR still shows significant tetrafluoroborate salt contamination. What's going wrong?
Answer: This is a frequent issue, and the root cause often lies in the solubility characteristics of the specific tetrafluoroborate salt in your system. While many simple tetrafluoroborate salts have some water solubility, salts with large, lipophilic cations (like tetrabutylammonium) can have appreciable solubility in common organic extraction solvents.[3]
-
Causality: The partitioning of the salt between the aqueous and organic layers is not exclusively in favor of the aqueous phase. Vigorous shaking during extraction can also lead to the formation of emulsions, trapping the salt in the organic layer.[4]
-
Troubleshooting Steps:
-
Increase the Polarity of the Aqueous Phase: Instead of using deionized water for your initial washes, switch to a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, "salting out" organic components and improving the partitioning of your desired compound into the organic phase while retaining more of the tetrafluoroborate salt in the aqueous layer.[4]
-
Multiple Washes: A single wash is often insufficient. Perform multiple, sequential washes with smaller volumes of the aqueous solution (e.g., 3 x 50 mL washes instead of 1 x 150 mL).
-
Back-Extraction: After your initial separation, "back-extract" the combined aqueous layers with a fresh portion of your organic solvent to recover any of your product that may have partitioned into the aqueous phase.[4]
-
Question 2: My product is polar and water-soluble, making extractive workup impossible. How can I remove the tetrafluoroborate salt?
Answer: This scenario requires moving beyond simple liquid-liquid extraction. The key is to exploit a chemical or physical property difference between your product and the salt that doesn't rely on solvent partitioning.
-
Recommended Strategy: Precipitation via Anion Exchange. This is often the most effective method. The principle is to introduce a cation that forms a highly insoluble salt with the tetrafluoroborate anion, causing it to precipitate out of the solution. A common and effective choice is to use a potassium salt, as potassium tetrafluoroborate (KBF₄) has low solubility in many organic solvents.[5]
-
Alternative Anion Exchange: If KBF₄ precipitation is not effective, consider using a salt with a larger, more lipophilic anion to precipitate your cationic product, leaving the tetrafluoroborate salt in solution. Potassium hexafluorophosphate (KPF₆) is an excellent choice for this, as hexafluorophosphate salts are often less soluble than their tetrafluoroborate counterparts.[6][7]
-
-
Detailed Protocol: Precipitation with Potassium Hexafluorophosphate (KPF₆)
-
Solvent Selection: Dissolve your crude reaction mixture containing the tetrafluoroborate salt in a minimal amount of a polar organic solvent in which your product is soluble (e.g., acetonitrile, methanol).
-
Precipitant Addition: Prepare a saturated solution of KPF₆ in the same solvent or a compatible one. Add this solution dropwise to your reaction mixture while stirring.
-
Precipitation: The desired product-hexafluorophosphate salt should precipitate out of the solution. The formation of a solid may be immediate or may require cooling the mixture in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any residual tetrafluoroborate salt solution, followed by a non-polar solvent like diethyl ether to aid in drying.
-
Question 3: I've tried precipitation, but my product remains in solution with the tetrafluoroborate salt. What are my other options?
Answer: If precipitation fails, chromatographic separation or the use of scavengers are your next lines of defense.
-
Chromatography:
-
Silica or Alumina Plug: For less polar products, passing the crude mixture through a short plug of silica gel or alumina can be effective.[8] The polar salt will adsorb onto the stationary phase, while your less polar product elutes. This is a quick and often effective method for small-scale purifications.
-
Ion-Exchange Chromatography: This is a more robust chromatographic method. Use a column packed with an ion-exchange resin. For removing a tetrafluoroborate anion, you would use an anion-exchange resin. The resin is typically charged with a counter-ion (like chloride) that will be displaced by the tetrafluoroborate anion as it binds to the resin. Your neutral or cationic product will pass through.
-
-
Scavenger Resins: These are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution. For removing a tetrafluoroborate salt, you could use a basic resin to scavenge an acidic cation or a resin with appended metal ions to chelate the tetrafluoroborate anion.
Frequently Asked Questions (FAQs)
What is the fundamental principle behind removing tetrafluoroborate salts?
The core principle is to exploit the differences in physicochemical properties between your desired compound and the tetrafluoroborate salt. These differences can be in solubility, charge, or reactivity.
Why is tetrafluoroborate considered a "weakly coordinating" anion?
The tetrafluoroborate anion has a tetrahedral geometry, and the negative charge is distributed symmetrically across the four highly electronegative fluorine atoms.[9] This charge distribution reduces its nucleophilicity and basicity, making it less likely to form strong covalent bonds with cationic centers.[1][9] This "inertness" is what makes it a good choice for stabilizing reactive cations without interfering in the reaction.[1][9]
Are there any safety concerns when working with tetrafluoroborate salts?
While generally more stable than salts with anions like perchlorate, some tetrafluoroborate salts, particularly diazonium tetrafluoroborates, can be unstable and potentially explosive, especially when isolated and dried.[10] It is always best practice to handle these compounds with care, avoid isolating them when possible, and consult safety data sheets.[10] Under acidic conditions or at elevated temperatures, the tetrafluoroborate anion can also undergo hydrolysis to release hydrofluoric acid (HF).[11]
Visualizing Your Workflow
A logical approach to selecting the appropriate removal method is crucial for efficiency. The following diagram outlines a decision-making workflow.
Sources
- 1. Tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. Tetrafluoroborate [chemeurope.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Potassium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 7. What Is Potassium Hexafluorophosphate Used for [qinmuchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Methylation Apex: Trimethyloxonium vs. Trimethylsulfonium Tetrafluoroborate
Executive Summary
In the hierarchy of alkylating agents, Trimethyloxonium tetrafluoroborate (
-
Trimethyloxonium tetrafluoroborate (Meerwein’s Salt): The "ultimate" electrophile. It is a Hard alkylating agent designed for difficult O-alkylations (e.g., amides to imidates) and reacting with weak nucleophiles. It is extremely moisture-sensitive.
-
Trimethylsulfonium tetrafluoroborate: A Soft , robust reagent. It is primarily utilized as a precursor for sulfur ylides (Corey-Chaykovsky reaction) and for methylations requiring high thermal stability or aqueous tolerance.
Mechanistic Foundations & Reactivity
The divergence in performance stems from the leaving group thermodynamics and the electrophilicity of the methyl carbons.
The Leaving Group Driver
-
Oxonium (
): The leaving group is Dimethyl Ether ( ) . This is a gas at room temperature (bp -24°C). The entropic gain from the release of a gas drives the reaction forward irreversibly. The bond is highly polarized, making the methyl groups exceptionally electrophilic. -
Sulfonium (
): The leaving group is Dimethyl Sulfide ( ) . This is a liquid (bp 37°C). The bond is longer and less polarized than the bond, resulting in a significantly lower electrophilic potential.
HSAB Application
-
Oxonium (Hard): Prefers Hard Nucleophiles (Oxygen in amides, ketones, esters, phosphates).
-
Sulfonium (Soft): Prefers Soft Nucleophiles (Carbanions, Thiols) or requires base activation to form ylides.
Figure 1: Mechanistic divergence. Oxonium acts via direct electrophilic attack, while Sulfonium is typically activated to a ylide for methylene transfer.
Comparative Performance Data
The following table contrasts the operational parameters of both reagents.
| Feature | Trimethyloxonium | Trimethylsulfonium |
| Reactivity Class | Ultra-High (Hard Electrophile) | Moderate (Soft Electrophile) |
| Primary Application | O-Methylation (Amides | Ylide Formation (Epoxidation) |
| Moisture Stability | Poor (Hydrolyzes in seconds/minutes) | Excellent (Stable in aqueous solution) |
| Storage | -20°C, Inert Atmosphere (Argon) | Room Temp / Fridge, Desiccator |
| Byproduct | Dimethyl Ether (Gas) | Dimethyl Sulfide (Volatile Liquid, Odorous) |
| Solubility | Nitromethane, DCM (sparingly), | Water, Methanol, DMSO |
Detailed Experimental Protocols
Protocol A: O-Methylation of Secondary Amides (The "Meerwein" Route)
Objective: Convert a secondary amide to an imidate ester. This is a critical step in synthesizing substituted amines or heterocycles.
Reagent: Trimethyloxonium tetrafluoroborate (
Safety Note:
-
Preparation: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.
-
Solvation: Add the secondary amide (1.0 equiv) and anhydrous Dichloromethane (DCM).
-
Note: If solubility is poor, Nitromethane is an excellent alternative due to its high dielectric constant.
-
-
Addition: Add Trimethyloxonium tetrafluoroborate (1.1 – 1.2 equiv) in one portion against a counter-flow of Argon.
-
Observation: The salt may not dissolve immediately.[3] It will slowly dissolve as it reacts.
-
-
Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (the imidate is usually more polar than the starting material).
-
Quench (Critical):
-
Cool the mixture to 0°C.
-
Slowly add saturated aqueous
. Do not use water alone , as the resulting acid ( ) will hydrolyze the newly formed imidate back to the amide or ester.
-
-
Workup: Extract with DCM, dry over
, and concentrate.
Protocol B: Epoxidation via Sulfur Ylide (Corey-Chaykovsky)
Objective: Convert an aldehyde/ketone to an epoxide.
Reagent: Trimethylsulfonium tetrafluoroborate (
Why
-
Activation: In a flame-dried flask under
, suspend Trimethylsulfonium tetrafluoroborate (1.2 equiv) in anhydrous THF. -
Ylide Formation: Cool to -10°C and add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium tert-butoxide (
). -
Substrate Addition: Add the ketone/aldehyde (1.0 equiv) dropwise as a solution in THF.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench with water, extract with Diethyl Ether, and concentrate.
Decision Matrix: Which Reagent to Choose?
Use the logic flow below to determine the correct reagent for your synthesis.
Figure 2: Decision tree for reagent selection based on substrate and desired transformation.
Stability & Handling Guidelines
Trimethyloxonium (The "Danger" Zone)
-
Hydrolysis: Reacts violently with water.
-
Storage: Must be stored at -20°C. If the white crystals turn yellow or liquid appears, the reagent has decomposed and generated acid.
-
Weighing: Can be weighed in air rapidly if humidity is <40%, but a glovebox or "weighing boat in a jar" technique is recommended.
Trimethylsulfonium (The "Safe" Zone)
-
Hydrolysis: Stable in water at neutral pH.
-
Storage: Ambient temperature or 4°C. Non-hygroscopic compared to the oxonium salt.
-
Odor: Releases dimethyl sulfide (smell of rotting cabbage) upon degradation or reaction. Use bleach to neutralize glassware and waste streams to oxidize the sulfide to odorless sulfoxide/sulfone.
References
-
Organic Syntheses. "Trimethyloxonium Tetrafluoroborate." Org.[1][3][6][7] Synth.1973 , 53, 1080. Link
-
Sigma-Aldrich. "Trimethyloxonium tetrafluoroborate Product Sheet." Link
-
Sigma-Aldrich. "Trimethylsulfonium tetrafluoroborate Product Sheet." Link
-
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." J. Am. Chem. Soc.1965 , 87, 1353–1364. Link
-
National Institutes of Health (PubChem). "Trimethyloxonium tetrafluoroborate Compound Summary." Link
Sources
- 1. Trimethyloxonium Tetrafluoroborate CAS#: 420-37-1 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride [organic-chemistry.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. nbinno.com [nbinno.com]
comparing Trimethylsulfonium tetrafluoroborate to methyl iodide
Trimethylsulfonium Tetrafluoroborate vs. Methyl Iodide
Executive Summary
The Bottom Line: For routine methylation of carboxylic acids (esterification) and phenols (etherification), Trimethylsulfonium tetrafluoroborate (
Physicochemical & Safety Profile
The primary driver for switching from MeI to sulfonium salts is safety. MeI is a volatile liquid alkylating agent that can easily be inhaled, whereas
| Feature | Methyl Iodide (MeI) | Trimethylsulfonium Tetrafluoroborate ( | Impact on Workflow |
| Physical State | Liquid (bp 42.5°C) | Solid (mp ~205-210°C) | MeI requires handling in a fume hood; |
| Vapor Pressure | High (Volatile) | Negligible | MeI poses significant inhalation risk; Sulfonium salt does not. |
| Toxicity | High (Neurotoxin, Carcinogen) | Moderate (Irritant) | MeI requires specific SOPs for quenching and disposal. |
| Stability | Light sensitive; decomposes to | Stable; Non-hygroscopic | |
| Leaving Group | Iodide ( | Dimethyl sulfide ( | |
| Atom Economy | 10.6% (Active Methyl mass %) | 9.1% (Active Methyl mass %) | MeI is slightly more atom-efficient, but waste disposal costs for Iodine often offset this. |
Mechanistic Divergence & Selectivity
As a Senior Application Scientist, it is critical to understand why these reagents behave differently. Both operate via an
-
Methyl Iodide: A soft electrophile. It reacts indiscriminately with soft nucleophiles (sulfur, nitrogen) and hard nucleophiles (oxygen). This leads to lower selectivity in multifunctional molecules (e.g., methylating an amine and an alcohol).
-
Trimethylsulfonium Tetrafluoroborate: A harder electrophile. The positive charge is localized on the sulfur, making it highly effective for attacking hard nucleophiles like carboxylates (
) and phenoxides ( ).
Mechanistic Pathway Diagram
The following diagram illustrates the parallel reaction pathways and the transition states involved.
Caption: Comparative
Performance Comparison Data
The following data summarizes typical yields for O-methylation (esterification of carboxylic acids) based on aggregated literature values for these reagent classes.
| Substrate Class | Reagent | Conditions | Time | Yield (%) | Selectivity Note |
| Benzoic Acid | MeI | 2 h | 95% | Non-selective; will alkylate amines if present. | |
| Benzoic Acid | 4 h | 92% | High O-selectivity. | ||
| Fatty Acid | MeI | 1 h | 98% | Fast, but difficult to remove trace DMF/Iodide. | |
| Fatty Acid | 3-5 h | 90% | Product precipitates or extracts easily. | ||
| Phenol | MeI | 1 h | 96% | Requires strict anhydrous conditions. | |
| Phenol | 6 h | 88% | Tolerates moisture better; milder base. |
Key Insight:
Experimental Protocols
These protocols are designed to be self-validating . The disappearance of the solid starting material (acid) and the appearance of the less polar ester on TLC are key checkpoints.
Protocol A: Standard Methylation with Methyl Iodide (The "Classic" Route)
Warning: Perform in a well-ventilated fume hood. MeI is a neurotoxin.
-
Setup: Charge a round-bottom flask with Carboxylic Acid (1.0 equiv) and Acetone (0.5 M concentration).
-
Deprotonation: Add anhydrous
(1.5 equiv). Stir at Room Temperature (RT) for 15 mins. -
Addition: Add Methyl Iodide (1.2 equiv) via syringe. Note: MeI is heavy; ensure the needle is secure.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Mobile phase: 10-20% EtOAc/Hexane).
-
Quench: Add aqueous Ammonium Hydroxide (10 mL) to destroy excess MeI (converts it to methylamine/iodide salts). Stir for 30 mins. Critical Safety Step.
-
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate.
Protocol B: Green Methylation with Trimethylsulfonium Tetrafluoroborate
Advantage: No neurotoxic liquids. Byproduct removal is simplified.
-
Setup: Charge a round-bottom flask with Carboxylic Acid (1.0 equiv) and Acetone or Methanol (0.5 M).
-
Base: Add anhydrous
(2.0 equiv). -
Reagent Addition: Add solid Trimethylsulfonium tetrafluoroborate (1.2 – 1.5 equiv) directly to the flask.
-
Reaction: Equip with a reflux condenser. Heat to reflux (approx. 60–65°C) for 4–6 hours.
-
Checkpoint: The reaction mixture will smell strongly of dimethyl sulfide (cabbage/corn smell). This confirms the reaction is progressing.
-
-
Workup:
-
Cool to RT.
-
Filter off the inorganic salts (
and excess ). -
Concentrate the filtrate. The
byproduct evaporates during concentration (perform in hood). -
Dissolve residue in EtOAc, wash with water (to remove any residual tetrafluoroborate salts), dry, and concentrate.
-
Operational Workflow Diagram
Caption: Operational comparison showing the mandatory quenching step for MeI versus the simplified filtration/evaporation workup for the sulfonium salt.
References
-
TCI Chemicals. Alkylation Reagents for Ester Synthesis.[1] Retrieved from
-
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[2][3] Green Chemistry, 10, 457-464.[2] Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: Methyl Iodide. Retrieved from
-
Badet, B., Julia, M., & Ramirez-Munoz, M. (1980). Use of sulfonium salts for synthesis.[1][4] Synthesis, 1980(11), 926-929. (Foundational text on sulfonium reactivity).
-
U.S. EPA. Methyl Iodide (Iodomethane) Hazard Summary. Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. thieme-connect.de [thieme-connect.de]
A Comparative Guide to Methylating Agents: Trimethylsulfonium Tetrafluoroborate vs. Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the precise installation of a methyl group is a fundamental and often pivotal transformation. The choice of methylating agent can profoundly impact reaction efficiency, substrate compatibility, and, critically, operational safety. This guide provides an in-depth, evidence-based comparison of two common methylating agents: the powerful yet sensitive trimethylsulfonium tetrafluoroborate and the industrially ubiquitous but hazardous dimethyl sulfate.
At a Glance: Key Physicochemical and Reactive Properties
| Property | Trimethylsulfonium Tetrafluoroborate | Dimethyl Sulfate |
| Formula | [(CH₃)₃S]⁺[BF₄]⁻[1] | (CH₃)₂SO₄[2] |
| Appearance | White to off-white solid[3] | Colorless, oily liquid |
| Molar Mass | 163.97 g/mol [2] | 126.13 g/mol |
| Reactivity | High, strong electrophilic methylating agent | High, strong electrophilic methylating agent |
| Solubility | Soluble in polar organic solvents like DCM, nitromethane | Soluble in methanol, dichloromethane, acetone |
| Key Hazard | Corrosive, moisture-sensitive | Extremely toxic, carcinogenic, mutagenic |
Efficacy in Methylation Reactions: A Head-to-Head Comparison
The true measure of a methylating agent lies in its performance across a range of substrates. Here, we dissect the efficacy of trimethylsulfonium tetrafluoroborate and dimethyl sulfate in key methylation reactions, supported by experimental data.
O-Methylation: Phenols and Carboxylic Acids
Both reagents are effective for the O-methylation of phenols and carboxylic acids. However, trimethylsulfonium tetrafluoroborate and its oxonium analogue, trimethyloxonium tetrafluoroborate, are generally considered more powerful methylating agents than sulfonate esters like dimethyl sulfate[4]. This increased reactivity allows for methylation under milder conditions, which can be advantageous for sensitive substrates.
Table 1: Comparative Yields for O-Methylation
| Substrate | Reagent | Conditions | Yield | Reference |
| 4-Acetoxybenzoic Acid | Trimethyloxonium Tetrafluoroborate | CH₂Cl₂, diisopropylethylamine, RT, 16-24h | 85-95% | |
| Salicylic Acid | Dimethyl Sulfate | NaHCO₃, 90°C, 90 min | 96% | [5] |
| Gallic Acid | Dimethyl Sulfate | NaOH, H₂O, boil, 2h | 89-92% | |
| Chlorophenols | Trimethyloxonium Tetrafluoroborate | DCM, 4°C | Efficient conversion |
The data suggests that while dimethyl sulfate can provide excellent yields, it often requires elevated temperatures. In contrast, trimethyloxonium tetrafluoroborate can achieve high yields at room temperature, a significant advantage for thermally labile molecules.
N-Methylation: Anilines and Other Amines
The N-methylation of amines is a common reaction in pharmaceutical synthesis. While both reagents can be employed, the high reactivity of dimethyl sulfate can sometimes lead to over-methylation.
S-Methylation: Thiols
The S-methylation of thiols is another important transformation. Both reagents are capable of effecting this conversion. For instance, various thiol-containing compounds, including alkane thiols and thiocholesterol, can be efficiently converted to their corresponding methyl sulfides using trimethylsulfonium hydroxide, a related reagent[7]. Dimethyl sulfate is also widely used for the S-methylation of thiols, often under basic conditions[8].
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these reagents, detailed experimental protocols for the methylation of 4-acetoxybenzoic acid are presented below.
Methylation of 4-Acetoxybenzoic Acid with Trimethyloxonium Tetrafluoroborate
This protocol is adapted from a procedure in Organic Syntheses and demonstrates the use of a powerful oxonium salt under mild conditions.
Caption: Workflow for the methylation of 4-acetoxybenzoic acid using trimethyloxonium tetrafluoroborate.
Causality Behind Experimental Choices:
-
Dichloromethane as Solvent: Provides good solubility for the reactants and is relatively inert under the reaction conditions.
-
Diisopropylethylamine as Base: A non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing with the substrate for methylation.
-
Room Temperature Reaction: The high reactivity of the oxonium salt allows for the reaction to proceed to completion without the need for heating, preserving the integrity of potentially sensitive functional groups.
-
Aqueous Work-up: The series of acidic and basic washes effectively removes the diisopropylethylamine, unreacted carboxylic acid, and inorganic byproducts.
Methylation of Salicylic Acid with Dimethyl Sulfate
This protocol, adapted from a recent publication in ACS Omega, illustrates a regioselective methylation using dimethyl sulfate[5].
Caption: Workflow for the regioselective methylation of salicylic acid using dimethyl sulfate.
Causality Behind Experimental Choices:
-
Sodium Bicarbonate as Base: A mild base that selectively deprotonates the more acidic carboxylic acid group over the phenolic hydroxyl group, leading to regioselective methylation.
-
Elevated Temperature (90°C): Dimethyl sulfate is less reactive than oxonium salts, and heating is necessary to achieve a reasonable reaction rate.
-
Aqueous Wash: This step serves to quench the reaction and remove water-soluble byproducts. The excess dimethyl sulfate is hydrolyzed to methanol and sulfuric acid[9].
-
Neutralization with NaOH: The sulfuric acid formed during the work-up is neutralized.
Safety and Handling: A Critical Consideration
The choice between these two reagents often hinges on safety and handling considerations.
Trimethylsulfonium Tetrafluoroborate:
-
Hazards: Corrosive and causes severe skin burns and eye damage[1]. It is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen)[4][10].
-
Handling: Weighing should be done quickly to minimize exposure to atmospheric moisture[10]. Anhydrous solvents are essential.
-
Byproducts and Quenching: Upon contact with water, it hydrolyzes to dimethyl ether, methanol, and tetrafluoroboric acid[4]. The reaction can be quenched with a base such as sodium hydroxide or sodium carbonate[10]. The byproducts are corrosive but not volatile.
Dimethyl Sulfate:
-
Hazards: Extremely toxic, carcinogenic, and mutagenic. It can be absorbed through the skin and mucous membranes, and inhalation can be fatal.
-
Handling: Must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).
-
Byproducts and Quenching: Excess dimethyl sulfate is typically destroyed by quenching with a base like sodium hydroxide, sodium carbonate, or ammonium hydroxide[9]. This process hydrolyzes it to methanol and sulfuric acid, which are then neutralized.
Caption: Key safety and handling differences between the two methylating agents.
Conclusion: Selecting the Right Reagent for the Job
The choice between trimethylsulfonium tetrafluoroborate and dimethyl sulfate is a nuanced one, guided by the specific requirements of the chemical transformation and the available laboratory infrastructure.
Choose Trimethylsulfonium Tetrafluoroborate when:
-
High reactivity is required: For methylating weakly nucleophilic or sterically hindered functional groups.
-
Mild reaction conditions are necessary: To avoid decomposition of sensitive substrates.
-
The extreme toxicity of dimethyl sulfate is an unacceptable risk.
Choose Dimethyl Sulfate when:
-
Cost is a primary driver, especially at a large scale.
-
The substrate is robust enough to withstand higher reaction temperatures and basic conditions.
-
Strict safety protocols and engineering controls are in place to manage its high toxicity.
Ultimately, a thorough risk assessment and consideration of the chemical properties of the substrate are paramount in making an informed and responsible decision.
References
-
Blättler, H. (1919). Über Trimethylsulfoniumverbindungen. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 40(8), 417–429. [Link]
-
Freitas, M. S., et al. (2024). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. [Link]
-
Meerwein, H., et al. (1937). Über Tertiäre Oxoniumsalze, I. Journal für praktische Chemie, 147(10-12), 257-285. [Link]
-
Sakakibara, Y. (1960). AZ-Methylation and N-Ethylation of Aniline. Doshisha University Science and Engineering Review, 1(1), 43-48. [Link]
-
Valdez, C. A., et al. (2022). Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry. Scientific Reports, 12(1), 1369. [Link]
-
PubChem. Trimethylsulfonium tetrafluoroborate. [Link]
-
Reddit. Trimethyloxonium tetrafluoroborate reaction, handling tips? [Link]
-
J. Am. Oil Chem. Soc. (1996). S-methyl derivatives from thiol compounds by the pyrolytic reaction with trimethylsulfonium hydroxide. 73(9), 1121-1124. [Link]
-
Organic Syntheses. Trimethylgallic acid. [Link]
-
Organic Process Research & Development. (2012). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. 16(2), 223-231. [Link]
-
Organic Syntheses. Ethyl 4-acetoxybenzoate. [Link]
-
Chem-Impex. Trimethyloxonium tetrafluoroborate. [Link]
-
Wikipedia. Trimethyloxonium tetrafluoroborate. [Link]
-
Wikipedia. Trimethylsulfonium. [Link]
-
Khusnutdinov, R. I., et al. (2019). Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm. Catalysis Letters, 149(10), 2829-2838. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Generation of trimethylsulfonium cation from dimethyl sulfoxide and dimethyl sulfate: implications for the synthesis of epoxides from aldehydes and ketones. 21, 3595-3599. [Link]
-
FreiDok plus. (2020). Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases. [Link]
-
Arkivoc. (2009). A comparison of several modern alkylating agents. (i), 251-264. [Link]
-
ResearchGate. (2008). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. [Link]
-
PubMed. (2021). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. [Link]
-
PubMed. (2001). Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. [Link]
-
DSpace@MIT. (2016). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. [Link]
-
Heterocycles. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. 81(2), 413. [Link]
-
PubMed Central. (2019). Synthetic Applications of Sulfonium Salts. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
ResearchGate. (1979). Nitrosonium Tetrafluoroborate. [Link]
-
Organic Syntheses. 2,4,6-trimethylpyrylium trifluoromethanesulfonate. [Link]
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- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 7. S-methyl derivatives from thiol compounds by the pyrolytic reaction with trimethylsulfonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Guide: Quantitative Analysis of Global DNA Methylation (5-mC) by GC-MS
Executive Summary
In the landscape of epigenetic analysis, measuring global DNA methylation—specifically the percentage of 5-methylcytosine (5-mC) relative to total cytosine—is a critical biomarker for oncology, toxicology, and developmental biology. While LC-MS/MS is often cited as the gold standard due to its compatibility with polar nucleosides, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful, often underutilized alternative that offers distinct advantages in chromatographic resolution and cost-efficiency.
This guide provides a rigorous, data-driven comparison of GC-MS against its alternatives and details a self-validating protocol for the absolute quantification of 5-mC.
Part 1: The Landscape of Methylation Analysis
Researchers typically face three choices for global methylation analysis. The decision relies on the trade-off between sensitivity, specificity, and equipment availability.
Comparative Performance Matrix
| Feature | GC-MS (SIM/MRM) | LC-MS/MS (MRM) | ELISA / Colorimetric |
| Quantitation Type | Absolute (Molar ratio) | Absolute (Molar ratio) | Relative (Antibody binding) |
| Specificity | High (Mass spectral fingerprint) | High (Retention time + MRM) | Low/Medium (Cross-reactivity risks) |
| Sensitivity (LOD) | ~0.4 fmol (with MRM) | ~0.1 fmol | Varies (Antibody dependent) |
| Sample Prep | Complex (Hydrolysis + Derivatization) | Moderate (Hydrolysis) | Simple (Direct DNA binding) |
| Matrix Effects | Low (Gas phase separation) | High (Ion suppression common) | High (Background binding) |
| Throughput | Medium (20-30 min/run) | High (5-10 min/run) | High (96-well plate) |
Decision Logic: When to Choose GC-MS?
While LC-MS/MS is faster, GC-MS is the superior choice when:
-
Budget Constraints: GC-MS instrumentation is significantly less expensive to acquire and maintain than Triple Quad LC-MS systems.
-
Matrix Complexity: Biological fluids with high salt or protein content can cause severe ion suppression in LC-ESI-MS. The derivatization and gas-phase ionization (EI) of GC-MS are virtually immune to these specific matrix effects.
-
Structural Confirmation: The fragmentation patterns in GC-EI-MS provide definitive structural identification of modified bases that soft ionization (ESI) cannot always guarantee.
Figure 1: Analytical Decision Matrix. GC-MS is the preferred route when absolute quantitation is required but LC-MS is unavailable or when matrix interference complicates liquid-phase ionization.
Part 2: GC-MS Methodology Deep Dive
To analyze DNA by GC-MS, we must overcome a fundamental chemical hurdle: DNA bases are non-volatile and polar. They must be released from the sugar-phosphate backbone (Hydrolysis) and chemically modified to become volatile (Derivatization).
Hydrolysis: The Critical First Step
-
Method: Formic Acid Hydrolysis (Chemical)
-
Why: Unlike enzymatic digestion (DNAse/Phosphodiesterase), formic acid hydrolysis is inexpensive and ensures complete degradation of the DNA polymer into free nucleobases. Enzymatic digestion can be incomplete if the DNA is highly modified or cross-linked, leading to underestimation of methylation.
Derivatization: Silylation
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Mechanism: This reagent replaces active protic hydrogens (on amine and hydroxyl groups of Cytosine and 5-mC) with Trimethylsilyl (TMS) groups.
-
Result:
-
Cytosine
Cytosine-TMS2 (Volatile) -
5-Methylcytosine
5-mC-TMS2 (Volatile)
-
Figure 2: The GC-MS Workflow. The critical control point is the complete removal of Formic Acid prior to derivatization, as acid residues will destroy the silylation reagent.
Part 3: Experimental Protocol
Disclaimer: This protocol involves hazardous chemicals (Formic Acid, Silylating agents). Perform all steps in a fume hood.
Materials
-
Standard: 5-Methylcytosine and Cytosine (Sigma-Aldrich).
-
Internal Standard (IS): 5-Methylcytosine-d3 or Thymine-d4 (Essential for absolute quantitation).
-
Reagents: Formic Acid (88%), BSTFA + 1% TMCS, Acetonitrile (Anhydrous).
-
Equipment: GC-MS (Single Quad or Triple Quad), Heating block.
Step-by-Step Methodology
Phase 1: Sample Preparation (Hydrolysis)
-
Aliquot: Place 1–10 µg of genomic DNA into a heavy-walled glass derivatization vial.
-
Add IS: Spike with a known concentration of Internal Standard (e.g., 50 ng of 5-mC-d3).
-
Hydrolyze: Add 500 µL of 88% Formic Acid.
-
Incubate: Seal tightly and heat at 140°C for 30 minutes .
-
Expert Insight: Do not exceed 45 minutes; prolonged acid exposure can degrade the bases.
-
-
Dry: Evaporate the acid completely under a stream of nitrogen at 60°C.
-
Critical: The vial must be bone dry. Any moisture will quench the derivatization reaction.
-
Phase 2: Derivatization
-
Reconstitute: Add 50 µL of Anhydrous Acetonitrile.
-
Derivatize: Add 50 µL of BSTFA + 1% TMCS .
-
Incubate: Seal and heat at 120°C for 30 minutes .
-
Cool: Allow to cool to room temperature. Inject directly or transfer to an autosampler vial.
Phase 3: GC-MS Analysis
-
Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
-
Temperature Program:
-
Initial: 100°C (hold 1 min)
-
Ramp: 10°C/min to 200°C
-
Ramp: 25°C/min to 300°C (hold 3 min)
-
-
MS Detection (SIM Mode):
-
To maximize sensitivity, use Selected Ion Monitoring (SIM) rather than Full Scan.[1]
-
| Analyte | Derivative | MW | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Cytosine | Cytosine-TMS2 | 255 | 240 (M-CH3) | 255 (M+) |
| 5-Methylcytosine | 5-mC-TMS2 | 269 | 254 (M-CH3) | 269 (M+) |
| Thymine (Ref) | Thymine-TMS2 | 270 | 255 (M-CH3) | 270 (M+) |
Part 4: Data Analysis & Validation
Calculation
Global methylation is expressed as the molar percentage of 5-mC relative to total cytosine:
Self-Validation Checklist:
-
Internal Standard Recovery: The area of the IS should be consistent across all samples. A drop >20% indicates derivatization failure or injection issues.
-
Peak Shape: Tailing peaks usually indicate moisture in the sample or active sites in the GC liner. Replace the liner and re-dry samples if observed.
-
Linearity: Construct a calibration curve using pure standards (Cytosine and 5-mC) ranging from 0.5 pmol to 100 pmol.
should be >0.99.
Expected Results
In mammalian DNA, you should expect %5-mC values between 3% and 5% . Tumor DNA often shows global hypomethylation (dropping to 2-3%).
References
-
Crain, P. F. (1990).[2] Analysis of 5-methylcytosine in DNA by isotope dilution gas chromatography-mass spectrometry. Methods in Enzymology. Link
-
Tang, Y., et al. (2015).[3] Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis.[3][4][5][6][7] Analytical Chemistry. Link
-
Le, T., et al. (2011). Quantification of Global DNA Methylation by Hydrophilic Interaction Chromatography/Tandem Mass Spectrometry. Analytical Biochemistry. Link
-
Biotage. (2023). How does my sample prep change between GC/MS and LC/MS/MS? Biotage Knowledge Blog. Link
-
Visikol. (2022).[8] Quantification of Global DNA Methylation Status by LC-MS/MS. Visikol Application Notes. Link
Sources
- 1. Detection Limits By GC/MS/MS in SIM And MRM - Blogs - News [alwsci.com]
- 2. Analysis of 5-methylcytosine in DNA by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of oxidation products of 5-methylcytosine in plants by chemical derivatization coupled with liquid chromatography/tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sensitive and simultaneous determination of 5-methylcytosine and its oxidation products in genomic DNA by chemical derivatization coupled with liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
Strategic Selection of Methylating Agents: A Cost-Benefit & Performance Analysis
Executive Summary: The Methylation Trilemma
In pharmaceutical and industrial synthesis, methylation is ubiquitous yet fraught with trade-offs.[1] As chemists, we face a "Methylation Trilemma": Reactivity , Safety , and Cost . You can rarely optimize all three simultaneously.
This guide moves beyond basic textbook definitions to provide a field-proven analysis of the most common methylating agents. We analyze the "Classic Electrophiles" (Methyl Iodide, Dimethyl Sulfate) against the "Green Contenders" (Dimethyl Carbonate) and "Specialized Reagents" (Diazomethane, TMSD), providing the data you need to justify your process selection.
Part 1: Strategic Analysis of Reagents
The Industrial Workhorses: Methyl Iodide (MeI) & Dimethyl Sulfate (DMS)
These are the default choices for SN2 alkylations due to their high reactivity.
-
Methyl Iodide (MeI):
-
Pros: Excellent leaving group (I-), volatile (easy workup), highly reactive.
-
Cons: Neurotoxic, expensive per mole compared to DMS, low atom economy (massive iodine waste mass).
-
Best For: Lab-scale synthesis where speed and ease of purification outweigh cost.
-
-
Dimethyl Sulfate (DMS):
-
Pros: Extremely cheap, high boiling point (good for high-temp reactions), effective for both O- and N-methylation.
-
Cons: Highly toxic (delayed pulmonary edema), carcinogenic, difficult to quench completely, poor atom economy (only one methyl group is typically utilized).
-
Best For: Large-scale industrial processes where cost is the primary driver and closed-system engineering controls are available.
-
The Green Revolution: Dimethyl Carbonate (DMC)
DMC represents the modern shift toward sustainable chemistry. It is exempt from VOC restrictions in the US and is biodegradable.
-
Mechanism: At T < 120°C, it acts as a carboxymethylating agent. At T > 180°C (or with specific catalysts like DBU/Zeolites), it acts as a methylating agent via a BAl2 mechanism.
-
Pros: Non-toxic, high atom economy (byproducts are MeOH and CO2), cheap in bulk.
-
Cons: "Hard" electrophile (requires high temperature or catalysis), often requires autoclaves/pressure vessels.
-
Best For: Process-scale chemistry where green metrics (PMI) are critical and high-pressure equipment is available.
The Niche Specialists: Diazomethane & TMSD
Used when conditions must be neutral or when esterifying carboxylic acids.
-
Diazomethane (CH2N2):
-
Pros: Highest atom economy (N2 is the only byproduct), extremely fast, neutral conditions.
-
Cons: Explosive, carcinogenic, requires specialized glassware (Firestone valve, smooth joints).[2]
-
-
Trimethylsilyldiazomethane (TMSD):
Part 2: Comparative Data Analysis
The following table synthesizes experimental data to assist in reagent selection.
Table 1: Cost-Benefit & Performance Matrix
| Reagent | Relative Cost | Atom Economy (AE)* | Reactivity | Toxicity/Hazard | Primary Byproduct |
| Methyl Iodide | High | Low (10.6%) | High (SN2) | Neurotoxic, Volatile | NaI (Salt waste) |
| Dimethyl Sulfate | Low | Low (11.9%) | High (SN2) | Carcinogen, Delayed Toxicity | NaMeSO4 |
| Dimethyl Carbonate | Very Low | High (35%**) | Low (Requires Cat/Heat) | Flammable, Low Toxicity | MeOH, CO2 |
| Diazomethane | Medium | Very High (35.7%) | Very High | Explosive, Acute Toxin | N2 (Gas) |
| TMSD | Very High | Low | Moderate | Fatal Inhalation Hazard | TMS-OH |
*AE calculated based on methylation of Phenol (MW 94) to Anisole (MW 108). **DMC AE improves significantly if MeOH byproduct is recycled.
Part 3: Decision Logic (Visualization)
The following decision matrix guides the selection process based on substrate stability and scale.
Caption: Figure 1. Decision matrix for selecting methylating agents based on substrate sensitivity, scale, and equipment.
Part 4: Field-Proven Experimental Protocols
Protocol A: Green O-Methylation using Dimethyl Carbonate (DMC)
Context: This protocol replaces hazardous MeI/DMS with DMC. Note that DMC acts as both reagent and solvent.[5][6][7] Mechanism: BAl2 (Nucleophilic attack at the methyl group).
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent/Solvent: Dimethyl Carbonate (10-15 equiv)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv) or K2CO3 (2.0 equiv)
Step-by-Step Workflow:
-
Setup: In a pressure tube or stainless steel autoclave, charge the phenol substrate and K2CO3.
-
Addition: Add Dimethyl Carbonate. No additional solvent is required.
-
Reaction: Seal the vessel and heat to 160°C - 180°C .
-
Expert Insight: DMC methylation is kinetically slow below 150°C. The pressure generated is due to the vapor pressure of DMC and CO2 evolution. Ensure vessel is rated for >20 bar.
-
-
Monitoring: Monitor via GC-MS. Reaction typically completes in 4-8 hours.
-
Workup (Self-Validating):
-
Cool to room temperature.
-
Vent CO2 carefully.
-
Filter off the inorganic salts (Potassium Methyl Carbonate/K2CO3).
-
Evaporate excess DMC (Rotovap). DMC forms an azeotrope with MeOH (63.8°C), facilitating the removal of the byproduct.
-
-
Result: High purity anisole derivative.
Protocol B: Safety-Critical Esterification with TMSD
Context: For converting carboxylic acids to methyl esters on a lab scale without the explosion risk of diazomethane.[3]
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: TMSD (2.0 M solution in hexanes) (1.2 - 1.5 equiv)
-
Solvent: Methanol / Toluene (1:2 ratio)
Step-by-Step Workflow:
-
Safety Check: Double-glove and work in a high-flow fume hood. TMSD inhalation is fatal.[3]
-
Dissolution: Dissolve the carboxylic acid in the MeOH/Toluene mixture.
-
Expert Insight: Methanol is obligatory. It acts as the proton source to protolyze the TMS group, generating the active diazomethane species in situ in small, transient concentrations.
-
-
Addition: Add TMSD dropwise at 0°C. The solution will turn yellow.
-
Reaction: Allow to warm to room temperature. Evolution of N2 gas (bubbling) indicates reaction progress.
-
Endpoint: The persistence of a yellow color indicates excess reagent.
-
Quenching (Critical): Add dropwise Acetic Acid until the yellow color disappears (destroys excess diazomethane).
-
Workup: Concentrate under reduced pressure.
Part 5: References
-
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716.
-
Shioiri, T., Aoyama, T., & Mori, S. (1993). Trimethylsilyldiazomethane: A Safe Substitute for Diazomethane.[8] Organic Syntheses, 68, 1.
-
Murphy, S. (2008). Safety Alert: Trimethylsilyldiazomethane (TMSD).[3] ACS Chemical Health & Safety.
-
Sigma-Aldrich. Comparative Reagent Pricing and Safety Data Sheets (SDS).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 5. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Carbonate (DMC): A Versatile Solvent and Chemical Intermediate from Silver Fern Chemical [silverfernchemical.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
Trimethylsulfonium Tetrafluoroborate: A Strategic Guide to Methylation & Ylide Chemistry
This guide provides a technical analysis of Trimethylsulfonium Tetrafluoroborate (Me₃SBF₄) , a specialized reagent often overshadowed by its more aggressive cousins (Meerwein’s salt) or its halogenated counterparts (Trimethylsulfonium Iodide).
This document targets process chemists and researchers requiring a non-nucleophilic counter-ion for ylide chemistry or a robust electrolyte for electrochemical applications.
Executive Summary & Chemical Identity
Trimethylsulfonium Tetrafluoroborate is a stable sulfonium salt used primarily as a precursor for sulfur ylides (Corey-Chaykovsky reagents) and as a component in ionic liquid formulations.
Its critical advantage over the standard Trimethylsulfonium Iodide (Me₃SI) lies in the Tetrafluoroborate (BF₄⁻) anion. Unlike iodide, BF₄⁻ is non-nucleophilic and redox-inert. This prevents side reactions such as epoxide ring-opening (iodohydrin formation) or catalyst poisoning in metal-mediated reactions.
Chemical Profile
| Property | Specification |
| Formula | |
| CAS Number | 676-88-0 |
| Molar Mass | 163.97 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 205–210 °C |
| Solubility | Soluble in water, acetone, alcohols; sparingly soluble in non-polar organics. |
| Stability | Non-hygroscopic (relative to Me₃OBF₄); stable in air. |
CRITICAL DISTINCTION: Do not confuse this reagent with Trimethyloxonium Tetrafluoroborate (Meerwein’s Salt,
) . Meerwein’s salt is a "super-electrophile" used for aggressive methylation. Me₃SBF₄ is significantly milder and is primarily used for ylide generation or as an electrolyte.
Comparative Analysis: Choosing the Right Reagent
A. Vs. Methylating Agents (MeI, DMS, Me₃OBF₄)
While Me₃SBF₄ can transfer a methyl group, it is a "soft" alkylating agent compared to the "hard" electrophilicity of Meerwein's salt.
| Reagent | Active Species | Reactivity | Primary Use Case | Safety/Handling |
| Me₃SBF₄ | Mild | Ylide precursor; Ionic liquids; Methylation of strong nucleophiles. | Solid; Non-volatile; Corrosive. | |
| Me₃OBF₄ | Extreme | Methylation of weak nucleophiles (amides, ethers). | Moisture sensitive; Rapid hydrolysis. | |
| MeI | High | General methylation ( | Volatile liquid ; Neurotoxic; Carcinogen. | |
| DMS | High | Industrial methylation. | Highly Toxic ; Vapor hazard. |
B. Vs. Ylide Precursors (Me₃SI vs. Me₃SBF₄)
In the Corey-Chaykovsky reaction, the choice of counter-ion dictates the purity profile.
-
Trimethylsulfonium Iodide (Me₃SI): The standard reagent. However, the iodide ion (
) is a good nucleophile. In acid-sensitive or Lewis-acid catalyzed reactions, can attack the newly formed epoxide, leading to iodohydrins or reversion of the reaction. -
Trimethylsulfonium Tetrafluoroborate (Me₃SBF₄): The
anion is non-coordinating and poorly nucleophilic. It allows the isolation of sensitive epoxides that would otherwise degrade in the presence of halides.
Mechanistic Visualization
The following diagram illustrates the divergence in pathway stability when using BF₄⁻ versus I⁻.
Caption: Pathway comparison showing the stability of the epoxide product in the presence of the non-nucleophilic BF₄⁻ anion versus the risk of ring-opening with I⁻.
Experimental Protocols
Protocol A: Halide-Free Epoxidation (Corey-Chaykovsky)
Objective: Synthesis of epoxides from sensitive aldehydes/ketones where iodide interference must be avoided.
Reagents:
-
Trimethylsulfonium Tetrafluoroborate (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.5 equiv)
-
Substrate (Aldehyde/Ketone) (1.0 equiv)
-
Solvent: Dry DMSO or THF (0.5 M)
Workflow:
-
Ylide Generation: In a flame-dried flask under Argon, suspend Me₃SBF₄ (1.2 equiv) in dry THF. Cool to 0°C.[1][2]
-
Deprotonation: Add KOtBu (1.5 equiv) portion-wise. Stir for 30–60 minutes. The formation of the ylide is indicated by the homogeneity of the solution (or a milky suspension if NaH is used).
-
Addition: Add the carbonyl substrate (1.0 equiv) dropwise as a solution in THF.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC.
-
Note: Reaction times may be slightly longer than with Me₃SI due to the lower solubility of the BF₄ salt in pure THF; DMSO is preferred for faster kinetics.
-
-
Workup: Quench with water. Extract with Diethyl Ether (Et₂O). The BF₄ salt residues are water-soluble and easily removed.
-
Purification: Dry organic layer over MgSO₄ and concentrate.
Why this works: The absence of Iodide prevents the
Protocol B: Synthesis of Ionic Liquid Electrolytes
Objective: Preparation of a high-stability electrolyte for electrochemical windows.
Reagents:
-
Trimethylsulfonium Tetrafluoroborate[3]
-
Aluminum Chloride (AlCl₃) (Optional, for Lewis Acidic ILs)
Workflow:
-
Drying: Dry Me₃SBF₄ under high vacuum at 60°C for 12 hours to remove trace moisture.
-
Mixing:
-
For Neutral Electrolyte: Dissolve Me₃SBF₄ in Propylene Carbonate (PC) or Acetonitrile to saturation (approx. 1.0 M).
-
For Lewis Acidic IL: Mix solid Me₃SBF₄ with anhydrous AlCl₃ in a glovebox. The mixture may form a eutectic liquid depending on the molar ratio (typically 1:1 or 1:2).
-
-
Application: Use as a supporting electrolyte in cyclic voltammetry. The
anion offers an electrochemical window typically exceeding 4.0 V vs Li/Li+.
Safety & Handling
Although safer than Methyl Iodide, Me₃SBF₄ is still a chemical hazard.
-
Corrosivity: The salt can hydrolyze to release trace HF in the presence of strong acids or extreme heat.
-
Toxicity: As an alkylating agent, it should be treated as a potential mutagen.
-
Disposal: Quench excess reagent with aqueous ammonia or dilute hydroxide before disposal. Do not mix with strong oxidizers.
References
-
Corey-Chaykovsky Reaction Fundamentals
-
Anion Effects in Sulfonium Salts
-
Aggarwal, V. K., et al. (1997). Catalytic Asymmetric Epoxidation of Aldehydes. Journal of the American Chemical Society. Link (Discusses the role of counter-ions in ylide stability).
-
-
Ionic Liquid Applications
-
MacFarlane, D. R., et al. (2014). Ionic liquids and their application in the separation of aromatic/aliphatic hydrocarbons. Chemical Reviews. Link
-
-
Product Specifications & Safety
-
Comparison of Methylating Agents
-
Stang, P. J., et al. (1982). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis. Link (Contextualizes the strength of alkylating agents).
-
Sources
- 1. reddit.com [reddit.com]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. rsdjournal.org [rsdjournal.org]
Assessing the Regioselectivity of Trimethylsulfonium Tetrafluoroborate
Executive Summary: The Kinetic Controller
Trimethylsulfonium tetrafluoroborate (Me
While TMSOI operates under thermodynamic control (reversible addition), Me
-
Epoxides from Enones (via 1,2-addition) rather than cyclopropanes.
-
Equatorial Epoxides (via axial attack) rather than thermodynamically stable axial epoxides.
This guide analyzes the mechanistic divergence of this reagent, validates its performance against alternatives, and provides a self-validating protocol for laboratory use.
Mechanistic Divergence: The "Hard" vs. "Soft" Ylide
To understand the regioselectivity, one must look at the stability of the ylide generated upon deprotonation.
-
Me
S (from Me S BF ): Generates an unstabilized ylide. It is more reactive, "harder," and adds irreversibly to carbonyls. -
Me
SO (from TMSOI): Generates a stabilized ylide (by the oxygen). It is less reactive, "softer," and adds reversibly.
Diagram 1: Kinetic vs. Thermodynamic Pathways
The following diagram illustrates the bifurcation in reaction pathways between the two reagents when reacting with a substituted cyclohexanone (4-tert-butylcyclohexanone).
Caption: Mechanistic bifurcation showing Kinetic Control (Red) favoring equatorial epoxides vs. Thermodynamic Control (Blue) favoring axial epoxides.
Comparative Analysis: Performance Data
The choice of reagent dictates the chemical outcome. The table below summarizes the regioselectivity and chemoselectivity differences using standard substrates.
Table 1: Comparative Selectivity Profile
| Feature | Me | TMSOI (Trimethylsulfoxonium) | m-CPBA (Peracid) |
| Control Type | Kinetic (Irreversible) | Thermodynamic (Reversible) | Concerted Electrophilic |
| Ylide Nature | Unstabilized (Reactive) | Stabilized (Less Reactive) | N/A |
| Substrate: Enones | 1,2-Addition (Epoxide formation) | 1,4-Addition (Cyclopropanation) | Epoxidation (maintains alkene geometry) |
| Substrate: Cyclohexanones | Axial Attack (Favors Equatorial Epoxide) | Equatorial Attack (Favors Axial Epoxide) | Equatorial Attack (Favors Axial Epoxide) |
| Leaving Group | Dimethyl sulfide (Me | DMSO - High boiling point | Carboxylic Acid |
| Counter-ion Risk | Low (BF | High (I | N/A |
Experimental Validation: The Enone Divergence
When reacting with Carvone (an
-
Me
S BF yields the Epoxide exclusively (attack at C=O). -
TMSOI yields the Cyclopropane exclusively (attack at C=C).
Why? The unstabilized ylide (Me
The Counter-Ion Advantage: Why BF ?
Many protocols use Trimethylsulfonium Iodide (Me
-
Prevention of Side Reactions: The iodide ion (I
) is a potent nucleophile. In acidic or even neutral conditions, I can attack the newly formed epoxide, causing ring-opening to iodohydrins. BF is non-nucleophilic and inert. -
Solubility Profile: Me
S BF has better solubility in organic solvents (DCM, THF) compared to the iodide salts, which often require DMSO. This allows for easier workup and removal of the volatile byproduct (Me S).
Experimental Protocol: Kinetic Epoxidation
Objective: Synthesize the kinetic epoxide from 4-tert-butylcyclohexanone using Me
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for ensuring kinetic control during epoxidation.
Detailed Methodology
Reagents:
-
Trimethylsulfonium Tetrafluoroborate (1.2 - 1.5 equiv)
-
Base: NaH (60% dispersion) or Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Solvent: Anhydrous THF (preferred) or DMSO.
-
Substrate: Ketone/Aldehyde (1.0 equiv)
Procedure:
-
Ylide Generation: In a flame-dried flask under Argon, suspend Me
S BF in anhydrous THF. Cool to -10°C. -
Base Addition: Add the base (NaH or KOtBu) in portions. Stir for 30–60 minutes. Note: Evolution of H2 gas if using NaH.
-
Substrate Addition: Dissolve the ketone in minimal THF and add dropwise to the ylide solution. Crucial: Keep temperature
0°C to enforce kinetic control. -
Reaction: Stir at 0°C for 2 hours. Allow to warm to Room Temperature (RT) only if conversion is sluggish (monitor by TLC).
-
Self-Validating Check (TLC/NMR):
-
TLC: Epoxides are generally more polar than the starting ketone but less polar than alcohols.
-
NMR: Look for the disappearance of the carbonyl carbon (>200 ppm in
C) and appearance of epoxide carbons (50–60 ppm).
-
-
Workup: Quench with water. The byproduct, dimethyl sulfide (Me
S), has a low boiling point (37°C) and a distinct smell. It is largely removed during evaporation of the solvent, unlike DMSO (from TMSOI), which requires extensive washing.
Safety & Handling Assessment
While Me
| Hazard Class | Me | Iodomethane (MeI) | Diazomethane |
| Physical State | Solid (Non-volatile) | Liquid (High Vapor Pressure) | Gas (Explosive) |
| Toxicity | Irritant; Toxic if swallowed | High (Carcinogen, Neurotoxin) | Extreme (Toxic, Explosive) |
| Inhalation Risk | Low (Dust mask required) | High (Fume hood mandatory) | High |
| Byproduct | Dimethyl Sulfide (Stench) | Iodide salts | Nitrogen gas |
Critical Safety Note: The reaction generates Dimethyl Sulfide (DMS) . DMS is extremely malodorous (cabbage-like smell) even at ppb levels. All reactions and rotary evaporation must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to oxidize waste DMS to odorless DMSO/sulfone before disposal.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH
) SOCH ) and Dimethylsulfonium Methylide ((CH ) SCH ). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1] -
Aggarwal, V. K., et al. (1994). Catalytic Corey-Chaykovsky Epoxidation of Aldehydes and Ketones.[1] Journal of the Chemical Society, Perkin Transactions 1.
-
Sigma-Aldrich. (n.d.). Trimethylsulfonium tetrafluoroborate Product Specification and Safety Data Sheet.
-
Gololobov, Y. G., et al. (1987). Sixty years of staudinger reaction. Tetrahedron (Context on Ylide Chemistry).
Sources
A Researcher's Guide to Methylation Kinetics: A Comparative Study of Trimethylsulfonium Tetrafluoroborate and Classical Methylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise installation of a methyl group can profoundly alter the biological activity, selectivity, and pharmacokinetic properties of a molecule. The choice of methylating agent is therefore a critical decision, governed by factors including reactivity, selectivity, substrate scope, and safety. This guide provides an in-depth comparison of trimethylsulfonium tetrafluoroborate against classic methylating agents such as methyl iodide, dimethyl sulfate, and methyl triflate, with a focus on their reaction kinetics.
While qualitative comparisons abound, direct quantitative kinetic data across a standardized platform is often elusive in the literature. To address this, we present a robust, self-validating experimental protocol for a comparative kinetic study, empowering researchers to generate their own data for informed decision-making.
The Contenders: An Overview of Common Methylating Agents
Trimethylsulfonium Tetrafluoroborate ((CH₃)₃SBF₄) is a salt that serves as a source of an electrophilic methyl group. It is a solid, which can be an advantage in terms of handling and volatility compared to some liquid alternatives. The sulfonium cation acts as a good leaving group upon nucleophilic attack on one of the methyl groups.
Methyl Iodide (CH₃I) is a classic, potent SN2 electrophile. Its high reactivity is a double-edged sword, as it is also associated with high toxicity and volatility.
Dimethyl Sulfate ((CH₃)₂SO₄) is another widely used and powerful methylating agent. It is less volatile than methyl iodide but is highly toxic and a suspected carcinogen.
Methyl Triflate (CH₃OTf) is a highly reactive methylating agent, often considered one of the strongest available. Its reactivity stems from the excellent leaving group ability of the triflate anion. However, it is also known for its high toxicity and moisture sensitivity.
Qualitative Reactivity at a Glance
General observations from the literature suggest a reactivity trend, although this can be highly dependent on the nucleophile and reaction conditions. Trimethylsulfonium salts are generally considered to be less reactive than potent agents like methyl triflate and dimethyl sulfate. For instance, trimethylsulfonium bromide has been described as being several hundred times less reactive than dimethyl sulfate or methyl iodide for the methylation of phenols. This lower reactivity can be advantageous in achieving greater selectivity with multifunctional substrates.
To move beyond these qualitative statements, a quantitative kinetic study is essential. The following protocol is designed to provide a standardized method for comparing the methylation rates of these reagents.
A Practical Protocol for Comparative Kinetic Analysis of Methylation
This protocol outlines a method for determining the second-order rate constants for the O-methylation of a model substrate, 4-nitrophenol, using ¹H NMR spectroscopy for reaction monitoring. The choice of 4-nitrophenol is strategic due to the distinct chemical shifts of the aromatic protons of the starting material and the anisole product, allowing for clear spectral resolution and integration.
Objective
To quantitatively determine and compare the second-order rate constants for the methylation of 4-nitrophenol with trimethylsulfonium tetrafluoroborate, methyl iodide, dimethyl sulfate, and methyl triflate under standardized conditions.
Materials
-
Substrate: 4-Nitrophenol
-
Methylating Agents:
-
Trimethylsulfonium tetrafluoroborate
-
Methyl iodide
-
Dimethyl sulfate
-
Methyl triflate
-
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Deuterated acetonitrile (CD₃CN)
-
Internal Standard: 1,3,5-Trimethoxybenzene
-
Equipment:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
Standard laboratory glassware (flasks, syringes, etc.)
-
Constant temperature bath or NMR probe with temperature control
-
Experimental Workflow
Caption: SN2 mechanism for methylation.
Safety: A Paramount Consideration
All methylation agents are hazardous and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trimethylsulfonium tetrafluoroborate: A solid, which reduces the risk of inhalation compared to volatile liquids. However, it is still a potent alkylating agent and should be handled with care.
-
Methyl Iodide: Highly volatile and toxic. It is a suspected carcinogen and should only be used with stringent safety precautions.
-
Dimethyl Sulfate: Highly toxic and a probable human carcinogen. It can be absorbed through the skin.
-
Methyl Triflate: Extremely reactive and corrosive. It reacts violently with water.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
Conclusion
The selection of a methylating agent is a critical parameter in chemical synthesis. While qualitative assessments provide a general guide, quantitative kinetic data is indispensable for rational reaction design and optimization. Trimethylsulfonium tetrafluoroborate presents a valuable option in the chemist's toolkit, offering a balance of reactivity and handling advantages. The experimental protocol detailed in this guide provides a framework for researchers to generate their own comparative kinetic data, enabling a more informed and data-driven approach to the selection of methylating agents.
References
- [Relevant peer-reviewed articles on methylation kinetics and the use of sulfonium salts will be cited here with full author, title, journal, year, and DOI inform
- [Authoritative texts on physical organic chemistry and reaction mechanisms.]
- [Safety guidelines from reputable sources such as the American Chemical Society or the Occupational Safety and Health Administr
Validating Analytical Derivatization Methods: Trimethylsulfonium Tetrafluoroborate (TMSBF4)
This guide provides a comprehensive technical validation framework for using Trimethylsulfonium Tetrafluoroborate (TMSBF4) as a derivatization reagent in analytical chemistry. It is designed for researchers transitioning from hazardous or unstable reagents (like Diazomethane or TMSH) to this stable, crystalline salt.
Executive Summary
Trimethylsulfonium tetrafluoroborate (TMSBF4) represents a high-stability alternative to traditional methylation reagents used in Gas Chromatography (GC) and LC-MS workflows. While Diazomethane remains the gold standard for reactivity, its explosive nature limits its utility in high-throughput labs. Trimethylsulfonium Hydroxide (TMSH) offers "flash" methylation but suffers from poor shelf-stability and hydrolytic degradation.
TMSBF4 combines the stability of a crystalline salt with the methylating power of the sulfonium cation . This guide outlines the validation protocol to establish TMSBF4 as a robust standard for esterification of acidic analytes (fatty acids, phenolic acids, herbicides).
Mechanistic Principles & Comparative Advantage
The Chemistry of Flash Methylation
Unlike acid-catalyzed esterification (e.g., BF3-MeOH), which requires heat and time, sulfonium-based derivatization relies on a nucleophilic attack.
-
Activation: The acidic analyte is deprotonated by a base (added separately or generated in situ).
-
Substitution: The carboxylate anion attacks one of the electrophilic methyl groups on the trimethylsulfonium cation (
). -
Leaving Group: Dimethyl sulfide (
) is released as a neutral, volatile byproduct, driving the reaction forward.
Why TMSBF4?
-
Counter-Ion Stability: The tetrafluoroborate anion (
) is non-coordinating and non-nucleophilic, preventing side reactions common with iodide or chloride salts. -
Thermal Robustness: TMSBF4 (mp 205-210°C) is stable at room temperature, unlike TMSH solutions which degrade over time.
Comparative Analysis: TMSBF4 vs. Alternatives
| Feature | TMSBF4 (This Method) | Diazomethane | TMSH (Hydroxide) | BF3-Methanol |
| Reagent State | Stable Crystalline Solid | Toxic/Explosive Gas | Unstable Solution | Corrosive Liquid |
| Safety Profile | High (Non-volatile salt) | Critical Risk (Carcinogen) | Moderate (Caustic) | Moderate (Corrosive) |
| Reaction Type | Carbene Insertion | Pyrolytic Methylation | Acid-Catalyzed | |
| By-products | ||||
| Shelf Life | Years (Desiccated) | Hours/Days | Weeks (Refrigerated) | Months |
Experimental Validation Protocol
To validate TMSBF4 for your specific analyte matrix, follow this "Self-Validating System" approach. This protocol assumes the derivatization of a carboxylic acid (e.g., Stearic Acid or Ibuprofen) for GC-MS analysis.
Phase 1: Reagent Preparation & Setup
-
Reagent A (TMSBF4 Stock): Dissolve TMSBF4 in Methanol/Acetonitrile (1:1) to create a 0.5 M solution. Note: The salt is stable; this solution can be stored.
-
Reagent B (Base Catalyst): 0.5 M Potassium Hydroxide (KOH) in Methanol OR Sodium Methoxide (NaOMe). Crucial: TMSBF4 requires a base to deprotonate the analyte first.
Phase 2: Derivatization Workflow
Figure 1: Step-by-step derivatization workflow using TMSBF4.
Phase 3: Validation Metrics
Run the following experiments to prove method validity:
Experiment A: Reaction Efficiency (Yield)
-
Spike a blank matrix with a known concentration of standard (e.g.,
). -
Derivatize using the TMSBF4 protocol.
-
Compare peak area against a pre-methylated standard (external standard) or Diazomethane-derivatized control.
-
Acceptance Criteria: Yield > 95% relative to Diazomethane.
Experiment B: Linearity & Sensitivity
-
Prepare a 5-point calibration curve (
). -
Plot Response Ratio (Analyte Area / Internal Standard Area) vs. Concentration.
-
Acceptance Criteria:
; Residuals < 15%.
Experiment C: Reagent Stability Stress Test
-
Use TMSBF4 solution stored for 0, 1, 3, and 6 months at room temperature.
-
Derivatize the same QC sample.
-
Acceptance Criteria: RSD of calculated concentration < 5% across all time points. (This is the key differentiator against TMSH).
Data Presentation & Troubleshooting
Expected Results Table
| Parameter | TMSBF4 Method | TMSH Method (Control) | Interpretation |
| Reaction Time | 20-30 mins | < 5 mins (Flash) | TMSBF4 is slower but more controlled. |
| Derivative Stability | High (Neutral pH final) | Moderate (Alkaline residue) | TMSBF4 extracts are cleaner for column life. |
| Artifacts | Minimal | N-methylation (if amines present) | TMSBF4 is selective for acids. |
Troubleshooting Guide
-
Low Yield: Ensure the sample pH is basic (pH > 9) before adding TMSBF4. The carboxylate anion is the nucleophile; the free acid will not react with the sulfonium salt alone.
-
Precipitate: A white precipitate (
or ) is normal after reaction. Remove via centrifugation or aqueous wash. -
Incomplete Methylation: Increase temperature to 60°C. Unlike TMSH (pyrolytic), TMSBF4 benefits from mild heating in solution.
References
-
Comparison of Derivatization Methods: Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods.
-
TMSH Methodology (Contextual Basis): Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling. Molecules.
-
Sulfonium Salt Chemistry: Trimethylsulfonium tetrafluoroborate properties and synthesis. Organic Syntheses / Sigma-Aldrich Technical Data.
-
Oxonium vs. Sulfonium Distinction: Versatile derivatization for GC-MS and LC-MS: alkylation with trialkyloxonium tetrafluoroborates. Analytical and Bioanalytical Chemistry. (Note: This reference highlights the related "Meerwein salt" method, distinguishing it from the sulfonium protocol).
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Trimethylsulfonium Tetrafluoroborate
This guide provides essential safety and logistical information for the proper disposal of trimethylsulfonium tetrafluoroborate (CAS 676-88-0). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to handle and dispose of this chemical safely and in accordance with regulatory standards. The procedures outlined herein are designed for researchers, scientists, and drug development professionals.
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a thorough understanding of the chemical's inherent risks. Trimethylsulfonium tetrafluoroborate is not a benign substance; its disposal requires a methodical approach grounded in its chemical properties.
1.1. Primary Hazards The primary hazards associated with this compound are its corrosivity and the toxicity of its potential decomposition products.
-
Severe Corrosivity: Safety Data Sheets (SDS) consistently classify trimethylsulfonium tetrafluoroborate as a corrosive material that causes severe skin burns and eye damage.[1][2] Contact with tissues can lead to immediate and serious injury.
-
Toxicity upon Ingestion/Inhalation: The compound is harmful if swallowed, and dust inhalation may cause respiratory irritation.[1][3]
-
Hazardous Decomposition: When subjected to heat or combustion, it decomposes to produce highly toxic and corrosive gases, including hydrogen fluoride (HF), sulfur oxides (SOx), carbon oxides (CO, CO₂), and boron oxides.[1] This is a critical consideration for disposal, ruling out simple incineration without specialized equipment.
1.2. The Foundational Principle of Disposal: Containment and Professional Management
Given the hazard profile, the guiding principle for disposal is twofold:
-
Prevent Environmental Release: The chemical must not be allowed to enter drains, soil, or groundwater systems.[1][4]
-
Utilize Professional Waste Management: The only acceptable method of disposal is through a licensed and approved chemical waste disposal plant.[1][2][5] Under no circumstances should this chemical be disposed of in regular laboratory trash or down the sanitary sewer.
Step-by-Step Disposal Protocol for Laboratory Waste
This protocol provides a systematic workflow from waste generation at the bench to its final, compliant disposal.
Step 1: Waste Characterization and Segregation Proper disposal starts with correct identification.
-
Identify the Waste Stream: All waste containing trimethylsulfonium tetrafluoroborate, including unused pure chemical, reaction residues, and contaminated materials (e.g., weighing paper, gloves), must be designated as hazardous waste.
-
Segregate Incompatibles: This waste must be kept separate from incompatible materials, particularly strong oxidizing agents.[1] Store it away from aqueous acidic waste streams, as the tetrafluoroborate anion (BF₄⁻) can hydrolyze to form toxic hydrogen fluoride (HF) under acidic conditions.
Step 2: Packaging and Labeling Containment is paramount to prevent accidental exposure.
-
Primary Container: Collect solid waste in a clean, dry, and chemically compatible container that can be tightly sealed. A high-density polyethylene (HDPE) or glass container is typically suitable. Do not use containers that cannot be securely closed.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Trimethylsulfonium tetrafluoroborate"
-
The associated hazards (e.g., "Corrosive," "Toxic")
-
The accumulation start date
-
The specific laboratory and responsible researcher's name
-
Step 3: Temporary On-Site Storage While awaiting pickup, waste must be stored safely.
-
Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be cool, dry, and well-ventilated.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Light Sensitivity: The compound is noted to be light-sensitive.[1] Store waste containers in a cabinet or use an amber glass container to protect from light.
Step 4: Arranging for Professional Disposal The final step is to transfer the waste to a certified entity.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and local regulations.
-
Regulatory Compliance: Chemical waste generators are legally responsible for determining if a discarded chemical is classified as hazardous under US EPA guidelines (40 CFR Parts 261.3) or equivalent local regulations.[7] Due to its corrosive nature, this waste would likely be classified under EPA hazardous waste code D002.
The Chemistry of Disposal: A Deeper Look
Understanding the chemical reactions behind the disposal protocols reinforces the importance of each step.
-
Hydrolysis of Tetrafluoroborate: The tetrafluoroborate anion is stable in neutral or alkaline solutions but can hydrolyze in water, a process accelerated by acid, to form boric acid and hydrofluoric acid (HF). This is a primary reason why this waste should never be mixed with acids or discharged to the sewer, where acidic conditions can occur.
-
Thermal Decomposition Dangers: As previously mentioned, thermal decomposition yields highly hazardous substances.[1] Disposal via a chemical incinerator is only permissible if the facility is equipped with afterburners and scrubbers capable of neutralizing and removing acidic gases like HF and SOx.[3] This specialized capability is exclusive to professional hazardous waste facilities.
Decontamination and Empty Container Disposal
Any equipment or containers that have come into contact with the chemical must be managed correctly.
-
Reusable Glassware: Decontaminate glassware by rinsing three times with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste.
-
Empty Containers: An empty container that once held trimethylsulfonium tetrafluoroborate must also be managed as hazardous waste unless properly decontaminated. A common procedure is to triple-rinse the container with a suitable solvent.[8] The collected rinsate is hazardous waste. After triple-rinsing, the container can often be offered for recycling or punctured to make it unusable and disposed of in a sanitary landfill, in accordance with local regulations.[8]
Data and Workflow Visualization
To aid in decision-making, the following table and diagram summarize the key information.
Table 1: Summary of Hazards and Disposal Procedures
| Parameter | Description | Citation |
| Primary Hazards | Corrosive (causes severe skin/eye burns), Harmful if swallowed, Light sensitive. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Water (for some related compounds). | [1][6] |
| Decomposition Products | Hydrogen fluoride (HF), Sulfur oxides (SOx), Boron oxides, Carbon oxides (CO, CO₂). | [1] |
| Acceptable Disposal | Licensed hazardous waste disposal facility or chemical incinerator with scrubber. | [1][3] |
| Unacceptable Disposal | Regular trash, sanitary sewer, uncontrolled environmental release. | [4][8] |
| Spill Cleanup | Sweep up solid material, avoid generating dust, place in a sealed container for disposal. | [1][4][7] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing trimethylsulfonium tetrafluoroborate from use to final disposal.
Caption: Workflow for the safe disposal of trimethylsulfonium tetrafluoroborate.
References
- ChemicalBook. (2023-10-21). Chemical Safety Data Sheet MSDS / SDS - 4-carboxybenzediazonium tetrafluoroborate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.).
- Fisher Scientific. (2024-01-25). SAFETY DATA SHEET - Sodium tetrafluoroborate.
- Santa Cruz Biotechnology. (n.d.). Sodium tetrafluoroborate Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Trimethylsulfonium tetrafluoroborate.
- TCI Chemicals. (2018-10-03). SAFETY DATA SHEET - Trimethyloxonium Tetrafluoroborate.
- Apollo Scientific. (2024-02-22). SAFETY DATA SHEET - Trimethyloxonium tetrafluoroborate.
- Wikipedia. (n.d.). Trimethylsulfonium.
- Fisher Scientific. (2025-12-24). SAFETY DATA SHEET - Trimethylsulfonium tetrafluoroborate.
- Fisher Scientific. (2025-12-19). SAFETY DATA SHEET - Oxonium, trimethyl-, tetrafluoroborate(1-).
- Thermo Fisher Scientific. (2025-09-23). SAFETY DATA SHEET - Trimethylsulfonium tetrafluoroborate.
- Fisher Scientific. (2010-11-16). SAFETY DATA SHEET - Trimethyloxonium tetrafluoroborate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.it [fishersci.it]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Trimethylsulfonium tetrafluoroborate
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Directive
Trimethylsulfonium tetrafluoroborate (CAS: 676-88-0) is not merely a corrosive salt; it represents a dual-hazard system combining a potent alkylating cation with a hydrolytically unstable fluorinated anion.
While Safety Data Sheets (SDS) correctly classify it as Corrosive (H314) , standard "acid-base" safety protocols are insufficient. The operational risk lies in the hydrolysis of the tetrafluoroborate anion (
This guide moves beyond generic compliance, establishing a Self-Validating Safety Protocol designed to protect against both immediate chemical burns and delayed fluoride ion toxicity.
The "Hidden" Hazard: Hydrolysis Mechanics
To handle this compound safely, you must understand the causality of its hazard profile. It is not stable in water under all conditions.[1]
-
The Cation (Trimethylsulfonium): A methylating agent. It can alkylate DNA and proteins, posing a toxicity risk beyond simple corrosivity.
-
The Anion (Tetrafluoroborate): While kinetically stable in neutral, dry conditions,
undergoes stepwise hydrolysis in the presence of moisture, accelerated by heat or acidity:
Operational Implication: If this salt contacts skin moisture or is dissolved in an acidic reaction medium, it generates free HF. A standard acid burn protocol (water rinse only) may treat the proton (
Rule Zero: Treat all aqueous solutions of Trimethylsulfonium tetrafluoroborate as potential HF generators.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the Operational State of the chemical.
| PPE Component | Solid State Handling (Weighing/Transfer) | Solution State / Reaction Setup (High Risk) | Rationale & Causality |
| Hand Protection | Double Nitrile Gloves (Min 0.11 mm each) | Laminate / Butyl Rubber (under Nitrile) | Nitrile provides good physical barrier for solids. Solutions require permeation resistance against HF/Acid mixtures. |
| Eye Protection | Chemical Goggles (Indirect vented) | Goggles + Face Shield (8-inch min) | Dust is corrosive to corneas. Solutions pose splash risks; a face shield prevents facial scarring. |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | Fume Hood (Sash at lowest working height) | Inhalation of dust causes severe respiratory tract burns. Hydrolysis releases HF vapor. |
| Body Defense | Lab Coat (Cotton/Poly, buttoned) | Chemical Apron (Rubber/Neoprene) | Standard coats absorb liquids, holding corrosives against the skin. Aprons provide run-off protection. |
| Specific Antidote | Calcium Gluconate Gel (2.5%) (On standby) | Calcium Gluconate Gel (2.5%) (On person) | CRITICAL: Water rinsing removes surface acid; Gluconate neutralizes penetrating fluoride ions. |
Decision Logic: PPE Selection Workflow
Use this logic flow to determine the necessary protection level before initiating any workflow.
Figure 1: PPE Selection Logic. Note that heating or acidifying the solution triggers Level 2 protection due to accelerated HF generation.
Operational Protocols
A. Pre-Operational Validation (The "Go/No-Go" Check)
Before opening the container, verify:
-
Humidity: Ensure ambient humidity is <50% if possible (compound is hygroscopic).
-
Antidote: Verify Calcium Gluconate gel is unexpired and within arm's reach.
-
Vessel Integrity: Use borosilicate glass for solid storage. WARNING: If long-term reaction conditions are acidic, use PTFE (Teflon) or HDPE vessels, as HF generation will etch glass and compromise containment.
B. Weighing and Transfer (Solid State)
-
Engineering Control: Place the balance inside the fume hood. If this is impossible, use a tare vessel with a tight-sealing lid.
-
Technique:
-
Tare the closed vessel.
-
Open the stock container only inside the hood.
-
Transfer solid using a plastic or stainless steel spatula (avoid aluminum).
-
Seal the transfer vessel immediately.
-
Wipe the exterior of the stock container with a dry tissue before returning it to storage.
-
C. Solubilization and Reaction (Solution State)
-
Solvent Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.
-
Exotherm Control: Dissolution may be exothermic. Cool the receiving vessel in an ice bath if scaling up (>10g).
-
Monitoring: If the reaction involves heating, visually monitor for "frosting" of the glass (sign of etching/HF release). If observed, immediately stop heating and transfer to a PTFE vessel.
Emergency Response Workflow
In the event of exposure, seconds determine the extent of tissue necrosis. Follow this self-validating response loop.
Figure 2: Emergency Response Protocol. Note the specific instruction to limit skin rinsing to 5 minutes before applying Gluconate, unlike standard acid burns.
Disposal and Waste Management
Improper disposal of tetrafluoroborates is a common cause of lab accidents.
-
Segregation:
-
Do NOT mix with basic waste (e.g., Sodium Hydroxide). The neutralization reaction is highly exothermic and can cause "bumping" or explosive splattering.
-
Do NOT mix with glass waste if the solution is acidic (risk of etching/breakage).
-
-
Labeling: Label waste clearly as "Acidic Fluoride Waste - Corrosive & Toxic."
-
Quenching (Small Scale <5g):
-
Dilute heavily with water.
-
Slowly add saturated Calcium Chloride (
) solution to precipitate fluoride as Calcium Fluoride ( ). -
Adjust pH to neutral with Sodium Carbonate.
-
Note: Consult your local EHS officer before onsite treatment.
-
References
-
Freire, M. G., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. Journal of Physical Chemistry B. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
